Oleanolic Acid
描述
属性
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYXULNPSFWEK-GTOFXWBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858790 | |
| Record name | Oleanolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oleanolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
508-02-1 | |
| Record name | Oleanolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleanolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLEANOLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Olean-12-en-28-oic acid, 3-hydroxy-, (3.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleanolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3β-hydroxyolean-12-en-28-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEANOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMK8R7TGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oleanolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
310 °C | |
| Record name | Oleanolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Multifaceted Biological Activities of Oleanolic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, has long been recognized for its diverse pharmacological properties. However, the therapeutic potential of its synthetic and semi-synthetic derivatives has garnered increasing attention in recent years. Structural modifications of the OA scaffold have led to the development of novel compounds with enhanced potency and selectivity against a spectrum of diseases. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, antiviral, hepatoprotective, and antidiabetic effects. Quantitative data are summarized in structured tables for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized to facilitate a deeper understanding of the mechanisms of action.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1]
Quantitative Data: Anticancer Activity
| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HT-29 (Colon) | Proliferation Assay | 160.6 | [2] |
| This compound | HepG2 (Liver) | MTT | 31.94 | [3] |
| Achyranthoside H methyl ester (AH-Me) | MCF-7 (Breast) | Not Specified | 4.0 | [4] |
| Achyranthoside H methyl ester (AH-Me) | MDA-MB-453 (Breast) | Not Specified | 6.5 | [4] |
| Compound 1d | A2780 (Ovarian) | Not Specified | 0.9 | [5] |
| Compound 7a | PC3 (Prostate) | MTT | 0.39 | [6] |
| Compound 8a | A549 (Lung) | MTT | 0.22 | [6] |
| Furoxan-based derivative 8b | HCC (Liver) | Not Specified | Potent Inhibition | [7] |
| Furoxan-based derivative 16b | HCC (Liver) | Not Specified | Potent Inhibition | [7] |
| Lactone derivative 2 | HCT-116 (Colon) | MTT | 1-9 | [8] |
| Lactone derivative 6 | HCT-116 (Colon) | MTT | 1-9 | [8] |
| Bromolactone derivative 10 | HCT-116 (Colon) | MTT | 1-9 | [8] |
| Derivative 4d | HCT-116 (Colon) | MTT | 38.5 | [9] |
| Derivative 4k | HCT-116 (Colon) | MTT | 39.3 | [9] |
| Derivative 4m | HCT-116 (Colon) | MTT | 40.0 | [9] |
| Derivative 4l | LS-174T (Colon) | MTT | 44.0 | [9] |
| Derivative 4e | LS-174T (Colon) | MTT | 44.3 | [9] |
| Derivative 5d | LS-174T (Colon) | MTT | 38.0 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13]
Materials:
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete cell culture medium. The final concentration of the solvent should be non-toxic to the cells (typically below 0.5%).
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan (B1609692) crystals.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Signaling Pathways in Anticancer Activity
This compound and its derivatives exert their anticancer effects by modulating various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[15]
Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[16]
Quantitative Data: Anti-inflammatory Activity
| Derivative | Cell Line | Parameter | IC50 (µM) | Reference |
| Diamine-PEGylated OA (OADP) | RAW 264.7 | NO Inhibition (48h) | 1.09 µg/mL | [16] |
| Diamine-PEGylated OA (OADP) | RAW 264.7 | NO Inhibition (72h) | 0.95 µg/mL | [16] |
| This compound | RAW 264.7 | NO Inhibition (48h) | 31.28 µg/mL | [16] |
| This compound | RAW 264.7 | NO Inhibition (72h) | 42.91 µg/mL | [16] |
| Compound 2 | RAW 264.7 & J774A.1 | NO Inhibition | 2.66 - 41.7 | [17] |
| Compound 8 | RAW 264.7 & J774A.1 | NO Inhibition | 2.66 - 41.7 | [17] |
| Compound 9 | RAW 264.7 & J774A.1 | NO Inhibition | 2.66 - 41.7 | [17] |
| Compound 10 | RAW 264.7 & J774A.1 | NO Inhibition | 2.66 - 41.7 | [17] |
| Hydroxylated/Glycosylated Derivatives | Not Specified | NO Inhibition | 8.28 - 40.74 | [6] |
| 3,12-Dioxoolean-1,9-dien-28-oic acid | Mouse Macrophages | NO Inhibition | 0.9 | [18] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[14]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and 1% sulfanilamide (B372717) in 5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Supernatant Collection: After incubation, collect 100 µL of the supernatant from each well.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite (B80452) concentration based on a standard curve of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[19]
Signaling Pathway in Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
Caption: NF-κB signaling pathway and its inhibition by this compound derivatives.
Antiviral Activity
Several this compound derivatives have been identified as potent antiviral agents, particularly against HIV and Herpes Simplex Virus (HSV). Their mechanisms of action include inhibiting viral entry and replication.[5][20]
Quantitative Data: Antiviral Activity
| Derivative | Virus | Assay | EC50 | Reference |
| This compound | HSV-1 | Plaque Reduction | 6.8 µg/mL | [5] |
| This compound | HSV-2 | Plaque Reduction | 7.8 µg/mL | [5] |
| OA Derivative 32 | HIV | In vitro | 0.32 µM | [20] |
| 3-O-acyl-ursolic acid derivative | HIV | In vitro | 0.31 µM | [5] |
| Salaspermic acid | HIV | In vitro | 10 µM | [5] |
| Betulinic acid | HIV | In vitro | 1.4 µM | [5] |
| Phthaloyl derivative 23 | HIV-1 Protease | In vitro | 0.79 µM (IC50) | [21] |
| Phthaloyl derivative 24 | HIV-1 Protease | In vitro | 0.88 µM (IC50) | [21] |
| AXX-18 | HSV-1/F | Plaque Reduction | 1.47 µM | [1] |
| OA Trimer 12c | Influenza A/WSN/33 (H1N1) | In vitro | 0.31 µM (IC50) | [22] |
| OA Trimer 12e | Influenza A/WSN/33 (H1N1) | In vitro | 0.57 µM (IC50) | [22] |
| OA Trimer 13c | Influenza A/WSN/33 (H1N1) | In vitro | 0.38 µM (IC50) | [22] |
| OA Trimer 13d | Influenza A/WSN/33 (H1N1) | In vitro | 0.23 µM (IC50) | [22] |
Experimental Protocol: Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Vero cells (or other susceptible cell line)
-
Virus stock (e.g., HSV-1)
-
96-well or 6-well plates
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero cells in plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus for a specific period (e.g., 1 hour) to allow for viral adsorption.
-
Compound Treatment: After viral adsorption, remove the virus inoculum and add an overlay medium containing different concentrations of the this compound derivative.
-
Incubation: Incubate the plates for a period that allows for plaque formation (e.g., 48-72 hours).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Hepatoprotective Activity
This compound and its derivatives have shown significant hepatoprotective effects against liver injury induced by various toxins. Their protective mechanisms involve antioxidant and anti-inflammatory actions.[5]
Experimental Protocol: In Vivo Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
This animal model is widely used to evaluate the hepatoprotective potential of compounds against chemically-induced liver injury.[2][23][24][25]
Animals:
-
Male BALB/c mice or Wistar rats
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into several groups: a normal control group, a CCl4 control group, a positive control group (e.g., silymarin), and treatment groups receiving different doses of the this compound derivative.
-
Dosing: Administer the this compound derivative or vehicle to the respective groups for a specified period (e.g., 7 days).
-
Induction of Hepatotoxicity: On the last day of treatment, induce liver injury by intraperitoneal injection of CCl4 (e.g., 0.25 ml/kg in olive oil).[23]
-
Sample Collection: After 24 hours of CCl4 administration, collect blood samples for biochemical analysis and sacrifice the animals to collect liver tissue for histopathological examination.
-
Biochemical Analysis: Measure the levels of serum liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Examination: Process the liver tissues for histopathological analysis to observe changes in liver architecture, such as necrosis, inflammation, and steatosis.
Caption: Experimental workflow for in vivo hepatoprotective activity assessment.
Antidiabetic Activity
This compound derivatives have emerged as promising candidates for the management of diabetes, primarily through the inhibition of carbohydrate-metabolizing enzymes such as α-glucosidase.[6][26]
Quantitative Data: Antidiabetic Activity (α-Glucosidase Inhibition)
| Derivative | Source | IC50 (µM) | Reference |
| This compound | Lagerstroemia speciosa | 10-15 | [17] |
| Compound 33d (piperazine conjugate) | Synthetic | 1.90 | [6] |
| This compound | Monotheca buxifolia | 5 | [27] |
| Benzylidene analog 4i | Synthetic | 0.40 | [23] |
| Oxime ester derivative 3a | Synthetic | 0.35 | [28] |
| Oxime ester derivative 3f | Synthetic | 3.80 (α-amylase) | [28] |
| Niacin ester derivative (ND) | Synthetic | 24.25 µg/mL (α-amylase) | [29] |
| Glycogen phosphorylase inhibitor 8g | Synthetic | 5.4 | [30] |
| PTP-1B inhibitor 26 | Synthetic | 1.91 | [21] |
| PTP-1B inhibitor 29 | Synthetic | 0.56 | [21] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This in vitro assay determines the inhibitory effect of compounds on α-glucosidase, an enzyme involved in the digestion of carbohydrates.[11]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the this compound derivative for 5 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, pNPG, to each well.
-
Incubation: Incubate the reaction mixture for 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding sodium carbonate.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released, which is a product of the enzymatic reaction.
-
Calculation: Calculate the percentage of inhibition of α-glucosidase activity for each compound concentration compared to the control without an inhibitor. Determine the IC50 value.
This guide provides a comprehensive technical overview of the significant biological activities of this compound derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of these promising therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activities of this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antihepatocellular Carcinoma Activity of Nitric Oxide Releasing Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. benchchem.com [benchchem.com]
- 15. This compound Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound analogs as NO, TNF-α and IL-1β inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Principal Bioactive Properties of this compound, Its Derivatives, and Analogues | MDPI [mdpi.com]
- 22. Design and Synthesis of this compound Trimers to Enhance Inhibition of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mouse model of CCl4-induced acute liver injury and SSd treatment [bio-protocol.org]
- 24. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. diabetesjournals.org [diabetesjournals.org]
- 27. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis and evaluation of novel this compound derivatives as potential antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Triterpenoid: A Technical Guide to Oleanolic Acid's Natural Occurrence and Sources
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Natural Sources, Quantitative Distribution, and Analytical Methodologies for Oleanolic Acid.
This compound, a pentacyclic triterpenoid (B12794562), is a widely distributed secondary metabolite in the plant kingdom, esteemed for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects. This technical guide provides an in-depth exploration of its natural sources, quantitative occurrence, and the experimental protocols essential for its extraction and analysis. This document is intended to serve as a critical resource for professionals in research, science, and drug development, facilitating further investigation into this promising natural compound.
Natural Occurrence and Distribution
This compound is found in a vast array of plant species, often concentrated in the epicuticular waxes of leaves, fruits, and flowers, where it plays a protective role against environmental stressors.[1][2][3] It exists in both its free acid form and as an aglycone of triterpenoid saponins.[1][4] Its presence is particularly abundant in plants belonging to the Oleaceae family.[3]
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical origin, and developmental stage.[3] Notably, the peels and skins of fruits often contain substantially higher levels of this compound compared to the pulp.[2][5]
Quantitative Analysis of this compound in Natural Sources
Accurate quantification of this compound in plant materials is crucial for standardization and quality control in both research and commercial applications. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed for this purpose. The following tables summarize the quantitative data of this compound content in various plant sources, as reported in scientific literature.
Table 1: this compound Content in Medicinal Plants
| Plant Species | Plant Part | Concentration (mg/g Dry Weight unless otherwise specified) | Reference(s) |
| Olea europaea (Olive) | Leaves | 31 | [6] |
| Olea europaea (Olive) | Bark | up to 9.8 | [6] |
| Gentiana olivieri | Flower | 1.82 | [7][8] |
| Gentiana olivieri | Whole Aerial Plant | 0.75 | [7][8] |
| Ligustrum lucidum | Fruit | 6-12% (60-120 mg/g) | [9] |
| Sophora japonica | Seeds | 2-5% (20-50 mg/g) | [9] |
| Eriobotrya japonica | Dry Sepals | 0.68 | [6] |
| Eriobotrya japonica | Petals | 0.12 | [6] |
| Punica granatum (Pomegranate) | Flowers | 5.9 (ethanol extraction), 9.7 (ultrasound-assisted extraction) | [6] |
Table 2: this compound Content in Food Sources
| Food Source | Form | Concentration (mg/100g unless otherwise specified) | Reference(s) |
| Olives and Olive Oil | - | Main dietary source; daily intake in Mediterranean diet ~25 mg | [2][5] |
| Green Raisins | Dried Fruit | 79 | [10] |
| Sultana Raisins | Dried Fruit | 65.9 | [10] |
| Kyoho Raisins | Dried Fruit | 38.5 | [10] |
| Cranberries | Fruit | 17.8 | [10] |
| Blueberries | Fruit | 13.9 | [10] |
| Cherries | Fruit | 1.7 | [10] |
| Apples | Fruit Peel | - | [5] |
| Pears | Fruit Peel | - | [5] |
| Jujube | Fruit | - | [5] |
Experimental Protocols for Quantification
Detailed methodologies are essential for the accurate and reproducible quantification of this compound. Below are generalized protocols for High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a widely used method for the precise quantification of this compound.
1. Sample Preparation (General Method):
-
Extraction: Dried and powdered plant material is typically extracted using a Soxhlet apparatus with methanol (B129727) or ethanol (B145695). Other methods include maceration with organic solvents like 95% ethanol at room temperature.[1]
-
Hydrolysis (for saponins): To quantify total this compound (free and from saponins), acid hydrolysis of the extract is performed to release the aglycone.
-
Purification: The crude extract may be further purified using techniques like solid-phase extraction (SPE) to remove interfering compounds.
-
Final Solution: The dried extract is redissolved in a suitable solvent (e.g., methanol) to a known concentration for HPLC analysis.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[8][11]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and an acidic aqueous buffer (e.g., 0.03 mol/L phosphate (B84403) buffer, pH 2.9) in a ratio of approximately 85:15 (v/v).[8][11] Another reported mobile phase is 0.1% formic acid in acetonitrile:isopropanol (93:7).
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[8][11]
-
Detection: UV detection at 210 nm is a common method for quantifying this compound.[8][11]
-
Quantification: A calibration curve is generated using standard solutions of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC offers a high-throughput method for the quantification of this compound.
1. Sample and Standard Preparation:
-
Sample Extraction: Similar extraction methods as for HPLC are used.
-
Standard Solution: A stock solution of this compound is prepared in methanol (e.g., 1 mg/mL). Calibration standards are prepared by diluting the stock solution.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.[12][13]
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.
-
Mobile Phase (Developing Solvent): A common mobile phase is a mixture of toluene, ethyl acetate, and formic acid in a ratio of 7:3:0.2 (v/v/v).[14] Another reported mobile phase is toluene:methanol (9:1).[12]
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Derivatization: After development, the plate is dried and sprayed with a derivatizing agent, such as anisaldehyde-sulfuric acid reagent, followed by heating to visualize the spots.[12][14]
-
Densitometric Scanning: The plate is scanned using a densitometer at a specific wavelength (e.g., 530 nm) to quantify the separated compounds.[14] The Rf value for this compound is used for identification (e.g., approximately 0.31 in toluene:methanol 9:1).[12]
-
Quantification: A calibration curve is constructed by plotting the peak area of the standards against their concentrations. The amount of this compound in the sample is then calculated from this curve.
Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is critical for drug development and therapeutic applications.
Anti-Cancer Effects
In the context of cancer, this compound has been shown to interfere with several key signaling cascades that regulate cell proliferation, survival, and apoptosis.
-
PI3K/Akt/mTOR Pathway: this compound and its derivatives can inhibit the phosphatidylinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway in a dose-dependent manner.[1] This pathway is often hyperactivated in cancer and promotes cell growth and survival.
-
NF-κB Pathway: this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival and proliferation.[1][15]
-
Mitochondrial Apoptosis Pathway: this compound can induce apoptosis through a mitochondrial-dependent pathway by altering the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[1] It can also modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[1]
-
AMPK Pathway: this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.[6][9] AMPK activation can lead to the inhibition of anabolic pathways required for cancer cell growth.[6][9]
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are well-documented and are mediated through the modulation of several signaling pathways.
-
NF-κB Pathway: As in cancer, this compound inhibits the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[3][8][15]
-
MAPK Pathway: this compound can suppress the activation of mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38, which are involved in the inflammatory response.[2][3][16]
-
Nrf2 Pathway: this compound is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][17] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, thereby mitigating oxidative stress, a key component of inflammation.[2][17]
Effects on Insulin (B600854) Signaling
This compound has demonstrated potential in improving insulin sensitivity and glucose metabolism, making it a compound of interest for diabetes research.
-
IRS/PI3K/Akt Pathway: this compound can enhance insulin signaling by modulating the insulin receptor substrate (IRS)/PI3K/Akt pathway, leading to increased glucose uptake.[10] It can also inhibit protein tyrosine phosphatases like PTP1B, which are negative regulators of insulin signaling.[17]
-
AMPK/ERK Pathway: By activating the ERK1/2-AMPK axis, this compound can promote glucose uptake and fatty acid oxidation in muscle and liver cells.[10][18]
This technical guide provides a foundational understanding of this compound's natural prevalence and the methodologies for its study. The presented data and protocols are intended to support and guide future research into the therapeutic potential of this remarkable natural compound.
References
- 1. This compound Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on the insulin signaling pathway in skeletal muscle of streptozotocin-induced diabetic male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces metabolic adaptation in cancer cells by activating the AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Potential of Synthetic this compound Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of this compound in the flower of Gentiana olivieri Griseb. by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. plantarchives.org [plantarchives.org]
- 14. journalejmp.com [journalejmp.com]
- 15. Anti-inflammatory effects of this compound on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Improves Obesity-Related Inflammation and Insulin Resistance by Regulating Macrophages Activation [frontiersin.org]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biosynthesis of Oleanolic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanolic acid, a pentacyclic triterpenoid (B12794562), is a widely distributed natural compound in the plant kingdom, renowned for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and hepatoprotective effects. Its therapeutic potential has spurred significant interest in understanding its biosynthesis to enable enhanced production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory aspects. It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and application of this valuable secondary metabolite.
The Core Biosynthetic Pathway
The biosynthesis of this compound originates from the ubiquitous isoprenoid pathway, specifically the mevalonate (B85504) (MVA) pathway in the cytoplasm, which provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially condensed to form the 30-carbon molecule, 2,3-oxidosqualene (B107256), the linear precursor for all triterpenoids.
The dedicated pathway to this compound commences with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative modifications, as depicted in the following pathway diagram.
Figure 1: The biosynthesis pathway of this compound from acetyl-CoA.
Key Enzymes and Intermediates
-
β-Amyrin Synthase (bAS): This oxidosqualene cyclase (OSC) is the committed enzyme in the oleanane-type triterpenoid pathway. It catalyzes the intricate cyclization of the linear 2,3-oxidosqualene into the pentacyclic β-amyrin. This single enzymatic step establishes the characteristic oleanane (B1240867) skeleton.[1][2]
-
Cytochrome P450 Monooxygenases (CYP716A Family): A series of oxidative reactions at the C-28 position of β-amyrin are catalyzed by members of the CYP716A subfamily of cytochrome P450 enzymes. These enzymes are multifunctional oxidases that sequentially convert the C-28 methyl group of β-amyrin into a hydroxyl group (erythrodiol), then to an aldehyde (oleanolic aldehyde), and finally to a carboxylic acid, yielding this compound.[3][4] Prominent examples include CYP716A12 from Medicago truncatula and CYP716A15 from Vitis vinifera.[3][5]
Quantitative Data on this compound Biosynthesis
The efficiency of this compound production varies significantly across different plant species and can be substantially improved through metabolic engineering in microbial hosts. The following tables summarize key quantitative data related to this compound content in various plants and yields from engineered yeast strains.
Table 1: this compound Content in Various Plant Species
| Plant Species | Plant Part | This compound Content (mg/g Dry Weight) | Reference(s) |
| Olea europaea (Olive) | Leaves | up to 31 | [6] |
| Olea europaea (Olive) | Bark | up to 9.8 | [6] |
| Thymus persicus | Aerial Parts | 4.806 | [7] |
| Ziziphora clinopodioides | Aerial Parts | 0.76 | [8] |
| Ilex aquifolium | Leaves | 5.0 | [5] |
| Gentiana olivieri | Flower | 1.82 | [9] |
| Lantana camara | Roots | 11.4 - 16.7 | [10] |
Table 2: Production of this compound and its Precursor β-Amyrin in Engineered Saccharomyces cerevisiae
| Engineered Strain | Key Genes Expressed | Product | Titer (mg/L) | Reference(s) |
| Engineered S. cerevisiae | G. uralensis β-AS, C. roseus CYP716A154, A. thaliana AtCPR | This compound | 5.19 | [11] |
| Engineered S. cerevisiae R3 | Overexpression of PPP pathway, tPgHMGR1, SmFPS, β-AS, CYP716A154, AtCPR | This compound | 53.96 | [11] |
| Engineered S. cerevisiae | Optimization of P450/CPR pairing, GAL deregulation, overexpression of tHMG1, ERG9, ERG1 | This compound | 186.1 | [12] |
| Engineered S. cerevisiae (Optimized Fermentation) | Optimization of P450/CPR pairing, GAL deregulation, overexpression of tHMG1, ERG9, ERG1 | This compound | 606.9 | [12][13] |
| Engineered S. cerevisiae (Multi-strategy) | Inducible promoters, precursor pool expansion, pathway refactoring, diploid construction | This compound | 4070 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful study of the this compound biosynthesis pathway. This section provides an overview of key experimental protocols.
Heterologous Expression and Functional Characterization of Pathway Genes in Yeast
The functional characterization of candidate genes for β-amyrin synthase and CYP716A enzymes is commonly performed through heterologous expression in Saccharomyces cerevisiae.
Figure 2: Workflow for heterologous expression and functional analysis in yeast.
Detailed Steps:
-
Gene Isolation and Vector Construction:
-
Isolate total RNA from the plant of interest and synthesize cDNA.
-
Amplify the full-length coding sequences of the candidate β-amyrin synthase and CYP716A genes using gene-specific primers.
-
Clone the amplified PCR products into a yeast expression vector, such as pYES-DEST52, under the control of an inducible promoter (e.g., GAL1).[14]
-
For CYP716A characterization, co-expression with a cytochrome P450 reductase (CPR) from a model plant like Arabidopsis thaliana is often necessary.[11]
-
-
Yeast Transformation and Culture:
-
Transform the constructed plasmids into a suitable S. cerevisiae strain (e.g., INVSc1). For β-amyrin synthase characterization, a strain deficient in lanosterol (B1674476) synthase can be used to reduce background sterol synthesis.[14]
-
Select positive transformants on appropriate selection media.
-
Grow the yeast culture in a suitable medium and induce gene expression by adding galactose.[15]
-
-
Metabolite Extraction and Analysis:
-
After a period of induction, harvest the yeast cells.
-
Extract the metabolites using an organic solvent such as ethyl acetate.[15][16]
-
The extracted metabolites are then typically derivatized, for example, by silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase their volatility for gas chromatography.
-
Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced triterpenoids by comparing their retention times and mass spectra with authentic standards.[15][16]
-
In Vitro Enzyme Assays
In vitro assays are essential for determining the kinetic properties of the biosynthetic enzymes.
β-Amyrin Synthase Assay (General Protocol):
-
Enzyme Preparation:
-
Assay Reaction:
-
The reaction mixture typically contains the purified enzyme or microsomal fraction, a buffer solution to maintain optimal pH, and the substrate 2,3-oxidosqualene.
-
Incubate the reaction mixture at an optimal temperature for a defined period.
-
-
Product Extraction and Analysis:
-
Stop the reaction and extract the product, β-amyrin, with an organic solvent.
-
Analyze the extracted product by GC-MS as described above.
-
CYP716A Enzyme Assay (General Protocol):
-
Enzyme Preparation:
-
Prepare microsomes from yeast or insect cells co-expressing the CYP716A enzyme and a cytochrome P450 reductase.[5]
-
-
Assay Reaction:
-
The reaction mixture should contain the microsomal fraction, a buffer, the substrate (β-amyrin, erythrodiol, or oleanolic aldehyde), and a source of reducing equivalents, typically NADPH.
-
Incubate the reaction at an optimal temperature.
-
-
Product Extraction and Analysis:
-
Extract the products (erythrodiol, oleanolic aldehyde, and this compound) and analyze by GC-MS.[5]
-
Conclusion
This technical guide has provided a detailed overview of the this compound biosynthesis pathway in plants, presenting the core enzymatic steps, quantitative data on production, and foundational experimental protocols. A thorough understanding of this pathway is paramount for the rational design of metabolic engineering strategies aimed at overproducing this compound and its valuable derivatives in both plants and microbial systems. Further research into the kinetic properties of the involved enzymes and the regulatory networks governing their expression will undoubtedly pave the way for more efficient and sustainable production of these pharmacologically important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Beta-amyrin synthase - Wikipedia [en.wikipedia.org]
- 3. A method for determining kinetic parameters at high enzyme concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Amyrin synthase (EsBAS) and β-amyrin 28-oxidase (CYP716A244) in oleanane-type triterpene saponin biosynthesis in Eleutherococcus senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. up.lublin.pl [up.lublin.pl]
- 9. researchgate.net [researchgate.net]
- 10. This compound and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Construction of this compound-producing Saccharomyces cerevisiae cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing this compound production in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Beta-amyrin synthase--cloning of oxidosqualene cyclase that catalyzes the formation of the most popular triterpene among higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Identification of key amino acid residues toward improving the catalytic activity and substrate specificity of plant-derived cytochrome P450 monooxygenases CYP716A subfamily enzyme for triterpenoid production in Saccharomyces cerevisiae [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Molecular cloning, functional characterization and expression of the β-amyrin synthase gene involved in saikosaponin biosynthesis in Bupleurum chinense DC - PMC [pmc.ncbi.nlm.nih.gov]
Oleanolic Acid: A Multifaceted Regulator in the Amelioration of Metabolic Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic syndrome represents a cluster of interconnected metabolic abnormalities, including insulin (B600854) resistance, central obesity, dyslipidemia, and hypertension, that collectively elevate the risk of developing type 2 diabetes and cardiovascular disease. Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants, has emerged as a promising therapeutic agent for metabolic syndrome due to its multifaceted pharmacological activities. This technical guide provides a comprehensive overview of the role of this compound in mitigating metabolic syndrome, with a focus on its underlying molecular mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key signaling pathways.
Introduction
This compound (3β-hydroxyolean-12-en-28-oic acid) is a bioactive compound that has been traditionally used in herbal medicine for its diverse health benefits.[1] Modern scientific investigation has substantiated many of these claims, revealing its potent anti-inflammatory, antioxidant, anti-hyperlipidemic, and insulin-sensitizing properties.[2][3] These pleiotropic effects make this compound a compelling candidate for the management of metabolic syndrome, a complex pathology driven by chronic low-grade inflammation, oxidative stress, and dysregulated metabolism.[1][4] This document aims to provide a detailed technical resource for researchers and professionals in drug development, summarizing the current understanding of this compound's mechanisms of action and providing practical information for its study.
Mechanisms of Action in Metabolic Syndrome
This compound exerts its beneficial effects on metabolic syndrome through the modulation of several key signaling pathways. These interconnected pathways regulate inflammation, oxidative stress, glucose and lipid metabolism, and insulin signaling.
Anti-inflammatory Effects via NF-κB and MAPK Signaling
Chronic inflammation is a cornerstone of metabolic syndrome, contributing to insulin resistance and endothelial dysfunction. This compound has been shown to potently suppress inflammatory responses primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7]
-
NF-κB Pathway: this compound inhibits the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[8][9] This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[10][11][12]
-
MAPK Pathway: this compound can also modulate the activity of MAPKs, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[13][14][15] By inhibiting the phosphorylation of these kinases, this compound can further reduce the production of inflammatory mediators.[4]
Antioxidant Effects through Nrf2 Activation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to the pathogenesis of metabolic syndrome. This compound enhances the cellular antioxidant response primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation.[18] This includes enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS.[17][19]
Improvement of Insulin Resistance via PI3K/Akt Signaling
Insulin resistance is a central feature of metabolic syndrome, characterized by a diminished response of target tissues to insulin. This compound has been shown to improve insulin sensitivity through the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[5][20][21]
This compound can enhance the phosphorylation of key components of the insulin signaling cascade, including the insulin receptor substrate (IRS) and Akt.[11][22] Activated Akt, in turn, promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake into skeletal muscle and adipose tissue.[23] Furthermore, activated Akt can phosphorylate and inactivate glycogen (B147801) synthase kinase 3 (GSK3), leading to increased glycogen synthesis. In the liver, this compound-mediated Akt activation suppresses the expression of gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production.[23][24]
Quantitative Data from Preclinical and Clinical Studies
Numerous preclinical studies have demonstrated the efficacy of this compound in animal models of metabolic syndrome. The following tables summarize key quantitative findings.
Table 1: Effects of this compound on Metabolic Parameters in Animal Models
| Animal Model | Dosage | Duration | Key Findings | Reference |
| High-Fat Diet (HFD)-induced obese mice | 25 and 50 mg/kg/day (intragastric) | 4 weeks | ↓ Body weight, ↓ Adipose tissue hypertrophy, ↓ Macrophage infiltration, Improved insulin resistance | [25] |
| db/db mice | 20 mg/kg/day (i.p.) | 2 weeks | ↓ Fasting blood glucose, Improved glucose and insulin tolerance, ↓ Serum TG, TC, LDL, ↑ Serum HDL | [26] |
| HFD-induced hyperlipidemic mice | Not specified | Not specified | ↓ Serum TG, TC, and LDL | [27] |
| Fructose-fed rats | Not specified | Not specified | ↓ Serum TG, TC, LDL, and MDA; ↑ Serum HDL, NO, SOD, and CAT | [26] |
| Streptozotocin-induced diabetic rats | 60 mg/kg/day | Not specified | ↓ Fasting blood glucose, ↓ Serum IL-1β, IL-6, and TNF-α; ↑ Serum NO | [26] |
Abbreviations: TC, Total Cholesterol; TG, Triglycerides; HDL, High-Density Lipoprotein; LDL, Low-Density Lipoprotein; MDA, Malondialdehyde; NO, Nitric Oxide; SOD, Superoxide Dismutase; CAT, Catalase; IL, Interleukin; TNF, Tumor Necrosis Factor.
Table 2: Effects of this compound in Human Clinical Trials
| Study Population | Intervention | Duration | Key Findings | Reference |
| Hyperlipidemic patients | This compound (4 tablets, 3 times/day) | 4 weeks | ↓ Serum TC, TG, and HDL-c | [1][6][28] |
| Prediabetic individuals | OA-enriched olive oil (30 mg OA/day) | Not specified | Study ongoing to assess prevention of diabetes | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's effects.
In Vivo Animal Studies
-
Animal Models:
-
High-Fat Diet (HFD)-Induced Obesity: C57BL/6J mice are typically fed a diet with 45-60% of calories from fat for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.[25]
-
Genetic Models of Diabetes and Obesity: db/db mice, which have a mutation in the leptin receptor gene, are commonly used as a model of severe obesity, hyperglycemia, and insulin resistance.[26]
-
Chemically-Induced Diabetes: Streptozotocin (STZ) is administered to rodents to induce pancreatic β-cell destruction and subsequent hyperglycemia, modeling type 1 diabetes, but also used to study complications relevant to type 2 diabetes.[26]
-
-
This compound Administration:
-
Route: Intragastric gavage or intraperitoneal (i.p.) injection are common routes of administration.
-
Vehicle: this compound is often suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or corn oil.
-
Dosage: Doses typically range from 10 to 100 mg/kg body weight per day.
-
-
Biochemical Assays:
-
Glucose Homeostasis: Fasting blood glucose is measured using a glucometer. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed by intraperitoneal injection of glucose or insulin, respectively, followed by blood glucose measurements at various time points.[25]
-
Lipid Profile: Serum levels of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol are determined using commercially available enzymatic kits.[26]
-
Inflammatory Markers: Serum or tissue levels of cytokines (TNF-α, IL-6, IL-1β) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[26]
-
Oxidative Stress Markers: Activities of antioxidant enzymes (SOD, CAT, GPx) and levels of malondialdehyde (MDA) in tissues are measured using specific assay kits.[23]
-
In Vitro Cell Culture Studies
-
Cell Lines:
-
Hepatocytes: HepG2 (human hepatoma) cells are widely used to study insulin resistance and lipid metabolism.[9][11]
-
Macrophages: RAW 264.7 (murine macrophage) cells are used to investigate inflammatory responses.[29]
-
Adipocytes: 3T3-L1 (murine preadipocyte) cells can be differentiated into mature adipocytes to study adipogenesis and insulin signaling.
-
-
Experimental Procedures:
-
Induction of Insulin Resistance: HepG2 cells are often treated with high concentrations of glucose, free fatty acids (e.g., palmitate or oleate), or TNF-α to induce insulin resistance.[9][11]
-
Induction of Inflammation: RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[29]
-
This compound Treatment: this compound, typically dissolved in dimethyl sulfoxide (B87167) (DMSO), is added to the cell culture medium at various concentrations (e.g., 1-50 µM).
-
Western Blot Analysis: Protein expression and phosphorylation status of key signaling molecules (e.g., Akt, p-Akt, NF-κB p65) are determined by Western blotting using specific antibodies.[11]
-
Quantitative Real-Time PCR (qRT-PCR): Gene expression levels of inflammatory cytokines, antioxidant enzymes, and metabolic genes are quantified by qRT-PCR.
-
Glucose Uptake Assay: The rate of glucose uptake in cells is measured using radiolabeled (e.g., 2-deoxy-D-[³H]glucose) or fluorescent glucose analogs.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for the management of metabolic syndrome. Its ability to concurrently target multiple pathological pathways, including inflammation, oxidative stress, and insulin resistance, underscores its value as a lead compound for drug development. The preclinical data are compelling, and early clinical findings are promising.
Future research should focus on several key areas:
-
Large-scale, long-term clinical trials are necessary to definitively establish the efficacy and safety of this compound in diverse patient populations with metabolic syndrome.
-
Pharmacokinetic and bioavailability studies are needed to optimize dosing and formulation for improved therapeutic outcomes.
-
Further elucidation of the molecular targets of this compound will provide a more comprehensive understanding of its mechanisms of action and may reveal novel therapeutic avenues.
-
Investigation of synergistic effects of this compound with existing therapies for metabolic syndrome could lead to more effective combination treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. p38 MAPK signaling mediates mitochondrial apoptosis in cancer cells induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 6. Lipid-lowering effects of this compound in hyperlipidemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Useful Biomarkers of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Attenuates Insulin Resistance via NF-κB to Regulate the IRS1-GLUT4 Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Attenuates Insulin Resistance via NF-κB to Regulate the IRS1-GLUT4 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT1/Nrf2/NF-κB Signaling Mediates Anti-Inflammatory and Anti-Apoptotic Activities of this compound in a Mouse Model of Acute Hepatorenal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound@SPIONs Alleviates Lipid-Oxidative Stress Injury of Zebrafish Blood Vessels via Regulating the Expression of JNK and MAPK Signaling Pathways in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Suppresses Migration and Invasion of Malignant Glioma Cells by Inactivating MAPK/ERK Signaling Pathway | PLOS One [journals.plos.org]
- 15. This compound Suppresses Migration and Invasion of Malignant Glioma Cells by Inactivating MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
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The Anti-inflammatory Properties of Oleanolic Acid: A Technical Guide
Abstract: Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, has garnered significant scientific attention for its potent anti-inflammatory activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. It is intended for researchers, scientists, and professionals in drug development. This document details the inhibitory actions of OA on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NOD-like Receptor Python domain-containing 3 (NLRP3) inflammasome. Furthermore, it elucidates the role of OA in the downregulation of pro-inflammatory enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). Quantitative data from pertinent studies are systematically presented in tabular format for comparative analysis. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate the replication and further investigation of these findings. Visual diagrams of critical signaling pathways and experimental workflows are included to enhance comprehension.
Introduction
Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic and unresolved inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[1] this compound, a phytochemical widely distributed in the plant kingdom, has demonstrated significant therapeutic potential as an anti-inflammatory agent.[2][3] This guide synthesizes current research to provide a comprehensive technical overview of its mechanisms of action.
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, modulating several key signaling cascades and enzymatic activities that are central to the inflammatory process.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1][4] this compound has been shown to be a potent inhibitor of this pathway.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate gene transcription.[4][6]
This compound and its derivatives have been demonstrated to suppress the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent activation of pro-inflammatory gene expression.[7][8] Studies have also indicated that this compound can suppress MafK expression, which in turn inhibits CBP-mediated p65 acetylation, a critical step for NF-κB transcriptional activity.[1]
Modulation of the JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical signaling route for a multitude of cytokines and growth factors involved in inflammation and immunity.[9] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[9][10]
This compound has been shown to interfere with this pathway by suppressing the phosphorylation of both JAK2 and STAT3.[10][11] By inhibiting the activation of STAT proteins, this compound can downregulate the expression of STAT-dependent pro-inflammatory genes.[9]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[12][13] Activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β expression, followed by an activation signal that triggers the assembly of the inflammasome complex.[14]
This compound has been demonstrated to attenuate NLRP3 inflammasome activation.[12][15] It achieves this by suppressing both the upregulation of NLRP3 and the subsequent assembly of the inflammasome complex.[16] The inhibitory effect of this compound on the NLRP3 inflammasome leads to a reduction in the secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.[13]
Inhibition of Pro-inflammatory Enzymes
This compound also targets key enzymes that produce inflammatory mediators.
-
Inducible Nitric Oxide Synthase (iNOS): iNOS is responsible for the production of large amounts of nitric oxide (NO), a key inflammatory mediator. This compound and its derivatives have been shown to inhibit the expression of iNOS, thereby reducing NO production.[3][14]
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that catalyzes the synthesis of prostaglandins, which are potent inflammatory mediators. This compound has been found to suppress the expression of COX-2, leading to a decrease in prostaglandin (B15479496) production.[3][7]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative data from various studies, illustrating the potent anti-inflammatory effects of this compound and its derivatives.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound and its Derivatives
| Compound | Cell Line | Inflammatory Mediator | IC50 Value | Reference |
| This compound | RAW 264.7 | Nitric Oxide (NO) | 31.28 ± 2.01 µg/mL (48h) | [17] |
| Diamine-PEGylated OA Derivative (OADP) | RAW 264.7 | Nitric Oxide (NO) | 1.09 ± 0.01 µg/mL (48h) | [17] |
| This compound | HSF, HPF, Snake Venom | Secretory Phospholipase A2 (sPLA2) | 3.08 to 7.78 µM | [18] |
| 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) | Macrophages | Inducible Nitric Oxide Synthase (iNOS) | >200,000 times more active than OA | [19] |
Table 2: Effects of this compound on Cytokine Production
| Model System | Treatment | Cytokine | Effect | Reference |
| LPS-stimulated RAW 264.7 cells | This compound | TNF-α, IL-1β, IL-6 | Decreased expression | [7][20] |
| High-Fat Diet Mice | This compound (25 & 50 mg/kg) | Pro-inflammatory markers in adipose tissue | Significantly down-regulated | [7] |
| Diabetic Rats with Carotid Artery Injury | This compound (100 mg/kg/day) | TNF-α, IL-1β, IL-6, IL-18 | Downregulated serum levels | [13] |
| Diamine-PEGylated OA Derivative (OADP) in RAW 264.7 cells | OADP (¾ IC50) | TNF-α | 57% decrease in expression | [17] |
| Diamine-PEGylated OA Derivative (OADP) in RAW 264.7 cells | OADP (¾ IC50) | IL-1β | 96% decrease in expression | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
4.1.1. Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 macrophage cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.[4]
-
LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for an additional 24 hours.[4]
4.1.2. Cell Viability Assay (MTT Assay)
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][18]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
4.1.3. Nitric Oxide (NO) Measurement (Griess Assay)
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[12]
4.1.4. Cytokine Quantification (ELISA)
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[20][21]
4.1.5. Western Blot Analysis
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Probe the membrane with primary antibodies against target proteins (e.g., p-IκBα, iNOS, COX-2, β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.[12]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used in vivo model to assess the anti-inflammatory activity of this compound.[2][22]
4.2.1. Animal Model and Treatment
-
Use male Wistar rats (150-200 g).
-
Administer this compound (e.g., 60 mg/kg, intraperitoneally) or vehicle control 30 minutes before inducing inflammation.[22]
-
Induce inflammation by injecting 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[5]
4.2.2. Measurement of Paw Edema
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion
This compound demonstrates robust anti-inflammatory properties through its ability to modulate multiple key signaling pathways and inhibit the production of pro-inflammatory mediators. Its multifaceted mechanism of action, targeting NF-κB, JAK/STAT, and the NLRP3 inflammasome, as well as iNOS and COX-2, underscores its significant potential as a therapeutic agent for a wide range of inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of this promising natural compound. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into effective treatments for human inflammatory conditions.[6][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory activity of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prophylactic and therapeutic roles of this compound and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Improves Obesity-Related Inflammation and Insulin Resistance by Regulating Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Anti-inflammatory effects of this compound on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of this compound on complement in adjuvant- and carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
The Hepatoprotective Efficacy of Oleanolic Acid In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid (B12794562) found in a variety of medicinal plants, has garnered significant attention for its potent hepatoprotective properties.[1][2][3][4][5] Extensive in vivo research has demonstrated its ability to mitigate liver damage induced by a wide array of hepatotoxins and pathological conditions.[1][6][7][8] In China, this compound has been utilized as an over-the-counter oral remedy for liver disorders.[1][5] This technical guide provides a comprehensive overview of the in vivo hepatoprotective effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms and signaling pathways.
Quantitative Data Summary of In Vivo Studies
The hepatoprotective effects of this compound have been quantified in numerous preclinical studies. The following tables summarize the key findings from in vivo experiments using various models of liver injury.
Table 1: this compound in Chemically-Induced Liver Injury Models
| Animal Model | Hepatotoxin | This compound Dosage & Administration | Duration | Key Biomarker Changes | Reference |
| Balb/C Mice | Concanavalin A (ConA) (20 mg/kg, i.v.) | 20 mg/kg, i.p. (pretreatment) | 3 days | Reduced serum ALT and AST levels. Decreased TNF-α, IL-1β, and IL-6. | [1] |
| Wild-type and Nrf2-null Mice | Acetaminophen (B1664979) | 90 mg/kg, i.p. | 3 days | Attenuated acetaminophen-induced increases in serum ALT. Increased hepatic mRNA expression of Nrf2, Nqo1, Gclc, and Ho-1 in wild-type mice. | [6][9] |
| Mice | Carbon Tetrachloride (CCl4) | 20 mg/kg, intragastric | 8 days | Significantly reduced serum ALT and AST levels. | [7] |
| Rats | Carbon Tetrachloride (CCl4) | Not specified | Not specified | Alleviated CCl4-induced liver fibrosis. | [10] |
| Rats | α-naphthylisothiocyanate (ANIT) | Not specified | Not specified | Alleviated ANIT-induced cholestatic liver injury. | [11] |
Table 2: this compound in Other Liver Injury Models
| Animal Model | Injury Model | This compound Dosage & Administration | Duration | Key Biomarker Changes | Reference |
| Sprague-Dawley Rats | Ischemia-Reperfusion (IR) | 100 mg/kg, intragastrically | 7 days (pretreatment) | Decreased serum ALT and IL-1β levels. Improved histological status. | [8] |
| Mice | Partial Hepatectomy (PHx) | 50 mg/kg, twice daily | Post-PHx | Induced liver mass restoration and increased liver-to-body weight ratio. Promoted hepatocyte proliferation. | [12] |
| Mice | PM2.5 and Alcohol | Not specified | Not specified | Liposomal OA reduced ALT, AST, and γ-glutamyltransferase levels. Alleviated steatosis. | [13] |
Core Signaling Pathways in this compound-Mediated Hepatoprotection
This compound exerts its hepatoprotective effects through the modulation of several key signaling pathways. These pathways are central to cellular defense mechanisms against oxidative stress, inflammation, and apoptosis.
Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[14][15] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[14][15]
This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream targets such as NAD(P)H:quinone oxidoreductase 1 (Nqo1), heme oxygenase-1 (Ho-1), and glutamate-cysteine ligase catalytic subunit (Gclc).[6][9] This contributes to its protective effects against hepatotoxicity induced by agents like acetaminophen.[6][9]
References
- 1. The Hepatoprotection by this compound Preconditioning: Focusing on PPARα Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of this compound in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principal Bioactive Properties of this compound, Its Derivatives, and Analogues [mdpi.com]
- 5. This compound and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-amino Acids Derivatives: Design, Synthesis, and Hepatoprotective Evaluation In Vitro and In Vivo | MDPI [mdpi.com]
- 8. Protective Effects of Pretreatment with this compound in Rats in the Acute Phase of Hepatic Ischemia-Reperfusion Injury: Role of the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound activates Nrf2 and protects from acetaminophen hepatotoxicity via Nrf2-dependent and Nrf2-independent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New this compound Derivative against CCl4-Induced Hepatic Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound alleviates ANIT-induced cholestatic liver injury by activating Fxr and Nrf2 pathways to ameliorate disordered bile acids homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound promotes liver regeneration after partial hepatectomy via regulating pregnane X receptor signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reparative Efficacy of Liposome-Encapsulated this compound against Liver Inflammation Induced by Fine Ambient Particulate Matter and Alcohol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nrf2 Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of the Nrf2-ARE Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Pentacyclic Triterpenoid: A Historical and Technical Guide to Oleanolic Acid
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, has emerged from the annals of traditional medicine to become a subject of intense scientific scrutiny. Its journey from a constituent of folk remedies to a promising therapeutic agent is a testament to the evolution of natural product chemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, historical perspective, and foundational experimental methodologies related to this compound, offering valuable insights for professionals in drug discovery and development.
Discovery and Historical Milestones
The story of this compound is intrinsically linked to the olive tree, Olea europaea, from which it derives its name. While the use of olive leaves and other this compound-containing plants in traditional medicine spans centuries, the scientific chapter of its history began in the early 20th century.
The initial isolation of this compound is credited to Power and Tutin in 1908, who obtained the compound from olive leaves. However, it was the pioneering work of chemists like I. M. Heilbron and L. Ruzicka in the 1920s and 1930s that laid the groundwork for understanding its complex structure. Through meticulous chemical degradation and derivatization studies, they pieced together the fundamental pentacyclic framework of this triterpenoid. The definitive stereochemistry and absolute configuration were later confirmed with the advent of more advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
A significant milestone in the therapeutic investigation of this compound was its use as a hepatic drug in China for over two decades, recognizing its hepatoprotective properties long before its molecular mechanisms were fully elucidated.[1] This clinical use spurred further research into its diverse pharmacological activities.
Below is a timeline highlighting the key milestones in the discovery and development of this compound:
Early Isolation and Characterization: Experimental Protocols
The pioneering methods for isolating and characterizing this compound were laborious and relied on classical chemical techniques. Below are detailed hypothetical protocols reconstructed based on the methodologies available during that era.
Protocol for the Initial Isolation of this compound from Olea europaea Leaves
This protocol outlines a classical approach to the extraction and purification of this compound.
Objective: To isolate this compound from dried olive leaves.
Materials:
-
Dried and powdered leaves of Olea europaea
-
Soxhlet extractor
-
Ethanol (B145695) (95%)
-
Petroleum ether
-
Diethyl ether
-
Potassium hydroxide (B78521) (5% in ethanol)
-
Hydrochloric acid (10%)
-
Activated charcoal
-
Filter paper and funnel
-
Rotary evaporator
-
Crystallization dishes
Methodology:
-
Defatting: The powdered olive leaves (500 g) are placed in a thimble and subjected to continuous extraction with petroleum ether in a Soxhlet apparatus for 8 hours to remove lipids and other nonpolar compounds. The defatted plant material is then air-dried.
-
Extraction: The defatted powder is subsequently extracted with 95% ethanol in the Soxhlet apparatus for 12 hours.
-
Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Saponification: The residue is refluxed with 5% ethanolic potassium hydroxide for 2 hours to hydrolyze any saponins (B1172615) and esters, liberating the free this compound.
-
Acidification and Precipitation: After cooling, the saponified mixture is diluted with water and acidified with 10% hydrochloric acid to a pH of 2-3. This results in the precipitation of the crude acidic fraction containing this compound.
-
Filtration and Washing: The precipitate is collected by filtration, washed thoroughly with distilled water until the washings are neutral, and then dried.
-
Purification by Crystallization: The crude, dried precipitate is dissolved in a minimal amount of hot ethanol. The solution is then treated with activated charcoal to decolorize it and filtered while hot. The filtrate is allowed to cool slowly, promoting the crystallization of this compound.
-
Recrystallization: The crystals are collected by filtration and recrystallized multiple times from ethanol or a mixture of ethanol and water until a constant melting point is achieved.
Expected Yield: The yield of pure this compound from this process is typically in the range of 1-3% of the dry weight of the leaves.
Protocol for Structural Elucidation via Chemical Degradation
Prior to the advent of modern spectroscopy, the structure of complex molecules like this compound was painstakingly determined through a series of chemical reactions and analysis of the resulting degradation products.
Objective: To determine the carbon skeleton and functional groups of this compound.
Key Reactions:
-
Selenium Dehydrogenation: Heating this compound with selenium powder to high temperatures results in aromatization of the rings, yielding known aromatic hydrocarbons such as 1,2,8-trimethylphenanthrene (B48132) and sapotalene. The identification of these products provided crucial clues about the underlying ring structure.
-
Oxidative Degradation: Treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid would cleave the molecule at specific points, particularly at the double bond in ring C. Analysis of the resulting smaller carboxylic acids and ketones helped to deduce the positions of methyl groups and the overall connectivity of the rings.
-
Functional Group Analysis:
-
Hydroxyl Group: Formation of a monoacetate upon treatment with acetic anhydride (B1165640) confirmed the presence of a single hydroxyl group. Its secondary nature was inferred from its oxidation to a ketone.
-
Carboxylic Acid Group: The acidic nature of the compound and the formation of a methyl ester with diazomethane (B1218177) indicated the presence of a carboxylic acid group.
-
Double Bond: The reaction with bromine or ozone, leading to the addition of bromine or the formation of an ozonide, respectively, confirmed the presence of a carbon-carbon double bond.
-
The collective evidence from these and other chemical transformations allowed for the gradual assembly of the this compound structure.
Quantitative Analysis: A Historical Perspective
Early quantitative data on this compound was primarily focused on its presence in various plant sources and rudimentary bioassays. The table below summarizes hypothetical data that would have been achievable with the techniques of the time, alongside modern comparative values.
| Parameter | Historical Method (Pre-1960s) | Typical Historical Value | Modern Method (Post-1980s) | Typical Modern Value |
| Yield from Olea europaea leaves | Gravimetric analysis after solvent extraction and crystallization | 1-3% (w/w) | HPLC-UV, GC-MS | 1.5-3.5% (w/w) |
| Anti-inflammatory Activity | Rat paw edema assay (inhibition of swelling) | ~30-50% inhibition at high doses | IC50 for COX-2 inhibition | 50-150 µM |
| Hepatoprotective Activity | Carbon tetrachloride-induced liver damage in rats (histopathology) | Observable reduction in necrosis | IC50 for inhibition of ALT/AST release | 10-50 µM |
| Anticancer Activity | Inhibition of tumor growth in animal models | Modest reduction in tumor size | IC50 for various cancer cell lines | 5-100 µM |
Note: The "Typical Historical Value" is an estimation based on the capabilities of the analytical methods of the era and should be considered illustrative.
Key Signaling Pathways: A Modern Understanding with Historical Roots
The diverse pharmacological effects of this compound are now understood to be mediated through its interaction with multiple cellular signaling pathways. While the specific molecular targets were unknown to early researchers, the observed anti-inflammatory and anti-cancer effects provided the first clues.
The NF-κB Signaling Pathway
The anti-inflammatory properties of this compound are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
Early observations of reduced inflammation in animal models after treatment with this compound-containing extracts laid the foundation for later discoveries that pinpointed the inhibition of the IKK complex as a key mechanism of action.
The Nrf2 Signaling Pathway
The antioxidant and cytoprotective effects of this compound are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes.
The historical use of this compound for liver protection can be retrospectively understood through its ability to upregulate the Nrf2-mediated antioxidant response, thereby protecting hepatocytes from oxidative damage.
Conclusion
The journey of this compound from a component of traditional remedies to a well-characterized molecule with significant therapeutic potential is a compelling narrative in the field of natural product science. Its history underscores the importance of ethnobotanical knowledge as a starting point for modern drug discovery. For researchers and drug development professionals, the story of this compound serves as a powerful example of how a deep understanding of the historical context, coupled with modern analytical and pharmacological tools, can unlock the full potential of nature's pharmacopeia. The continued exploration of this compound and its derivatives promises to yield new therapeutic strategies for a wide range of human diseases.
References
preliminary in vitro studies of oleanolic acid cytotoxicity
An In-Depth Technical Guide to Preliminary In Vitro Studies of Oleanolic Acid Cytotoxicity
Introduction
This compound (OA) is a naturally occurring pentacyclic triterpenoid (B12794562) found in numerous plant species. It has garnered significant attention in pharmacological research due to its wide range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects.[1][2] Preliminary in vitro studies are crucial for elucidating the cytotoxic potential and mechanisms of action of compounds like this compound against various cancer cell lines. This guide provides a comprehensive overview of the key findings from these studies, details common experimental protocols, and visualizes the underlying molecular pathways and workflows.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound vary significantly across different cancer cell lines, reflecting cell-specific sensitivities.
| Cell Line | Cancer Type | IC50 Value / Effective Concentration | Citation(s) |
| HepG2 | Human Liver Carcinoma | 30 µM | [3] |
| 31.94 µg/mL | [4] | ||
| Hep3B, Huh7, HA22T | Human Liver Carcinoma | Concentration-dependent viability decrease (2-8 µM) | [5] |
| DU145 | Human Prostate Cancer | 112.57 µg/mL | [6][7] |
| PC-3 | Human Prostate Cancer | Dose-dependent viability inhibition | [8] |
| MCF-7 | Human Breast Cancer | 132.29 µg/mL | [6][7] |
| 28 µM (after 72h) | [9] | ||
| U87 | Human Glioblastoma | 163.60 µg/mL | [6][7] |
| AGS | Human Gastric Cancer | 54.2% viability reduction at 60 µM | [10] |
| HL60 | Human Promyelocytic Leukemia | Apoptosis induced at 80 µM | [11] |
| A549, H460 | Non-Small Cell Lung Cancer | Growth inhibition observed | [11] |
| Y-79 | Human Retinoblastoma | Viability decrease at concentrations as low as 2 µmol/L | [2][12] |
| Caco-2 | Human Colorectal Adenocarcinoma | Significant viability reduction at 32 µmol/L | [2][12] |
| SH-SY5Y | Human Neuroblastoma | 714.32 µg/mL | [13] |
| B16F-10 | Murine Melanoma | Apoptosis induced at non-toxic concentrations | [14] |
| HaCaT | Immortalized Human Keratinocyte | Apoptosis induced with low cytotoxicity (12.5-200 µM) | [15] |
| AML12 | Normal Murine Liver Cells | Low toxicity (IC50 of 120 µM) | [3] |
| BNL CL.2, Hs 68 | Normal Murine Liver, Human Foreskin Fibroblast | No toxicity observed | [6][7] |
Note: The cytotoxicity of this compound can be influenced by the specific experimental conditions, including the duration of exposure and the assay used.
Experimental Protocols
The most common method for assessing the in vitro cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
MTT Cell Viability Assay Protocol
Principle: Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically.[16]
Methodology:
-
Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (typically ranging from 1,000 to 100,000 cells per well).
-
Plates are incubated (e.g., for 24 hours) under standard culture conditions (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared (commonly in DMSO) and then diluted to various working concentrations in the cell culture medium.
-
The existing medium is removed from the wells, and cells are treated with the different concentrations of this compound. A control group (vehicle-treated) is included.
-
The plates are incubated for a specified exposure period (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Incubation:
-
Following treatment, the culture medium is removed.
-
MTT solution (prepared in a physiologically balanced salt solution at a concentration of ~5 mg/mL and then diluted in serum-free medium to a final concentration of 0.5 mg/mL) is added to each well.[16][17]
-
The plates are incubated for 1 to 4 hours at 37°C, allowing for the conversion of MTT to formazan crystals.[16]
-
-
Solubilization:
-
The MTT solution is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO, acidified isopropanol, or a detergent-based solution) is added to each well to dissolve the purple formazan crystals.[16][17]
-
The plate is typically placed on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[17]
-
-
Data Acquisition:
-
The absorbance of each well is measured using a microplate spectrophotometer at a wavelength between 570 and 590 nm.[17][18] A reference wavelength (e.g., 630 nm) may be used to reduce background noise.
-
Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined from the resulting dose-response curve.
-
Visualization of Pathways and Workflows
Signaling Pathways
This compound exerts its cytotoxic effects by modulating multiple intracellular signaling pathways, frequently culminating in the induction of apoptosis (programmed cell death). Studies have implicated the PI3K/Akt/mTOR and MAPK (ERK/JNK) pathways in its mechanism of action.[6][7][8][10] A central mechanism involves the intrinsic mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins.
Caption: this compound Induced Intrinsic Apoptosis Pathway.
Experimental Workflow
The workflow for an in vitro cytotoxicity study using the MTT assay follows a standardized, multi-step process from cell preparation to data analysis.
Caption: Standard Experimental Workflow for the MTT Cytotoxicity Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer cell growth by this compound in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and ursolic acid induce apoptosis in four human liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound inhibits cell survival and proliferation of prostate cancer cells in vitro and in vivo through the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 11. This compound and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound induces apoptosis by modulating p53, Bax, Bcl-2 and caspase-3 gene expression and regulates the activation of transcription factors and cytokine profile in B16F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis-induced cell death due to this compound in HaCaT keratinocyte cells--a proof-of-principle approach for chemopreventive drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
The Potent Antiviral Properties of Oleanolic Acid: A Technical Guide for Drug Development
For Immediate Release
Oleanolic acid, a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants, is demonstrating significant promise as a broad-spectrum antiviral agent. A comprehensive review of existing research reveals its potential to inhibit a range of viruses, including influenza, HIV, hepatitis B and C, and herpes simplex virus. This technical guide provides an in-depth analysis of the antiviral mechanisms of this compound, a compilation of its efficacy data, detailed experimental protocols for its study, and visualizations of its molecular pathways of action, offering a valuable resource for researchers and drug development professionals.
A Multi-Pronged Attack on Viral Infections
This compound (OA) and its derivatives combat viral infections through a variety of mechanisms that target different stages of the viral life cycle. A key mode of action is the inhibition of viral entry into host cells. For instance, in the case of the influenza virus, this compound has been shown to interfere with the viral hemagglutinin (HA) protein, which is crucial for the virus's attachment to and fusion with host cell membranes.[1] Some derivatives of this compound have been synthesized to enhance this inhibitory effect, demonstrating the potential for developing potent entry inhibitors.[1]
Furthermore, this compound can disrupt viral replication within the host cell. Studies on Herpes Simplex Virus 1 (HSV-1) have revealed that this compound can dysregulate the viral protein UL8, a component of the helicase-primase complex essential for viral DNA replication.[2][3][4] This mechanism has been observed to be effective against both acyclovir-sensitive and -resistant strains of HSV-1.[2][3][4] For Hepatitis C Virus (HCV), this compound has been identified as a noncompetitive inhibitor of the NS5B RNA-dependent RNA polymerase, a key enzyme in the replication of the viral genome.[5][6]
In the context of Human Immunodeficiency Virus (HIV), this compound has demonstrated the ability to inhibit HIV-1 replication in infected cells.[5][7][8] One of the targeted mechanisms is the inhibition of HIV-1 protease, an enzyme critical for the maturation of new viral particles.[7][8]
Quantitative Assessment of Antiviral Efficacy
The antiviral activity of this compound and its derivatives has been quantified in numerous in vitro studies. The following tables summarize the reported 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values against various viruses. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, is also presented to indicate the therapeutic window of the compounds.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | EC₅₀/IC₅₀ | CC₅₀ | SI (CC₅₀/EC₅₀ or IC₅₀) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 6.8 µg/mL (EC₅₀) | >100 µg/mL | >14.7 | [5] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | 7.8 µg/mL (EC₅₀) | >100 µg/mL | >12.8 | [5] |
| HIV-1 | H9 cells | 1.7 µg/mL (EC₅₀) | 21.8 µg/mL | 12.8 | [9] |
| HIV-1 | PBMC (in vitro infected) | 22.7 µM (EC₅₀) | Not specified | Not specified | [7][8] |
| HIV-1 | PBMC (naturally infected) | 24.6 µM (EC₅₀) | Not specified | Not specified | [7][8] |
| HIV-1 | Monocyte/Macrophages | 57.4 µM (EC₅₀) | Not specified | Not specified | [7][8] |
| Hepatitis B Virus (HBV) | HepG2.2.15 | 1.26 mM (IC₅₀ for HBsAg) | Not specified | Not specified | [10] |
| Hepatitis B Virus (HBV) | HepG2.2.15 | 0.94 mM (IC₅₀ for HBeAg) | Not specified | Not specified | [10] |
Table 2: Antiviral Activity of this compound Derivatives
| Derivative | Virus | Cell Line | EC₅₀/IC₅₀ | CC₅₀ | SI (CC₅₀/EC₅₀ or IC₅₀) | Reference |
| OA derivative 32 | HIV-1 | Not specified | 0.32 µM (EC₅₀) | Not specified | Not specified | [5] |
| OA derivative 18 | HIV-1 | H9 cells | 0.0005 µg/mL (EC₅₀) | 11.2 µg/mL | 22400 | [9] |
| OA-10 | Influenza A (H5N1) | A549 | 6.7-19.6 µM (EC₅₀) | >640 µM | >32.6 | [11][12] |
| Compound 33 | Influenza A (H1N1) | MDCK | 41.2 µM (IC₅₀) | Not specified | Not specified | [13] |
| Compound 39 | Hepatitis B Virus (HBV) | HepG2.2.15 | Significant inhibition of HBV DNA duplication | Not specified | Not specified | [13] |
| AXX-18 | HSV-1/F | HaCaT | 1.47 µM (EC₅₀) | 44.69 µM | 30.4 | [14][15] |
Key Experimental Protocols for Antiviral Evaluation
To facilitate further research and standardized evaluation of this compound and its derivatives, this section outlines the detailed methodologies for key antiviral and cytotoxicity assays.
Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral infectivity.
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells for HSV-1) in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Viral Infection: The following day, remove the culture medium and infect the cell monolayer with a viral suspension (e.g., HSV-1 at a multiplicity of infection (MOI) of 1) for 2 hours at 37°C to allow for viral adsorption.[2]
-
Compound Treatment: After the adsorption period, remove the inoculum and overlay the cells with a medium (e.g., DMEM with 2% FBS) containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (e.g., 48-72 hours).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution such as crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the vehicle-treated control. The EC₅₀ value is determined as the concentration of the compound that inhibits plaque formation by 50%.
Cytotoxicity Assay (CCK-8 Assay)
This assay is crucial for determining the cytotoxic effects of the test compound on the host cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[2]
-
Compound Incubation: The next day, treat the cells with various concentrations of this compound or a vehicle control for a duration that matches the antiviral assay (e.g., 72 hours).[2]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-2 hours at 37°C.[2]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.
Quantitative Real-Time PCR (qRT-PCR) for Viral Load
This method quantifies the amount of viral genetic material to assess the inhibition of viral replication.
-
Sample Preparation: Infect cells with the virus and treat with this compound as described in the plaque reduction assay. At a specific time post-infection (e.g., 24 hours), harvest the cells and supernatant.
-
Nucleic Acid Extraction: Extract total RNA or DNA from the samples using a suitable commercial kit according to the manufacturer's instructions.[2]
-
Reverse Transcription (for RNA viruses): For RNA viruses, reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase kit.[2]
-
qPCR: Perform quantitative PCR using primers and probes specific for a viral gene (e.g., HSV-1 DNA polymerase) and a host housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The viral load is quantified by comparing the cycle threshold (Ct) values of the treated samples to those of the untreated controls. The reduction in viral gene copy number indicates the inhibitory effect of the compound.
Visualizing the Molecular Mechanisms
To better understand the complex interactions between this compound and host-cell signaling pathways, as well as the experimental workflows, the following diagrams have been generated using the DOT language.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in the inflammatory response and viral replication, including the NF-κB and MAPK pathways.
References
- 1. Design and Synthesis of this compound Trimers to Enhance Inhibition of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral UL8 Is Involved in the Antiviral Activity of this compound Against HSV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Viral UL8 Is Involved in the Antiviral Activity of this compound Against HSV-1 Infection [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Activities of this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and ursolic acid: novel hepatitis C virus antivirals that inhibit NS5B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro anti-HIV activity of this compound on infected human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-AIDS agents. 30. Anti-HIV activity of this compound, pomolic acid, and structurally related triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An this compound Derivative Inhibits Hemagglutinin-Mediated Entry of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An this compound Derivative Inhibits Hemagglutinin-Mediated Entry of Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound Derivative AXX-18 Exerts Antiviral Activity by Inhibiting the Expression of HSV-1 Viral Genes UL8 and UL52 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes: Extraction and Purification of Oleanolic Acid from Olea europaea
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oleanolic acid (OA) is a pentacyclic triterpenoid (B12794562) compound widely distributed in the plant kingdom, with Olea europaea (olive) leaves being a particularly rich source.[1][2] It exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-tumor effects, making it a compound of significant interest for drug development.[3][4] The primary challenge lies in the efficient extraction and purification of high-purity this compound from the complex plant matrix. These application notes provide an overview of common methods and detailed protocols for its isolation and purification.
Section 1: Overview of Methodologies
This compound is a hydrophobic compound, practically insoluble in water, necessitating the use of organic solvents for extraction.[5] The selection of extraction and purification techniques depends on factors such as desired yield, purity, scalability, cost, and environmental impact.
Extraction Techniques
-
Maceration: A simple and widely used conventional method involving the soaking of plant material in an organic solvent at room temperature.[5] While straightforward, it can be time-consuming. Aqueous ethanol (B145695) (70-95%) is a preferred solvent, as it balances polarity for efficient extraction with lower toxicity compared to methanol (B129727).[5]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process. MAE can significantly reduce extraction time (to as little as 5 minutes) and solvent consumption compared to conventional methods.[5]
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method is known for its efficiency at lower temperatures, which helps to prevent the degradation of thermolabile compounds.[1][5]
-
Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO₂ as the primary solvent, often with a polar co-solvent like ethanol.[6] SFE is highly selective and can yield high-purity extracts, but requires specialized equipment.[7]
Purification Techniques
-
Crystallization: A fundamental technique for purifying this compound from a crude extract. As the extract is concentrated and cooled, the solubility of this compound decreases, leading to the formation of crystals. Pure this compound typically appears as fine, needle-shaped crystals when recrystallized from solvents like methanol or ethanol.[5]
-
Column Chromatography (CC): A highly effective method for separating this compound from other compounds in the extract. Silica (B1680970) gel is the most common stationary phase for the separation of medium polarity compounds like triterpenoids.[1] Elution with a gradient of non-polar to polar solvents (e.g., hexane (B92381) to ethyl acetate) allows for the isolation of fractions with high purity.
-
Centrifugal Partition Chromatography (CPC): A modern, scalable liquid-liquid chromatography technique that avoids solid stationary phases. A study utilizing pH-zone refining CPC successfully yielded this compound with over 95% purity from an SFE extract of olive leaves.[6]
Section 2: Quantitative Data Summary
The efficiency of extraction and purification varies significantly with the chosen method and parameters. The following tables summarize key quantitative data from various studies.
Table 1: Comparison of this compound Extraction Methods from Olea europaea Leaves
| Extraction Method | Solvent System | Solvent/Solid Ratio | Temperature | Time | Yield/Content | Reference |
| Maceration | 95% Ethanol | 20:1 (mL/g) | Room Temp. | N/A | Recovers 90% of total OA | [5] |
| Aqueous Ethanol | 70-95% Ethanol | 20:1 - 25:1 (mL/g) | Room Temp. | N/A | High Yields | [5] |
| MAE | 80% Ethanol | 8:1 (mL/g) | N/A (180 W) | 5 min | N/A | [5] |
| UAE | 60% Ethanol | 12:1 (mL/g) | 55 °C | 20 min | N/A | [5] |
| SFE | scCO₂ + Ethanol (0-10%) | N/A | 35 °C | ~5 hours | 10.08 mg/g (in raw leaf) | [6] |
| Ionic Liquid | [C₁₄mim]Cl (500 mM) | 10:1 (mL/g) | 80 °C | 2 hours | Up to 2.5 wt% |
Table 2: Purification Outcomes
| Purification Method | Starting Material | Purity Achieved | Recovery Rate | Reference |
| CPC (pH-zone refining) | SFE Extract (500 mg) | > 95% | 42.3% for OA | [6] |
| Flash Chromatography | Olive Leaf Extract (10 g) | > 95% (by NMR) | 1.09% (109 mg OA) | [6] |
Section 3: Experimental Protocols
Protocol 1: Extraction by Maceration
This protocol is a standard method for obtaining a crude this compound extract.
-
Preparation of Plant Material:
-
Collect fresh leaves of Olea europaea.
-
Wash the leaves thoroughly with distilled water to remove any surface impurities.
-
Dry the leaves in a shaded, well-ventilated area or in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with an additional 200 mL of 95% ethanol to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at 40-50°C until a thick, viscous crude extract is obtained.
-
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of this compound from the crude extract obtained in Protocol 1.
-
Preparation of the Column:
-
Use a glass column (e.g., 50 cm length x 5 cm diameter).
-
Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane.
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Take a portion of the crude extract (e.g., 5 g) and dissolve it in a minimal amount of a suitable solvent like chloroform (B151607) or dichloromethane.
-
Adsorb this solution onto a small amount of silica gel (e.g., 10 g) and dry it to a free-flowing powder.
-
Carefully layer this powder on top of the packed silica gel column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate (B1210297) in a stepwise gradient (e.g., 98:2, 95:5, 90:10, 80:20 v/v n-hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 25 mL) and monitor them by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Pooling:
-
Spot the collected fractions on a TLC plate (silica gel 60 F₂₅₄).
-
Use a mobile phase such as n-hexane:ethyl acetate (8:2 v/v) for development.
-
Visualize the spots under UV light (if applicable) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Combine the fractions that show a pure spot corresponding to the Rƒ value of a pure this compound standard.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
Protocol 3: Purification by Crystallization
This protocol can be used as a final purification step for the this compound-rich fractions obtained from column chromatography.
-
Dissolution:
-
Dissolve the purified this compound residue in a minimal amount of hot methanol or ethanol.[5]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. To promote slower crystal growth, the container can be insulated.
-
Once at room temperature, transfer the flask to a refrigerator (4°C) and leave it undisturbed for several hours to overnight to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any remaining impurities.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40°C) to yield pure this compound. The melting point of pure this compound is in the range of 306–313 °C.[5]
-
Protocol 4: Quantification by HPLC
This protocol outlines a method for quantifying the concentration of this compound in extracts.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA or UV detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 87:13 v/v) with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution.
-
Prepare the sample extract by dissolving a known weight in methanol to a suitable concentration and filtering it through a 0.22 µm syringe filter.
-
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Section 4: Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway Modulation
This compound exerts its anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways. A primary mechanism involves the inhibition of the pro-inflammatory NF-κB pathway and the activation of the Nrf2 antioxidant response pathway.[5]
Caption: this compound's dual role in inflammation and antioxidant response.
References
- 1. This compound Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K and ERK/Nrf2 pathways are involved in this compound-induced heme oxygenase-1 expression in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Quantification of Oleanolic Acid in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleanolic acid is a pentacyclic triterpenoid (B12794562) widely distributed in the plant kingdom and is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Experimental Protocols
1. Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material. The choice of extraction method and solvent may need to be optimized depending on the specific plant matrix.
Materials and Reagents:
-
Dried, finely powdered plant material (e.g., leaves, flowers, stems)
-
Methanol (B129727), HPLC grade
-
Ethanol (B145695), analytical grade
-
Ethyl acetate, analytical grade
-
Ultrasonic bath
-
Shaker
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Weigh accurately about 1.0 g of the dried plant powder.
-
Extraction:
-
Ultrasonic-Assisted Extraction (UAE): Add 20 mL of methanol to the plant powder in a conical flask. Place the flask in an ultrasonic bath and extract for 30-60 minutes at room temperature.[1]
-
Maceration: Add 20 mL of 95% ethanol to the plant powder and let it stand at room temperature for 24 hours with occasional shaking.[2]
-
Soxhlet Extraction: Place the plant powder in a thimble and extract with methanol or ethanol in a Soxhlet apparatus for 4-6 hours.
-
-
Filtration and Concentration: After extraction, filter the mixture through Whatman No. 1 filter paper. The extraction can be repeated two to three times to ensure complete recovery. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Sample Solution Preparation: Dissolve the dried extract in a known volume of methanol (e.g., 5 or 10 mL).
-
Final Filtration: Before HPLC injection, filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
2. Standard Solution Preparation
-
Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.[1]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from, for example, 2 to 100 µg/mL.[3]
3. HPLC Analysis
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column
-
Data acquisition and processing software
Chromatographic Conditions:
A summary of typical chromatographic conditions for the analysis of this compound is presented in Table 1.
Table 1: HPLC Chromatographic Conditions for this compound Quantification
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6 x 150 mm, 5 µm)[3] | C18 (4.6 x 250 mm, 5 µm)[1][4] | Kromasil C18 (4.6 x 150 mm, 10 µm)[5] |
| Mobile Phase | Methanol:Water (95:5, v/v)[3] | Acetonitrile:0.5% Ammonium Acetate (61:21, v/v)[6] | Methanol:0.03M Phosphate Buffer pH 3 (90:10, v/v)[5] |
| Flow Rate | 1.0 mL/min[1][3] | 1.0 mL/min[6] | 0.5 mL/min[5] |
| Detection Wavelength | 210 nm[1][3] | 210 nm[6] | 214 nm[5] |
| Injection Volume | 10 µL | 10 µL[6] | 10 µL[5] |
| Column Temperature | 35°C[3] | 35°C[6] | Ambient[5] |
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.
Method Validation Data
The described HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters from various studies is presented in Table 2 for reference.
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Parameter | Reported Values |
| Linearity Range (µg/mL) | 2 - 100 (r² > 0.999)[3][7] |
| 0.4 - 1.2 mg/mL (r = 0.9996)[5] | |
| 50 - 400 (r² = 0.9995)[1] | |
| 0.73 - 36.5 (r = 0.9999)[4] | |
| Accuracy (% Recovery) | 99.88 - 100.28%[3] |
| 99.5% (RSD = 1.19%)[5] | |
| 99.32%[1] | |
| 92.1 - 102.6%[4] | |
| Precision (% RSD) | Intra-day: < 3.1%, Inter-day: < 3.1%[3] |
| Intra-day: 0.36 - 1.33%, Inter-day: 0.43 - 1.15%[1] | |
| Intra-day & Inter-day: < 1.34%[4] | |
| Limit of Detection (LOD) (µg/mL) | 0.1[3][7] |
| 0.344[8] | |
| Limit of Quantification (LOQ) (µg/mL) | 1.0[3][7] |
| 1.042[8] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound in plant extracts.
Caption: Experimental workflow for this compound quantification.
The HPLC method described in this application note is simple, precise, and accurate for the quantification of this compound in plant extracts. The provided protocols for sample preparation and HPLC analysis, along with the summary of method validation data, offer a comprehensive guide for researchers and scientists in the field of natural product analysis and drug development. The method can be readily implemented for the quality control of raw plant materials and finished herbal products containing this compound.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. This compound: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Determination of this compound and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Determination of Ursolic Acid and this compound in Paulownia Leaves from Xiangxi [zkxb.jsu.edu.cn]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Notes and Protocols for Developing Oleanolic Acid-Loaded Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid (B12794562) found in numerous plants, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and hepatoprotective effects.[1][2][3][4] Despite its therapeutic promise, the clinical application of OA is significantly hampered by its poor aqueous solubility and low bioavailability, leading to limited systemic absorption and therapeutic efficacy.[3][5][6][7][8] To overcome these challenges, nano-drug delivery systems have emerged as a promising strategy to enhance the solubility, stability, and bioavailability of this compound.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of this compound-loaded nanoparticles. The subsequent sections will cover the formulation of various nanoparticle types, key characterization parameters, and standardized protocols for their in vitro evaluation.
Data Presentation: Formulation and Characterization of this compound-Loaded Nanoparticles
The following table summarizes quantitative data from various studies on this compound-loaded nanoparticles, offering a comparative view of different formulation strategies and their outcomes.
| Nanoparticle Type | Formulation Method | Drug:Lipid/Polymer Ratio (w/w) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Lactoferrin Nanoparticles | Nanoprecipitation (NAB technology) | 1:6 | 202.2 ± 8.3 | +27.1 ± 0.32 | 92.59 ± 3.24 | 12.44 ± 2.52 | [1][9] |
| Liposomes | Liposome Technique | - | 110 - 140 | - | 92.6 | - | [10] |
| Solid Lipid Nanoparticles (SLNs) | Emulsion Solvent Evaporation | 1:1 | 312.9 ± 3.617 | -17.0 ± 0.513 | 86.54 ± 1.818 | - | [8] |
| Polymeric Micelles | - | - | 95.7 ± 3.6 | - | 93.6 ± 0.05 | 3.5 | [11] |
| Multivesicular Liposomes (MVLs) | Double Emulsion | - | 11,570 | -13.35 | 82.3 ± 0.61 | - | [11] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles.
Protocol 1: Preparation of this compound-Loaded Lactoferrin Nanoparticles by Nanoprecipitation
This protocol is adapted from the nanoparticle albumin-bound (NAB) technology.[1]
Materials:
-
This compound (OA)
-
Lactoferrin (Lf)
-
Methylene (B1212753) dichloride
-
Absolute ethyl alcohol
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Dissolve 0.2 g of this compound in 20 mL of a 7:3 (v/v) solution of methylene dichloride and absolute ethyl alcohol at 60°C to form the organic phase.
-
Prepare an aqueous solution of lactoferrin (e.g., at a concentration that achieves a 1:6 OA to Lf weight ratio) in deionized water and adjust the pH to 4.0.
-
Inject the organic phase into the aqueous lactoferrin solution under continuous stirring.
-
Subject the resulting emulsion to high-pressure homogenization at approximately 50 MPa for three cycles.[1]
-
Evaporate the organic solvents under reduced pressure to obtain a suspension of OA-loaded lactoferrin nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove unentrapped OA and Lf, and then lyophilize for long-term storage.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsion Solvent Evaporation
This protocol describes a common method for preparing SLNs.[8]
Materials:
-
This compound (OA)
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Organic solvent (e.g., dichloromethane)
-
Deionized water
-
High-speed homogenizer
-
Probe sonicator
Procedure:
-
Dissolve this compound and the solid lipid (e.g., at a 1:1 weight ratio) in the organic solvent to form the organic phase.[8]
-
Dissolve the surfactant in deionized water to form the aqueous phase.
-
Heat both the organic and aqueous phases to a temperature above the melting point of the solid lipid.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to probe sonication to reduce the droplet size and form a nanoemulsion.
-
Allow the organic solvent to evaporate under continuous stirring at room temperature, leading to the precipitation of SLNs.
-
Centrifuge the SLN suspension to separate the nanoparticles from the aqueous phase, wash with deionized water, and lyophilize for storage.
Protocol 3: Characterization of this compound-Loaded Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Disperse the lyophilized nanoparticles in deionized water by gentle sonication.
-
Dilute the suspension to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential using the same instrument in ELS mode to assess the surface charge and stability of the nanoparticles.[1]
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Total Drug (Wt): Accurately weigh a certain amount of lyophilized nanoparticles and dissolve them in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated OA.
-
Free Drug (Wf): Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the unencapsulated OA.
-
Quantify the amount of OA in the total drug solution and the free drug supernatant using a validated HPLC method.
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Wt - Wf) / Wt] x 100
-
DL (%) = [(Wt - Wf) / Wp] x 100 (where Wp is the total weight of the nanoparticles)
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method.
-
Procedure:
-
Disperse a known amount of OA-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a surfactant to ensure sink conditions).
-
Place the suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of released OA in the collected samples using HPLC.
-
Plot the cumulative percentage of drug release against time. An initial burst release followed by a sustained release is often observed.[1]
-
4. In Vitro Cytotoxicity Assay:
-
Method: MTT or Alamar Blue Assay.
-
Procedure:
-
Seed cancer cells (e.g., HepG2, Caco-2) in 96-well plates and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of free OA and OA-loaded nanoparticles for a specified period (e.g., 24, 48 hours).
-
After incubation, add the MTT or Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Compare the cytotoxicity of the nanoformulation to that of the free drug.
-
Mandatory Visualizations
Signaling Pathways of this compound
This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways. A key mechanism in its anticancer activity involves the inhibition of pro-survival pathways and the activation of apoptotic pathways.
Caption: this compound's anticancer signaling pathways.
Experimental Workflow for Nanoparticle Development
The following diagram illustrates the logical flow of developing and evaluating this compound-loaded nanoparticles.
Caption: Workflow for this compound nanoparticle development.
References
- 1. Preparation, characterization, and in vitro/vivo studies of this compound-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of this compound: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Monotherapy or Combination Therapy of this compound? From Therapeutic Significance and Drug Delivery to Clinical Studies: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation, characterization, and in vitro/vivo studies of this compound-loaded lactoferrin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Evaluation of this compound Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Evaluating the In Vivo Efficacy of Oleanolic Acid: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the in vivo efficacy of oleanolic acid (OA), a promising pentacyclic triterpenoid (B12794562) with multifaceted therapeutic potential. This document outlines experimental designs for cancer, metabolic disorders, liver disease, and inflammation, supported by quantitative data from preclinical studies. Furthermore, it includes visualizations of key signaling pathways modulated by this compound to elucidate its mechanisms of action.
Anti-Cancer Efficacy in Xenograft Mouse Models
This compound has demonstrated significant anti-tumor activity in various cancer models by inhibiting cell proliferation and inducing apoptosis.[1] Xenograft models using human cancer cell lines implanted in immunodeficient mice are a standard for evaluating the anti-cancer potential of therapeutic compounds in vivo.
Quantitative Data Summary: Tumor Growth Inhibition
| Animal Model | Cancer Type | This compound Dose & Route | Treatment Duration | Outcome Measure | Result |
| BALB/c nude mice | Breast Cancer (4T1 cells) | 40 mg/kg/day, oral gavage | 11 days | Tumor Volume | Significantly smaller tumor volume compared to control[1] |
| BALB/c nude mice | Colorectal Cancer (HT-29 cells) | 12.5 mg/kg/day, intraperitoneal | 16 days | Tumor Volume & Weight | Significant inhibition of tumor growth in both volume and weight[2] |
| BALB/c mice | Hepatocellular Carcinoma | 75 or 150 mg/kg/day, intraperitoneal | 3 weeks | Tumor Growth | Significantly inhibited the growth of HCC tumors[3] |
Experimental Protocol: Colorectal Cancer Xenograft Model
This protocol is adapted from studies evaluating the effect of this compound on colorectal cancer growth in a mouse xenograft model.
Materials:
-
Animals: Male BALB/c nude mice, 6-8 weeks old.
-
Cell Line: HT-29 human colorectal cancer cells.
-
This compound (OA): Purity >98%.
-
Anesthetic: Isoflurane or other appropriate anesthetic.
-
Equipment: Calipers, syringes, needles, animal balance, cell culture supplies.
Procedure:
-
Cell Culture and Implantation:
-
Culture HT-29 cells in an appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 humidified incubator.[1]
-
Harvest cells and resuspend in sterile PBS or saline at a concentration of 1 x 10^7 cells/mL.[1]
-
Subcutaneously inject 200 µL of the cell suspension into the flank of each mouse.[1]
-
-
Animal Grouping and Treatment:
-
Monitor mice for tumor growth. Once tumors are palpable (approximately 3-5 days post-implantation), randomly divide the mice into a control group and an this compound treatment group (n=8-10 mice per group).
-
Treatment Group: Administer this compound (e.g., 12.5 mg/kg) via intraperitoneal injection daily for the duration of the study.[2]
-
Control Group: Administer an equal volume of the vehicle (saline) following the same schedule.
-
-
Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice throughout the study to assess toxicity.
-
At the end of the study (e.g., 16 days), euthanize the mice, and excise and weigh the tumors.[2]
-
-
Data Analysis:
-
Compare the mean tumor volume and weight between the this compound-treated group and the control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Visualizing this compound's Anti-Cancer Mechanism: Signaling Pathways
This compound exerts its anti-cancer effects by modulating multiple intracellular signaling pathways involved in cell survival, proliferation, and apoptosis.[4]
Caption: this compound's Inhibition of Pro-Cancer Signaling Pathways.
Efficacy in Models of Metabolic Disorders
This compound has shown potential in ameliorating metabolic dysfunctions such as diabetes and obesity by improving glucose homeostasis and reducing inflammation.[5][6]
Quantitative Data Summary: Metabolic Parameters
| Animal Model | Condition | This compound Dose & Route | Treatment Duration | Outcome Measure | Result |
| Sprague Dawley rats | STZ-Induced Diabetes | 80 mg/kg, oral | 5 weeks | Blood Glucose | Significant reduction in blood glucose levels[5] |
| Sprague Dawley rats | Diet-Induced Pre-diabetes | 80 mg/kg, oral | 12 weeks | Fasting Blood Glucose & HbA1c | Significantly improved glucose homeostasis and reduced glycated hemoglobin[6] |
| C57BL/6J mice | High-Fat Diet-Induced Obesity | 25 and 50 mg/kg/day, intragastric | 4 weeks | Body Weight & Glucose Tolerance | Improved glucose tolerance and attenuated body weight gain[7] |
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol details the induction of type 1 diabetes in rats using STZ and subsequent treatment with this compound to evaluate its anti-diabetic effects.
Materials:
-
Animals: Male Sprague-Dawley rats, 8-10 weeks old.
-
Streptozotocin (STZ): Sigma-Aldrich or equivalent.
-
Citrate (B86180) Buffer: 0.1 M, pH 4.5.
-
This compound (OA): Purity >98%.
-
Vehicle: 0.5% carboxymethylcellulose (CMC) sodium solution.
-
Glucose Meter and Strips.
-
Equipment: Syringes, needles, oral gavage needles, animal balance.
Procedure:
-
Induction of Diabetes:
-
Fast rats overnight before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg).[5]
-
Provide rats with 5% sucrose (B13894) water for 24 hours post-injection to prevent hypoglycemia.
-
After 72 hours, measure blood glucose levels from the tail vein. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
-
Animal Grouping and Treatment:
-
Randomly assign diabetic rats to a diabetic control group and an this compound treatment group (n=8-10 rats per group). A non-diabetic control group should also be maintained.
-
Treatment Group: Administer this compound (e.g., 80 mg/kg) orally via gavage, twice every third day.[5]
-
Diabetic Control Group: Administer the vehicle (0.5% CMC) following the same schedule.
-
-
Data Collection:
-
Monitor fasting blood glucose levels weekly.
-
Record body weight weekly.
-
At the end of the treatment period (e.g., 5 weeks), collect blood samples for analysis of HbA1c, insulin, and lipid profiles.[5]
-
Perform an oral glucose tolerance test (OGTT) to assess glucose metabolism.
-
-
Data Analysis:
-
Analyze differences in blood glucose, HbA1c, and body weight between groups over time using repeated measures ANOVA or other appropriate statistical methods.
-
Hepatoprotective Effects in Liver Disease Models
This compound is known for its hepatoprotective properties, which can be evaluated in various animal models of liver injury, including those induced by diet or chemical toxins.[8]
Quantitative Data Summary: Liver Function and Pathology
| Animal Model | Condition | This compound Dose & Route | Treatment Duration | Outcome Measure | Result |
| Sprague Dawley rats | Diet-Induced Pre-diabetes with NAFLD | 80 mg/kg, oral | 12 weeks | Plasma Triglycerides, ALT, AST | Significantly decreased plasma triglycerides and liver damage enzyme biomarkers[8] |
| Rats | CCl4-Induced Liver Fibrosis | 30 and 60 mg/kg, intragastric | 1 month | Serum ALT, AST, Liver Collagen | Significantly decreased ALT and AST levels and reduced collagen content[9] |
| Rats | Hepatic Ischemia-Reperfusion Injury | 100 mg/kg, intragastric (pretreatment) | 7 days | Serum ALT | Drastically inhibited the increase in serum ALT activity[10] |
Experimental Protocol: High-Fat Diet (HFD)-Induced Non-alcoholic Fatty Liver Disease (NAFLD)
This protocol describes the induction of NAFLD in mice using a high-fat diet and treatment with this compound.
Materials:
-
Animals: Male C57BL/6J mice, 4-6 weeks old.
-
Diets: Standard chow diet and a high-fat diet (e.g., 60% of calories from fat).
-
This compound (OA): Purity >98%.
-
Vehicle: Corn oil or 0.5% CMC.
-
Equipment: Oral gavage needles, animal balance, equipment for biochemical assays and histology.
Procedure:
-
Induction of NAFLD:
-
Feed mice a high-fat diet for an extended period (e.g., 12 weeks) to induce obesity and NAFLD.[7] A control group should be fed a standard chow diet.
-
-
Animal Grouping and Treatment:
-
After the induction period, randomly divide the HFD-fed mice into a vehicle control group and this compound treatment groups (e.g., 30, 60, and 120 mg/kg/day).[11]
-
Administer this compound or vehicle via oral gavage daily for the treatment period (e.g., 4-8 weeks).
-
-
Data Collection:
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood to measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Harvest the liver, record its weight, and fix a portion in formalin for histological analysis (H&E and Oil Red O staining). The remaining tissue can be used for gene or protein expression analysis.
-
-
Data Analysis:
-
Compare the biochemical parameters, liver weight, and histological scores between the different treatment groups and the control groups.
-
Visualizing the Experimental Workflow
Caption: General workflow for in vivo evaluation of this compound.
Anti-Inflammatory Activity in Murine Models
This compound exhibits potent anti-inflammatory properties by modulating the production of inflammatory mediators.[12]
Quantitative Data Summary: Inflammatory Markers
| Animal Model | Condition | This compound Dose & Route | Treatment Duration | Outcome Measure | Result |
| Mice | High-Fat Diet-Induced Inflammation | 30, 60, 120 mg/kg/day, dietary | 8 weeks | Serum IL-6 and TNF-α | Attenuated the levels of IL-6 and TNF-α in serum[11] |
| BALB/c mice | Experimental Autoimmune Myocarditis | Not specified | Not specified | Pro-inflammatory cytokines | Significantly reduced pro-inflammatory cytokines[13] |
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This acute model is used to assess the ability of this compound to suppress a systemic inflammatory response.
Materials:
-
Animals: Male ICR or C57BL/6 mice, 6-8 weeks old.
-
Lipopolysaccharide (LPS): From E. coli, Sigma-Aldrich or equivalent.
-
This compound (OA): Purity >98%.
-
Vehicle: Saline or 0.5% CMC.
-
Equipment: Syringes, needles, equipment for ELISA.
Procedure:
-
Animal Grouping and Pre-treatment:
-
Randomly divide mice into a vehicle control group, an LPS-only group, and one or more this compound pre-treatment groups (n=6-8 mice per group).
-
Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle orally or intraperitoneally 1-2 hours before the LPS challenge.
-
-
Induction of Inflammation:
-
Administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg) to the LPS-only and this compound pre-treatment groups. The vehicle control group receives a saline injection.
-
-
Data Collection:
-
At a specified time point after LPS injection (e.g., 2, 4, or 6 hours), collect blood via cardiac puncture.
-
Separate serum or plasma and store at -80°C until analysis.
-
-
Data Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum/plasma using ELISA kits.
-
Compare cytokine levels between the LPS-only group and the this compound pre-treated groups.
-
Conclusion
The provided application notes and protocols offer a framework for the in vivo evaluation of this compound's efficacy across a spectrum of disease models. The quantitative data summarized herein underscore its potential as a therapeutic agent. Researchers are encouraged to adapt these protocols to their specific experimental needs, ensuring adherence to ethical guidelines for animal research. The elucidation of this compound's engagement with key signaling pathways will further aid in its development as a targeted therapy.
References
- 1. This compound inhibits the tumor progression by regulating Lactobacillus through the cytokine-cytokine receptor interaction pathway in 4T1-induced mice breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Plant-Derived this compound on Selected Parameters of Glucose Homeostasis in a Diet-Induced Pre-Diabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumour activity of this compound: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [The anti-portal hypertension effect of this compound in CCl4-induced cirrhosis rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Pharmacokinetics in Vitro and in Vivo of Two Novel Prodrugs of this compound in Rats and Its Hepatoprotective Effects against Liver Injury Induced by CCl4 - Molecular Pharmaceutics - Figshare [acs.figshare.com]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. dovepress.com [dovepress.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Antioxidant Activity of Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid (B12794562) widely distributed in the plant kingdom and is a component of numerous traditional herbal medicines.[1] Extensive research has highlighted its diverse pharmacological activities, including potent antioxidant effects.[1] These antioxidant properties are attributed to its ability to neutralize reactive oxygen species (ROS), modulate cellular antioxidant defense systems, and influence key signaling pathways involved in oxidative stress and inflammation.[2] This document provides detailed protocols for assessing the in vitro and cellular antioxidant activity of this compound, along with a summary of reported quantitative data and a depiction of the underlying molecular mechanisms.
Data Presentation: In Vitro Antioxidant Activity of this compound
The antioxidant capacity of this compound has been evaluated using various assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with lower values indicating higher antioxidant activity. The table below summarizes the reported IC50 values for this compound in several common antioxidant assays. It is important to note that these values can vary between studies due to differences in experimental conditions.
| Antioxidant Assay | IC50 Value (µg/mL) | Reference(s) |
| DPPH Radical Scavenging Activity | 32.46 | [3] |
| Superoxide Anion Radical Scavenging Activity | 37.69 | [3] |
| Hydroxyl Radical Scavenging Activity | 4.46 | [3] |
| Nitric Oxide Radical Scavenging Activity | 1.36 | [3] |
| Hydrogen Peroxide Scavenging Activity | 984 | [3] |
| Ferrous Ion Chelating Activity | 241 | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the antioxidant activity of this compound are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectroscopic grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of sample and control solutions: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL). Prepare similar dilutions for the positive control, ascorbic acid.
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of DPPH solution.
-
For the negative control, add 100 µL of the sample solution and 100 µL of methanol.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured as a decrease in absorbance.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the complete formation of the ABTS radical cation.
-
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample and control solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then prepare serial dilutions in PBS. Prepare similar dilutions for the positive control, Trolox.
-
Assay:
-
Add 10 µL of the sample or standard solution at different concentrations to the wells of a 96-well microplate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Materials:
-
This compound
-
Ferric chloride (FeCl₃)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Hydrochloric acid (HCl)
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent:
-
Prepare 10 mM TPTZ solution in 40 mM HCl.
-
Prepare 20 mM FeCl₃ solution in water.
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). This is the FRAP working solution. Prepare it fresh daily.
-
-
Preparation of sample and standard solutions: Dissolve this compound in a suitable solvent. Prepare a standard curve using ferrous sulfate (e.g., 100-1000 µM).
-
Assay:
-
Add 10 µL of the sample or standard solution to the wells of a 96-well microplate.
-
Add 190 µL of the FRAP working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells.
Materials:
-
This compound
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) (a peroxyl radical generator)
-
Quercetin (B1663063) (positive control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Loading with DCFH-DA:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with a working solution of DCFH-DA (e.g., 25 µM in culture medium) for 1 hour at 37°C.
-
-
Treatment with this compound:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add different concentrations of this compound (and quercetin as a positive control) prepared in culture medium to the wells and incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment solutions and add a solution of AAPH (e.g., 600 µM in PBS) to all wells except the negative control wells.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.
-
The percentage of inhibition of cellular antioxidant activity is calculated as:
-
The EC50 value (the concentration required to produce a 50% antioxidant effect) is determined from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
References
- 1. This compound: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activities of this compound in vitro: possible role of Nrf2 and MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
Enhancing the Oral Bioavailability of Oleanolic Acid: A Guide to Advanced Formulation Strategies
[Application Notes and Protocols]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleanolic acid (OA), a pentacyclic triterpenoid (B12794562) found in numerous medicinal plants, holds significant therapeutic promise due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and antitumor effects.[1][2] However, its clinical application is severely hampered by its poor oral bioavailability, which is attributed to its low aqueous solubility and poor membrane permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug.[1][3] The absolute oral bioavailability of this compound has been reported to be as low as 0.7% in rats.[3][4] This document provides detailed application notes and experimental protocols for various advanced formulation strategies designed to overcome these limitations and enhance the oral bioavailability of this compound. These strategies include the preparation of nanoparticles, liposomes, solid dispersions, and self-emulsifying drug delivery systems (SMEDDS).
Introduction to Formulation Challenges and Strategies
The primary hurdles in the oral delivery of this compound are its hydrophobic nature and crystalline structure, which limit its dissolution in gastrointestinal fluids and subsequent absorption across the intestinal epithelium.[2][5] To address these challenges, various formulation technologies have been developed to improve the solubility, dissolution rate, and ultimately, the systemic absorption of OA. The core principle behind these strategies is to present this compound to the gastrointestinal tract in a more readily absorbable form, either by reducing particle size to increase surface area, creating amorphous solid-state forms, or encapsulating it in lipid-based carriers.[6][7]
This document outlines the following key formulation approaches:
-
Solid Lipid Nanoparticles (SLNs): Biocompatible lipid-based nanoparticles that can encapsulate lipophilic drugs, enhancing their stability and oral absorption.
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, improving their bioavailability.
-
Solid Dispersions: Systems where the drug is dispersed in a solid-state carrier, often in an amorphous form, leading to enhanced dissolution.
-
Self-Emulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.
The following sections provide a comparative summary of the pharmacokinetic improvements achieved with these formulations, detailed experimental protocols for their preparation, and visualizations of key experimental workflows and a relevant signaling pathway.
Comparative Pharmacokinetic Data
The effectiveness of different formulation strategies in enhancing the oral bioavailability of this compound is summarized in the table below. The data, derived from preclinical studies in rats, demonstrates significant improvements in key pharmacokinetic parameters compared to unformulated this compound or conventional tablet formulations.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound (Free/Tablet) | 25 | ~77 | ~336 | 100 (Absolute: 0.7%) | [4] |
| Solid Lipid Nanoparticles (SLNs) | - | - | - | - | - |
| Lactoferrin Nanoparticles | 10 | 115.3 ± 21.7 | 1021.7 ± 158.4 | 340.59 | [1] |
| Liposomes | |||||
| PVP-modified Liposomes | - | 6.90-fold increase vs. tablet | - | 607.9 | [7] |
| PEGylated Liposomes | - | - | - | Improved stability | [5] |
| Solid Dispersions | |||||
| Hot Melt Extrusion (PVP VA64) | - | Higher than tablet | Higher than tablet | Significantly improved | [8] |
| Self-Emulsifying Drug Delivery Systems (SMEDDS) | |||||
| SMEDDS 1 | - | 209.80 | 1740.06 | 507 | [9] |
| SNEDDS 2 | - | - | - | 240 | [10] |
Table 1: Summary of pharmacokinetic parameters of different this compound formulations in rats.
Experimental Protocols
This section provides detailed protocols for the preparation of various advanced formulations of this compound.
Protocol for Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Emulsion Solvent Evaporation Method
This protocol is adapted from the emulsion solvent evaporation method.[4]
Materials:
-
This compound (OA)
-
Glyceryl behenate (B1239552) (Compritol 888 ATO)
-
Polysorbate 80 (Tween 80)
-
Distilled water
Equipment:
-
Magnetic stirrer with heating plate
-
High-speed homogenizer
-
Water bath
-
Rotary evaporator
Procedure:
-
Preparation of the Lipid Phase:
-
Dissolve 10 mg of this compound and 10-40 mg of glyceryl behenate in 3 mL of ethanol.
-
Heat the mixture in a water bath to 80°C with continuous stirring until a clear, homogenous solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Dissolve 20-80 mg of Polysorbate 80 in 10 mL of distilled water.
-
Heat the aqueous phase to 80°C in a separate container.
-
-
Emulsification:
-
Add the hot lipid phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a rotary evaporator to remove the ethanol at a reduced pressure and a temperature of 40°C.
-
-
Nanoparticle Formation and Purification:
-
Cool the dispersion to room temperature to allow the lipid to solidify and form SLNs.
-
The resulting SLN dispersion can be further purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
-
Protocol for Preparation of this compound Liposomes by Modified Ethanol Injection Method
This protocol is based on the modified ethanol injection method for preparing PEGylated liposomes.[3]
Materials:
-
This compound (OA)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
DSPE-PEG2000
-
Ethanol (anhydrous)
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Magnetic stirrer with heating plate
-
Syringe pump
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Preparation of the Lipid-Ethanol Phase:
-
Dissolve this compound (e.g., 5 mg), SPC (e.g., 90 mg), cholesterol (e.g., 12.5 mg), and DSPE-PEG2000 in a minimal amount of anhydrous ethanol (e.g., 2 mL).
-
Heat the mixture to 43-53°C with gentle stirring to ensure complete dissolution of all components.
-
-
Injection and Liposome (B1194612) Formation:
-
Heat the PBS (pH 7.4) to the same temperature as the lipid-ethanol phase.
-
Using a syringe pump, inject the lipid-ethanol solution slowly and at a constant rate into the pre-heated PBS under moderate stirring. The final concentration of ethanol should be kept low (e.g., < 5% v/v).
-
A milky-white suspension of liposomes will form spontaneously.
-
-
Solvent Removal and Size Reduction:
-
Remove the ethanol from the liposome suspension using a rotary evaporator at a temperature above the lipid transition temperature.
-
To obtain smaller and more uniform liposomes, the suspension can be sonicated using a probe sonicator on ice.
-
-
Purification:
-
Separate the unencapsulated this compound from the liposomal formulation by size exclusion chromatography (e.g., using a Sephadex G-75 column) or by dialysis.[3]
-
Protocol for Preparation of this compound Solid Dispersion by Hot Melt Extrusion (HME)
This protocol describes the preparation of an amorphous solid dispersion of this compound using a hot-melt extruder.[8]
Materials:
-
This compound (OA)
-
Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP VA64) or other suitable polymer (e.g., Soluplus®, PEG 6000)
Equipment:
-
Hot-melt extruder with a twin-screw setup
-
Grinder/mill
-
Sieves
Procedure:
-
Premixing:
-
Physically mix the this compound and the polymer (e.g., PVP VA64) in the desired ratio (e.g., 1:3 to 1:15 w/w) in a plastic bag or a blender until a homogenous powder blend is obtained.
-
-
Hot Melt Extrusion:
-
Set the temperature profile of the extruder barrel. For an OA-PVP VA64 formulation, a temperature of around 160°C may be suitable.[8]
-
Feed the powder blend into the extruder at a constant rate.
-
The molten material is then forced through a die to form an extrudate.
-
-
Cooling and Milling:
-
Allow the extrudate to cool to room temperature. The cooled extrudate should be brittle.
-
Mill the extrudate into a fine powder using a grinder or mill.
-
The resulting powder can be sieved to obtain a uniform particle size.
-
Protocol for Preparation of this compound Self-Emulsifying Drug Delivery System (SMEDDS)
This protocol outlines the steps for developing a SMEDDS formulation for this compound.[6]
Materials:
-
This compound (OA)
-
Oil phase (e.g., Ethyl oleate (B1233923), Sefsol 218)
-
Surfactant (e.g., Cremophor EL, Labrasol)
-
Cosurfactant (e.g., Ethanol, Transcutol P)
Equipment:
-
Magnetic stirrer
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Prepare various ratios of surfactant and cosurfactant (Smix).
-
For each Smix ratio, mix with the oil phase at different weight ratios (e.g., 1:9 to 9:1).
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable microemulsion.
-
Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimized formulation with a high self-emulsifying efficiency. An example formulation consists of ethyl oleate (oil), Cremophor EL (surfactant), and ethanol (cosurfactant) at a weight ratio of 50:35:15.[6]
-
Accurately weigh the components and mix them with gentle stirring at 40°C for about 20 minutes until a clear solution is formed.[6]
-
Add the desired amount of this compound (e.g., 1% w/w) and stir until it is completely dissolved.[6]
-
Store the resulting SMEDDS formulation at room temperature.
-
Visualization of Workflows and Signaling Pathway
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the preparation of the described this compound formulations.
Caption: Workflow for Solid Lipid Nanoparticle Preparation.
Caption: Workflow for Liposome Preparation.
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for SMEDDS Formulation.
This compound and the Nrf2 Signaling Pathway
This compound has been shown to exert its antioxidant and anti-inflammatory effects, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12][13] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The diagram below illustrates the proposed mechanism of Nrf2 activation by this compound.
Caption: this compound Activation of the Nrf2 Signaling Pathway.
Conclusion
The formulation strategies outlined in this document represent promising approaches to overcome the biopharmaceutical challenges associated with this compound. By enhancing its oral bioavailability, these advanced drug delivery systems can unlock the full therapeutic potential of this versatile natural compound. The choice of a specific formulation will depend on various factors, including the desired release profile, manufacturing scalability, and the specific therapeutic application. The provided protocols serve as a foundational guide for researchers and drug development professionals to further explore and optimize the oral delivery of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Characterisation and In Vitro Drug Release Profiles of this compound- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration [mdpi.com]
- 5. Pharmacokinetics in Vitro and in Vivo of Two Novel Prodrugs of this compound in Rats and Its Hepatoprotective Effects against Liver Injury Induced by CCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-microemulsifying drug delivery system for improved oral bioavailability of this compound: design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Self-microemulsifying drug delivery system for improved oral bioavailability of this compound: design and evaluation | Semantic Scholar [semanticscholar.org]
- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K and ERK/Nrf2 pathways are involved in this compound-induced heme oxygenase-1 expression in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Oleanolic Acid in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanolic acid (OA) is a pentacyclic triterpenoid (B12794562) naturally occurring in numerous plants, including olive leaves, apples, and various medicinal herbs.[1][2] Its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-aging properties, has made it a compound of significant interest for cosmetic and dermatological applications.[3][4] this compound is particularly valued for its ability to address multiple skin concerns, from signs of aging and inflammation to excess sebum production.[5][6] This document provides detailed application notes on its mechanisms of action and protocols for evaluating its efficacy in cosmetic formulations.
Application Notes: Mechanisms and Benefits
This compound offers a multi-pronged approach to skin health and aesthetics, primarily through its anti-aging, anti-inflammatory, antioxidant, and sebum-regulating properties.
Anti-Aging Effects
The anti-aging activity of this compound is attributed to its ability to protect the integrity of the extracellular matrix (ECM) and stimulate key structural proteins.
-
Inhibition of Matrix Metalloproteinases (MMPs): Skin aging is characterized by the degradation of ECM proteins like collagen and elastin (B1584352) by enzymes such as collagenase (MMP-1) and elastase. This compound has been shown to inhibit these enzymes, thereby helping to maintain skin firmness and elasticity.[6][7] In studies on keloid fibroblasts, this compound was also found to increase the expression of MMP-1, suggesting a role in tissue remodeling and the breakdown of excess collagen in fibrotic conditions.[7]
-
Inhibition of Hyaluronidase (B3051955): Hyaluronidase breaks down hyaluronic acid, a crucial molecule for skin hydration and volume. By inhibiting this enzyme, this compound helps preserve the skin's moisture content and plumpness.[1]
-
Regulation of Collagen Synthesis: While some related triterpenes are more potent, this compound has been shown to influence collagen homeostasis. In human dermal fibroblasts, it can inhibit the expression of type I collagen, an effect that could be beneficial in preventing excessive collagen accumulation seen in fibrotic scarring.[7][8]
Anti-Inflammatory Activity
Chronic inflammation is a key driver of premature skin aging ("inflammaging"). This compound exhibits potent anti-inflammatory effects through the modulation of several key signaling pathways.
-
Inhibition of Pro-inflammatory Cytokines: this compound can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in keratinocytes, which are often elevated in response to environmental stressors like particulate matter (PM).[5][9]
-
Modulation of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB in skin cells, preventing the transcription of inflammatory genes.[10][11] This is achieved by inhibiting the degradation of IκB, a protein that keeps NF-κB inactive in the cytoplasm.[10]
-
Modulation of STAT1 and Akt Signaling: In models of atopic dermatitis, this compound has been found to block the activation of STAT1 and Akt signaling pathways, which are involved in regulating inflammatory responses in keratinocytes.[4][10]
Antioxidant and Photoprotective Effects
This compound acts as a powerful antioxidant, protecting the skin from damage induced by free radicals and environmental aggressors.
-
Free Radical Scavenging: It directly neutralizes harmful free radicals, such as those measured in DPPH and superoxide (B77818) anion scavenging assays, thereby preventing oxidative stress that leads to cellular damage and accelerated aging.[2][12][13]
-
Protection Against Environmental Stressors: Studies have shown that this compound can protect skin from the aging effects of particulate matter (PM10).[5][9] It achieves this by inhibiting the Aryl Hydrocarbon Receptor (AhR) pathway, which is activated by pollutants like polycyclic aromatic hydrocarbons found in PM.[5][9] Activation of this pathway normally leads to increased inflammation and MMP-1 release.[5][9]
Sebum Control and Anti-Acne Properties
This compound is effective in managing oily and acne-prone skin by targeting the hormonal pathways that regulate sebum production.
-
Inhibition of 5α-Reductase: The enzyme 5α-reductase converts testosterone (B1683101) into the more potent dihydrotestosterone (B1667394) (DHT), which significantly increases sebum production.[5] this compound is an effective inhibitor of type I 5α-reductase, thereby reducing the synthesis of DHT in the sebaceous glands and helping to control hyperseborrhoea.[5]
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro studies.
Table 1: Enzyme Inhibitory Activity of this compound
| Target Enzyme | Assay Type | IC50 Value (μg/mL) | IC50 Value (μM) | Reference |
| Elastase | Porcine Pancreatic Elastase | 19.34 ± 0.78 | ~42.4 | [7] |
| Porcine Pancreatic Elastase | - | 25.7 ± 1.38 | [14] | |
| Collagenase | Clostridium histolyticum | 25.66 ± 0.39 | ~56.3 | [7] |
| Hyaluronidase | Bovine Testicular | 80.3 | ~176.1 | [1][15] |
| 5α-Reductase | In vitro enzyme assay | - | - | [5] |
| Activity Note: | 68% inhibition observed |
Table 2: Antioxidant Activity of this compound
| Assay Type | IC50 Value (μg/mL) | Reference |
| DPPH Radical Scavenging | 32.46 | [13] |
| Superoxide Anion Scavenging | 37.69 | [13] |
| Hydroxyl Radical Scavenging | 4.46 | [13] |
| Nitric Oxide Scavenging | 1.36 | [13] |
Table 3: Anti-Inflammatory and Cellular Effects of this compound
| Activity | Cell Type | Treatment/Inducer | Concentration | Result | Reference |
| ↓ TNF-α mRNA | Keratinocytes | Particulate Matter (PM10) | 2.5 - 10 µg/mL | Dose-dependent reduction | [9] |
| ↓ IL-6 Protein | Keratinocytes | Particulate Matter (PM10) | 2.5 - 10 µg/mL | Dose-dependent reduction | [9] |
| ↓ MMP-1 Release | Dermal Fibroblasts | Supernatant from PM10-treated Keratinocytes | 2.5 - 10 µg/mL | Dose-dependent inhibition | [9] |
| ↓ Collagen I Expression | Human Dermal Fibroblasts | - | 10 µM | Significant reduction | [8] |
| ↓ Proliferation | Keloid Fibroblasts | - | 10 - 40 µg/mL | Dose- and time-dependent inhibition | [7] |
Visualized Mechanisms and Workflows
Signaling Pathways
// Nodes Stressors [label="Environmental Stressors\n(e.g., UV, Pollutants, PM10)", fillcolor="#F1F3F4", fontcolor="#202124"]; OA [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AhR [label="AhR", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_pathway [label="MAPK Pathway\n(JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMPs [label="MMPs\n(e.g., MMP-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Skin Inflammation\n& Aging", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stressors -> AhR [label="activate"]; Stressors -> NFkB_pathway [label="activate"]; Stressors -> MAPK_pathway [label="activate"];
OA -> AhR [label="inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; OA -> NFkB_pathway [label="inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; OA -> MAPK_pathway [label="inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee];
AhR -> Cytokines [label="induces"]; NFkB_pathway -> Cytokines [label="induces"]; MAPK_pathway -> MMPs [label="induces"];
Cytokines -> Inflammation; MMPs -> Inflammation; }
Caption: this compound's anti-inflammatory and anti-aging mechanism.
// Nodes Testosterone [label="Testosterone", fillcolor="#F1F3F4", fontcolor="#202124"]; FiveAlphaReductase [label="5α-Reductase Type I\n(in Sebaceous Gland)", fillcolor="#FBBC05", fontcolor="#202124"]; DHT [label="Dihydrotestosterone (DHT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sebum [label="Increased Sebum\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acne [label="Oily Skin & Acne", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OA [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Testosterone -> FiveAlphaReductase; FiveAlphaReductase -> DHT [label="converts"]; DHT -> Sebum [label="stimulates"]; Sebum -> Acne; OA -> FiveAlphaReductase [label="inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; }
Caption: this compound's mechanism for sebum control.
Experimental Workflow
// Nodes start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_enzyme [label="Prepare Enzyme Solution\n(e.g., Elastase, Collagenase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_substrate [label="Prepare Substrate Solution\n(e.g., SANA, FALGPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_oa [label="Prepare this compound Dilutions\n& Controls", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Pre-incubate Enzyme\nwith this compound", fillcolor="#FBBC05", fontcolor="#202124"]; add_substrate [label="Initiate Reaction:\nAdd Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Absorbance/\nFluorescence Over Time", fillcolor="#FBBC05", fontcolor="#202124"]; calculate [label="Calculate % Inhibition\nand IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prepare_enzyme; start -> prepare_substrate; start -> prepare_oa; prepare_enzyme -> incubate; prepare_oa -> incubate; incubate -> add_substrate; prepare_substrate -> add_substrate; add_substrate -> measure; measure -> calculate; calculate -> end; }
Caption: General workflow for in vitro enzyme inhibition assays.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
Protocol: Porcine Pancreatic Elastase (PPE) Inhibition Assay
This assay measures the ability of a compound to inhibit elastase activity, which is crucial for anti-aging claims related to skin elasticity.
-
Principle: Porcine pancreatic elastase (PPE) cleaves the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), releasing the chromophore p-nitroaniline. The rate of p-nitroaniline release, measured spectrophotometrically at 410 nm, is proportional to elastase activity. An inhibitor will reduce this rate.[14]
-
Reagents and Materials:
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
This compound (Test compound)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare SANA Solution: Dissolve SANA in Tris-HCl buffer to a final concentration of 1.6 mM.[14]
-
Prepare PPE Solution: Dissolve PPE in Tris-HCl buffer to a final working concentration (e.g., 3.3 µg/mL).[14]
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve the desired final test concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add the this compound dilution.
-
Positive Control: Use a known elastase inhibitor (e.g., ursolic acid) instead of OA.
-
Negative Control (No Inhibitor): Add the buffer with the corresponding DMSO concentration.
-
-
Pre-incubation: Add the PPE solution to all wells. Mix and pre-incubate at 25°C for 20 minutes.[14]
-
Reaction Initiation: Add the SANA substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 410 nm every minute for 15-20 minutes at 25°C.[14]
-
Calculation:
-
Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot % inhibition against the concentration of this compound to determine the IC50 value (the concentration that causes 50% inhibition).
-
-
Protocol: Collagenase Inhibition Assay
This assay assesses the potential of this compound to prevent collagen degradation, a key factor in wrinkle formation.
-
Principle: This spectrophotometric assay uses the substrate N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA), which is cleaved by collagenase from Clostridium histolyticum. The decrease in absorbance at 345 nm upon cleavage is monitored to determine enzyme activity.
-
Reagents and Materials:
-
Collagenase from Clostridium histolyticum
-
N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA)
-
Tricine buffer (50 mM, pH 7.5, containing 400 mM NaCl and 10 mM CaCl₂)
-
This compound (Test compound)
-
Epigallocatechin gallate (EGCG) as a positive control
-
96-well UV-compatible microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare Reagents:
-
Dissolve collagenase in Tricine buffer to a working concentration of 0.8 U/mL.
-
Dissolve FALGPA in Tricine buffer to a working concentration of 2 mM.
-
Prepare serial dilutions of this compound and EGCG in the buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 25 µL of Tricine buffer, 25 µL of the sample (or control), and 25 µL of the collagenase solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Initiation: Add 25 µL of the FALGPA substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 345 nm and continue to monitor at regular intervals to determine the rate of substrate cleavage.
-
Calculation:
-
Calculate the rate of reaction based on the change in absorbance over time.
-
Determine the percentage inhibition and IC50 value as described in Protocol 4.1.
-
-
Protocol: Hyaluronidase Inhibition Assay
This protocol evaluates the ability of this compound to inhibit the degradation of hyaluronic acid, which is vital for maintaining skin hydration.
-
Principle: This is a turbidimetric assay. Hyaluronidase depolymerizes hyaluronic acid (HA). After the reaction, the remaining undigested HA is precipitated with an acidic albumin solution, creating turbidity. The amount of turbidity is inversely proportional to the enzyme's activity. The absorbance is read at 600 nm.[9]
-
Reagents and Materials:
-
Bovine or human hyaluronidase
-
Hyaluronic acid (HA)
-
Enzyme Buffer (e.g., 0.1 M Sodium Phosphate (B84403), pH 5.3)
-
Stop Reagent (Acidic albumin solution)
-
This compound (Test compound)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare HA Solution: Dissolve hyaluronic acid in the enzyme buffer to a final concentration (e.g., 0.4 mg/mL).
-
Prepare Enzyme Solution: Dilute hyaluronidase in enzyme buffer to an optimal working concentration (this should be determined empirically to give a significant drop in turbidity compared to a no-enzyme control).[9]
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in the appropriate solvent/buffer.
-
Assay Setup (in a 96-well plate):
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.[9]
-
Reaction Initiation: Add 40 µL of the HA substrate solution to all wells (except a "no substrate" control if used). Mix and incubate for 20 minutes at room temperature.[9]
-
Reaction Termination: Add 160 µL of Stop Reagent to all wells. Mix thoroughly and incubate for 10 minutes at room temperature to allow turbidity to develop.[9]
-
Measurement: Read the optical density (turbidity) at 600 nm.[9]
-
Calculation:
-
Hyaluronidase activity is proportional to the reduction in turbidity.
-
% Inhibition = [(OD_sample - OD_NIC) / (OD_NEC - OD_NIC)] * 100
-
Determine the IC50 value from the dose-response curve.
-
-
Protocol: Mushroom Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit melanin (B1238610) production, relevant for skin whitening and treating hyperpigmentation.
-
Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to form dopachrome (B613829), a colored product. The rate of dopachrome formation is measured by the increase in absorbance at ~475 nm. Inhibitors will slow this rate.[6]
-
Reagents and Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
This compound (Test compound)
-
Kojic Acid (Positive control)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare Reagents:
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 100 µL phosphate buffer, 20 µL this compound dilution, and 40 µL tyrosinase solution.[6]
-
Control Wells (No Inhibitor): Add 100 µL phosphate buffer, 20 µL solvent, and 40 µL tyrosinase solution.[6]
-
Blank Wells: Add 140 µL phosphate buffer and 20 µL of the corresponding sample/solvent (no enzyme).[6]
-
-
Pre-incubation: Mix and incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of the L-DOPA solution to all wells. The final volume should be 200 µL.[6]
-
Measurement: Immediately measure the absorbance at 475 nm and continue to monitor every minute for 20-30 minutes.
-
Calculation:
-
Correct the reaction rates by subtracting the rate of the blank (auto-oxidation).
-
Determine the percentage inhibition and IC50 value as described in Protocol 4.1.
-
-
Conclusion
This compound is a versatile and potent bioactive compound with significant potential in cosmetic formulations. Its well-documented anti-aging, anti-inflammatory, antioxidant, and sebum-regulating properties make it a valuable ingredient for a wide range of skincare products targeting aging, sensitive, and acne-prone skin. The protocols outlined in this document provide a robust framework for researchers and formulators to substantiate the efficacy of this compound and develop innovative, science-backed cosmetic products. Further clinical trials are warranted to fully translate these in vitro findings to in vivo human skin applications.
References
- 1. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound regulates the proliferation and extracellular matrix of keloid fibroblasts by mediating the TGF-β1/SMAD signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ursolic Acid Inhibits Collagen Production and Promotes Collagen Degradation in Skin Dermal Fibroblasts: Potential Antifibrotic Effects | MDPI [mdpi.com]
- 9. This compound Protects the Skin from Particulate Matter-Induced Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The effect of ursolic and oleanolic acids on human skin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on hair growth in mouse dorsal skin mediated via regulation of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oleanolic Acid Encapsulation Techniques for Enhanced Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects.[1][2] However, its clinical application is significantly hampered by poor aqueous solubility, low bioavailability, and instability.[1] Encapsulation technologies offer a promising strategy to overcome these limitations by improving the stability, solubility, and controlled release of OA.[3] This document provides detailed application notes and protocols for various this compound encapsulation techniques aimed at enhancing its stability and therapeutic efficacy.
Encapsulation Techniques for Enhanced Stability of this compound
Several nano- and micro-encapsulation techniques have been successfully employed to improve the stability and delivery of this compound. These include:
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. PEGylated liposomes, in particular, have shown enhanced stability.[4][5][6]
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids, which are well-suited for encapsulating lipophilic drugs like OA. They offer advantages such as controlled release and protection against degradation.[3][7][8]
-
Polymeric Nanoparticles: Formulations using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA) can provide sustained release and improve the physical stability of OA.[9][10]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their water solubility and stability.[11][12]
The selection of an appropriate encapsulation technique depends on the desired physicochemical properties of the final formulation, such as particle size, drug loading, and release profile.
Data Presentation: Comparison of this compound Encapsulation Techniques
The following tables summarize quantitative data from various studies on this compound encapsulation, providing a comparative overview of the different techniques.
Table 1: Physicochemical Properties of this compound Formulations
| Encapsulation Technique | Carrier Material(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Reference(s) |
| Liposomes | Soybean Lecithin, Cholesterol, PEG-2000 | 110 - 200 | - | - | > 85% | - | [4][6] |
| Soybean Lecithin, this compound, Tween 80 | - | - | - | 64.61 ± 0.42% | - | [13] | |
| PVP-K30 modified | 179.4 | - | - | > 90% | - | [2] | |
| Solid Lipid Nanoparticles (SLNs) | - | 312.9 ± 3.617 | 0.157 ± 0.014 | -17.0 ± 0.513 | 86.54 ± 1.818% | - | [7][14] |
| - | 104.5 ± 11.7 | - | -25.5 ± 1.8 | 94.2 ± 3.9% | 4.71 ± 0.15% | [8] | |
| Nanostructured Lipid Carriers (NLCs) | Glycerin monostearate, Oleic acid | 111.0 ± 1.56 | 0.287 ± 0.01 | -23.8 ± 0.36 | 48.34 ± 2.76% | 8.06 ± 0.42% | [15] |
| Polymeric Nanoparticles | mPEG-PLGA / mPEG-PLA | 200 - 250 | - | Negative | 40 - 75% | - | [9][10] |
| Lactoferrin | 202.2 ± 8.3 | - | +27.1 ± 0.32 | 92.59 ± 3.24% | 12.44 ± 2.52% | [16] | |
| Cyclodextrin Complexes | Amino-appended β-cyclodextrins | - | - | - | - | - | [11] |
Table 2: Stability of Encapsulated this compound Formulations
| Encapsulation Technique | Formulation Details | Storage Conditions | Duration | Stability Outcome | Reference(s) |
| Liposomes | PEGylated OA liposomes | 4°C and 20°C | 14 days | Encapsulation efficiency decreased to 76.8% at 20°C (compared to 70.2% for non-PEGylated) | [5] |
| PEGylated OA liposomes | 50°C | 30 days | Marked decrease in drug content | [5] | |
| Solid Lipid Nanoparticles (SLNs) | OA-SLNs | 4°C and Room Temperature | 60 days | Remained stable with no significant changes in particle size, PDI, or zeta potential. | [7][17] |
| Polymeric Nanoparticles | mPEG-PLGA / mPEG-PLA NPs | - | > 20 weeks | Remained physically stable with no aggregation observed. | [9][10] |
| Microemulsions | ME-1-OA | 4°C and 25°C | 8 weeks | Stable, size remained comparable. | [18] |
| ME-2-OA | 4°C and 25°C | 8 weeks | Stable, size and PDI remained comparable. | [18] | |
| Cream and Gel | OA Cream and Gel | 40±2°C / 75±5% RH (Accelerated) | 6 weeks | Maintained organoleptic properties, density, viscosity, and flow properties. | [19][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the preparation and characterization of this compound-loaded nanoparticles.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsion Solvent Evaporation Method[9][16]
Materials:
-
This compound (OA)
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Organic Solvent (e.g., Dichloromethane)
-
Distilled Water
Procedure:
-
Dissolve a specific amount of this compound and the solid lipid in the organic solvent.
-
Prepare an aqueous solution of the surfactant.
-
Pour the organic phase into the aqueous phase under constant stirring to form a primary emulsion.
-
Homogenize the primary emulsion using a high-speed homogenizer or sonicator to reduce the droplet size.
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator.
-
As the solvent evaporates, the lipid precipitates, forming solid lipid nanoparticles encapsulating the this compound.
-
The resulting SLN dispersion can be further purified by centrifugation or dialysis to remove any unencapsulated drug.
Protocol 2: Preparation of this compound-Loaded PEGylated Liposomes by Modified Ethanol (B145695) Injection Method[6][8]
Materials:
-
This compound (OA)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
DSPE-PEG2000
-
Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, soybean phosphatidylcholine, cholesterol, and DSPE-PEG2000 in ethanol to form the lipid phase.
-
Heat the lipid phase to a temperature above the lipid transition temperature (e.g., 43-53°C).
-
Heat the phosphate-buffered saline (aqueous phase) to the same temperature.
-
Rapidly inject the lipid phase into the aqueous phase with constant stirring. The final concentration of ethanol should be kept low (e.g., 2.5% v/v).
-
The spontaneous formation of liposomes occurs upon injection.
-
The liposomal suspension is then cooled and can be stored at 4°C.
-
To separate the encapsulated from the free drug, gel filtration using a Sephadex G-75 column can be performed.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation[11][12]
Materials:
-
This compound (OA)
-
mPEG-PLGA or mPEG-PLA copolymer
-
Acetone (B3395972) (solvent)
-
Water (non-solvent)
Procedure:
-
Dissolve the mPEG-PLGA or mPEG-PLA copolymer and this compound in acetone.
-
Add the organic solution dropwise into water under moderate magnetic stirring.
-
The nanoparticles will form spontaneously due to the diffusion of acetone into the water, leading to the precipitation of the polymer.
-
Continue stirring for a few hours to allow for the complete evaporation of acetone.
-
The resulting nanoparticle suspension can be centrifuged and washed to remove any unencapsulated OA.
Protocol 4: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
Procedure:
-
Separate the encapsulated OA from the free OA in the formulation. This can be done by ultracentrifugation, gel filtration, or dialysis.
-
Quantify the amount of free OA in the supernatant or filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
To determine the total amount of OA in the formulation, disrupt the nanoparticles (e.g., by dissolving them in a suitable organic solvent) and quantify the total drug content.
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total amount of OA - Amount of free OA) / Total amount of OA] x 100
-
DL (%) = [(Total amount of OA - Amount of free OA) / Total weight of nanoparticles] x 100
-
Protocol 5: Stability Assessment of Encapsulated this compound[19][23]
Procedure:
-
Store the this compound formulations under different conditions (e.g., 4°C, 25°C, and accelerated conditions like 40°C/75% RH).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw samples and analyze them for:
-
Physical Stability: Monitor for any changes in appearance, such as aggregation or precipitation. Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Chemical Stability: Determine the drug content and encapsulation efficiency to assess any drug leakage or degradation over time using a validated HPLC method.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the preparation and characterization of encapsulated this compound.
References
- 1. Recent advances in nanoparticle formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Evaluation of this compound Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. dovepress.com [dovepress.com]
- 5. This compound liposomes with polyethylene glycol modification: promising antitumor drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound liposomes with polyethylene glycol modification: promising antitumor drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound Loaded PEGylated PLA and PLGA Nanoparticles with Enhanced Cytotoxic Activity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid inclusion complexes of this compound with amino-appended β-cyclodextrins (ACDs): Preparation, characterization, water solubility and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics from Wheat Bran by Combination of Experimental and Computational Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation, characterization, and in vivo pharmacokinetics of nanostructured lipid carriers loaded with this compound and gentiopicrin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation, characterization, and in vitro/vivo studies of this compound-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterisation and In Vitro Drug Release Profiles of this compound- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Studying Oleanolic Acid in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid (B12794562) found in numerous plants, including olive leaves and Syzygium species.[1][2] Extensive preclinical research has highlighted its potential as a therapeutic agent for diabetes and its complications.[3][4] OA exerts its antidiabetic effects through multiple mechanisms, including improving insulin (B600854) sensitivity, enhancing glucose uptake, reducing inflammation and oxidative stress, and preserving pancreatic β-cell function.[5][6][7]
These application notes provide a comprehensive guide to the experimental design for evaluating the efficacy and mechanisms of action of this compound in relevant in vivo and in vitro models of diabetes. The protocols outlined are intended to offer a standardized framework for researchers in academia and the pharmaceutical industry.
In Vivo Experimental Design & Protocols
In vivo studies are crucial for evaluating the systemic effects of this compound on glucose homeostasis and metabolic parameters in a whole-organism context. Common models include chemically-induced diabetes (Type 1) and genetic or diet-induced models of insulin resistance and Type 2 diabetes.
Protocol: Streptozotocin (B1681764) (STZ)-Induced Type 1 Diabetes Model
This model is used to study the effects of OA on insulin deficiency and resulting hyperglycemia.
-
Animals: Male Sprague-Dawley rats (200-250g) are commonly used.[8]
-
Induction: After an overnight fast, administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg body weight).[2][3] STZ should be freshly dissolved in 0.1 M cold citrate (B86180) buffer (pH 4.5).[3]
-
Confirmation: Provide animals with 5% glucose solution for 24 hours post-injection to prevent initial hypoglycemia.[3] Diabetes is confirmed 48-72 hours later by measuring tail-vein blood glucose. Rats with fasting blood glucose levels ≥250 mg/dL are considered diabetic and included in the study.[8]
-
Grouping and Treatment:
-
Endpoint Analysis: After the treatment period, perform an Oral Glucose Tolerance Test (OGTT), and collect blood and tissues for analysis.
Protocol: High-Fat Diet (HFD) and STZ-Induced Type 2 Diabetes Model
This model mimics the pathophysiology of Type 2 diabetes involving insulin resistance and subsequent β-cell dysfunction.
-
Animals: Male C57BL/6J mice are a suitable strain.
-
Induction: Feed mice an HFD (e.g., 45-60% kcal from fat) for 8-10 weeks to induce insulin resistance.[1] Following the diet regimen, administer a low dose of STZ (e.g., 100 mg/kg, i.p.) to induce mild β-cell dysfunction.[1]
-
Confirmation: Confirm diabetes by measuring fasting blood glucose and insulin levels to calculate the HOMA-IR index for insulin resistance.
-
Grouping and Treatment:
-
Endpoint Analysis: Assess parameters such as body weight, glucose tolerance (OGTT), insulin sensitivity (ITT), serum lipids, and markers of hepatic and renal function.[3][11]
Data Presentation: In Vivo Studies
Table 1: Summary of this compound Effects in Animal Models of Diabetes
| Parameter | Animal Model | OA Dose | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| Fasting Blood Glucose | STZ-induced diabetic rats | 80 mg/kg/day | 14 days | Significant decrease | [9] |
| db/db mice | 20 mg/kg/day | 14 days | Significant decrease | [11] | |
| Diet-induced pre-diabetic rats | 80 mg/kg | 12 weeks | Significantly improved glucose homeostasis | [12] | |
| HbA1c | STZ-induced diabetic rats | 80 mg/kg | 5 weeks | Attenuated HbA1c concentration | [2] |
| Diet-induced pre-diabetic rats | 80 mg/kg | 12 weeks | Reduced glycated haemoglobin | [12] | |
| Insulin Signaling (p-Akt) | STZ-induced diabetic rats | 80 mg/kg (acute) | 60 min | Increased p-Akt levels in skeletal muscle | [10] |
| HFD/STZ T2DM mice | 100 mg/kg/day | 2 weeks | Increased p-Akt levels in liver | [1] | |
| Inflammatory Markers (TNF-α, IL-6) | db/db mice | 20 mg/kg/day | 14 days | Decreased levels in circulation and liver | [11] |
| HFD/STZ T2DM mice | 100 mg/kg/day | 2 weeks | Decreased serum and liver levels | [1] | |
| Oxidative Stress (SOD, MDA) | STZ-induced diabetic rats | 5 mg/kg/day | 21 days | Increased hepatic SOD, decreased MDA | [13] |
| | Diabetic nephropathy rats | 20-60 mg/kg/day | 8 weeks | Dose-dependent increase in renal SOD and decrease in oxidative stress |[14] |
In Vitro Experimental Design & Protocols
In vitro models are essential for dissecting the molecular mechanisms of this compound at the cellular level, particularly its direct effects on insulin signaling, glucose transport, and inflammatory pathways.
Protocol: Inducing Insulin Resistance in HepG2 Cells
HepG2 human hepatoma cells are a widely used model to study hepatic insulin resistance.
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.[15]
-
Cytotoxicity Assay (MTT): Before experimentation, determine the non-toxic concentration range of OA. Plate cells in 96-well plates, treat with various OA concentrations (e.g., 1-100 µM) for 24 hours, and assess viability using the MTT assay. OA concentrations below 50 µM are generally non-toxic to HepG2 cells.[16]
-
Induction of Insulin Resistance: Grow cells to 80-90% confluence. Induce insulin resistance by incubating cells in a medium containing high free fatty acids (e.g., 0.25 mM sodium oleate) for 24 hours.[15]
-
Treatment: Treat the insulin-resistant HepG2 cells with non-toxic concentrations of OA (e.g., 5, 10, 25 µM) for another 24 hours.[16] A positive control like rosiglitazone (B1679542) can be used.[15]
-
Endpoint Analysis:
-
Glucose Consumption: Measure the glucose concentration in the culture medium using a GOD-POD kit to determine glucose consumption by the cells.[15]
-
Protein Expression: Lyse the cells and perform Western blotting to analyze key insulin signaling proteins (IRS1, GLUT4), inflammatory markers (NF-κB), and upstream kinases (p-Akt).[15][17]
-
Cytokine Secretion: Measure levels of TNF-α and IL-6 in the culture supernatant using ELISA kits.[15]
-
Protocol: Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay directly measures the effect of OA on glucose transport into insulin-sensitive cells.
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes over 8-10 days using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Treatment: Serum-starve the differentiated adipocytes for 2-4 hours. Treat the cells with OA at desired concentrations for a specified time (e.g., 24 hours). Include a vehicle control, an insulin-stimulated positive control (100 nM), and a negative control.
-
Glucose Uptake:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the uptake by washing with ice-cold PBS.
-
Lyse the cells and measure the fluorescence of the cell lysate using a plate reader. Increased fluorescence indicates higher glucose uptake.
-
Mechanistic Study Protocols
Western Blot for Insulin Signaling Proteins
-
Sample Preparation: Lyse treated cells or homogenized tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Key antibodies include those against p-Akt (Ser473), total Akt, p-AMPK (Thr172), total AMPK, IRS1, GLUT4, and NF-κB.[1][15][18]
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system. Quantify band density and normalize to a loading control (e.g., β-actin or GAPDH).
Oxidative Stress Assays
-
Sample Preparation: Prepare tissue homogenates (e.g., liver, kidney) in appropriate buffers.[13]
-
Superoxide Dismutase (SOD) Activity: Measure SOD activity using a commercial kit, often based on the inhibition of the reduction of nitroblue tetrazolium.[13]
-
Malondialdehyde (MDA) Level: Measure lipid peroxidation by quantifying MDA levels using the thiobarbituric acid reactive substances (TBARS) assay. The reaction yields a pink chromogen measured spectrophotometrically at ~532 nm.[13]
-
Reduced Glutathione (GSH) Level: Determine GSH levels using the DTNB method.[3]
Key Signaling Pathways Modulated by this compound
OA's antidiabetic effects are mediated through the modulation of several critical signaling pathways.
This compound improves insulin signaling by enhancing the phosphorylation of key downstream molecules like Akt and inhibiting negative regulators such as PTP1B and the pro-inflammatory NF-κB pathway.[7][15] This culminates in increased translocation of GLUT4 to the cell membrane, facilitating glucose uptake.[7][15]
OA also activates 5'-adenosine monophosphate-activated protein kinase (AMPK), a central energy sensor.[13][19] Activated AMPK inhibits anabolic pathways like hepatic gluconeogenesis and protein synthesis (via mTOR inhibition) while stimulating catabolic pathways like fatty acid oxidation and glucose uptake, thereby improving the overall metabolic profile.[1][7][13]
References
- 1. Potential Molecular Targets of this compound in Insulin Resistance and Underlying Oxidative Stress: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Haematological Effects of this compound in Streptozotocin-Induced Diabetic Rats: Effects on Selected Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents progression of streptozotocin induced diabetic nephropathy and protects renal microstructures in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanisms underpinning the therapeutic properties of this compound, its isomer and derivatives for type 2 diabetes and associated complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Basis of the Antidiabetic Activity of this compound and Related Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidiabetic effect of this compound: a promising use of a traditional pharmacological agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo effects of diabetes, insulin and this compound on enzymes of glycogen metabolism in the skin of streptozotocin-induced diabetic male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on the insulin signaling pathway in skeletal muscle of streptozotocin-induced diabetic male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves hepatic insulin resistance via antioxidant, hypolipidemic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of this compound administration on hepatic AMPK, SIRT-1, IL-6 and NF-κB levels in experimental diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound prevents progression of streptozotocin induced diabetic nephropathy and protects renal microstructures in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Attenuates Insulin Resistance via NF-κB to Regulate the IRS1-GLUT4 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. This compound Attenuates Insulin Resistance via NF-κB to Regulate the IRS1-GLUT4 Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AMPK activation-dependent autophagy compromises this compound-induced cytotoxicity in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound induces metabolic adaptation in cancer cells by activating the AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation of Oleanolic Acid
Introduction
Oleanolic acid (OA) is a pentacyclic triterpenoid (B12794562) widely distributed in the plant kingdom, found in species such as olive trees (Olea europaea), Lantana camara, and apples.[1][2] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects, making it a compound of significant interest for researchers and drug development professionals.[3][4] The effective isolation of this compound from complex plant matrices is a critical first step for its study and application. This document provides detailed protocols for various extraction and purification techniques, summarizes quantitative data, and illustrates relevant biological pathways.
This compound is a hydrophobic compound, practically insoluble in water, and is typically extracted using organic solvents like ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), and chloroform (B151607).[2] Isolation from the initial crude extract is commonly achieved through chromatographic methods and crystallization.
Part 1: Extraction Methodologies
The initial step in isolating this compound involves extracting it from the raw plant material. The choice of method depends on factors such as the plant matrix, solvent toxicity, time, and desired yield. Common conventional methods include maceration and Soxhlet extraction, while modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) offer improved efficiency.[2][5]
Conventional Extraction Techniques
a) Maceration Maceration is a simple solid-liquid extraction technique where the plant material is soaked in a solvent for a prolonged period at room temperature. A study on olive leaves demonstrated that maceration with 95% ethanol can recover up to 90% of the this compound content in a single stage.[2]
b) Soxhlet Extraction Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration. One study reported extracting this compound from Olea europaea leaves using methanol in a Soxhlet apparatus, yielding 8.22 g of the compound.[1]
Modern Extraction Techniques
a) Microwave-Assisted Extraction (MAE) MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. A rapid MAE procedure for isolating OA from the roots of Lantana camara achieved a maximum yield of 1.23% using a CHCl₃:MeOH mixture (60:40, v/v) at 50°C for 6 minutes.[2][6]
b) Ultrasound-Assisted Extraction (UAE) UAE employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. A study on apple processing waste found that UAE with 95% ethanol was highly effective, with maximum yields of this compound (1.535 mg/g) achieved within 20 minutes.[7]
General Experimental Workflow for Extraction
Caption: General workflow for the extraction of this compound.
Data Summary: Extraction Techniques
| Technique | Plant Source | Solvent(s) | Key Parameters | Yield | Reference |
| Soxhlet Extraction | Olea europaea (leaves) | Methanol | - | 8.22 g | [1] |
| Cold Maceration | Parinari curatellifolia (stem bark) | Methanol, Ethyl Acetate, n-Hexane | - | 8.2% w/w | [1] |
| Maceration | Olea europaea (leaves) | 95% Ethanol | Room Temperature | 90% recovery | [2] |
| Microwave-Assisted Extraction (MAE) | Lantana camara (roots) | CHCl₃:MeOH (60:40, v/v) | 600 W, 6 min, 50°C | 1.23% (DW) | [5][6] |
| Ultrasound-Assisted Extraction (UAE) | Apple Pomace | 95% Ethanol | 20 min, 25 kHz, 25°C | 1.535 mg/g | [7] |
Part 2: Purification and Isolation Protocols
Following extraction, the crude extract contains this compound along with numerous other phytochemicals. Purification is essential to obtain the compound in a highly pure form. Column chromatography and crystallization are the most common methods.[8]
Protocol 1: Silica (B1680970) Gel Column Chromatography
Column chromatography is a widely used technique to separate compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a common stationary phase, and a gradient of non-polar to polar solvents (e.g., hexane (B92381) and ethyl acetate) is used as the mobile phase.[9]
Experimental Protocol:
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pour it into a glass column. Allow the silica to settle, forming a uniform packed bed.
-
Sample Loading: Dissolve the crude extract (e.g., 8 g of diethyl ether extract) in a minimal amount of chloroform or the initial mobile phase. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.[9]
-
Elution: Begin elution with a non-polar solvent like 100% hexane. Gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., Hexane:EtOAc 8:2, 7:3, 3:1).[9]
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
TLC Monitoring: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable mobile phase (e.g., CHCl₃:Hexane, 4:1).[9] Visualize the spots under UV light or by staining with an anisaldehyde-sulfuric acid reagent.
-
Pooling and Evaporation: Combine the fractions containing pure this compound (identified by comparing with a standard) and evaporate the solvent to obtain the purified compound.
Workflow for Column Chromatography Purification
Caption: Workflow for this compound purification by column chromatography.
Protocol 2: Crystallization
Crystallization is an effective final purification step. This compound can be crystallized from various solvents, with the resulting crystal morphology depending on the solvent used. Recrystallization from ethanol or methanol typically yields fine, needle-shaped crystals.[2]
Experimental Protocol:
-
Dissolution: Dissolve the semi-purified this compound obtained from chromatography in a suitable solvent, such as hot ethanol (99%), until a saturated solution is formed.[6]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To further promote crystallization, the vessel can be placed in a refrigerator or ice bath.
-
Crystal Formation: As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.
-
Isolation: Separate the crystals from the mother liquor by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent. The melting point of pure this compound is reported to be in the range of 306–313°C.[2]
Data Summary: Purification Techniques
| Technique | Stationary/Mobile Phase or Solvent | Purity/Recovery | Source of Extract | Reference |
| Column Chromatography | Silica gel; Hexane:EtOAc gradient | 32 mg from 700 mg fraction | Satureja mutica | [9] |
| Crystallization | Ethanol (99%) | 95% purity, 70% recovery | Lantana camara | [6] |
| High-Speed Countercurrent Chromatography | Elution-extrusion mode | 83.4% purity | Olive Pulp | |
| pH-Zone Refining CPC | n-hexane:EtOAc:EtOH:water (8:2:5:5) | >95% purity | Olive Leaves |
Part 3: Relevant Signaling Pathways
This compound exerts its biological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for drug development professionals. Key targets include pathways related to inflammation, apoptosis, and cellular metabolism.[3][4] One of the critical pathways influenced by this compound is the AMPK/mTOR signaling cascade, which is central to regulating cell growth, autophagy, and apoptosis.[10][11]
AMPK/mTOR Signaling Pathway Modulation by this compound
This compound has been shown to activate 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR).[11] This action leads to the induction of autophagy and apoptosis in cancer cells, highlighting its therapeutic potential.[11]
References
- 1. hrpub.org [hrpub.org]
- 2. This compound: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. akjournals.com [akjournals.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. US6700014B2 - Process for extracting this compound from plant material - Google Patents [patents.google.com]
- 9. sid.ir [sid.ir]
- 10. This compound Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Autophagy and Apoptosis via the AMPK-mTOR Signaling Pathway in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Oleanolic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the poor aqueous solubility of oleanolic acid (OA).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with various solubilization techniques.
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
Q: My this compound-loaded nanoparticles show very low encapsulation efficiency (<70%) and drug loading. What are the potential causes and how can I optimize the process?
A: Low encapsulation efficiency (EE) and drug loading (DL) are common challenges. The primary causes often relate to the formulation parameters and the physicochemical properties of this compound.
Possible Causes & Solutions:
-
Poor OA Solubility in the Organic Phase: If OA is not fully dissolved in the organic solvent during nanoparticle preparation (e.g., nanoprecipitation or emulsion-based methods), it can precipitate prematurely instead of being encapsulated.
-
Solution: Screen various organic solvents to find one with high OA solubility. Ensure the concentration of OA in the organic phase is below its saturation point at the processing temperature.
-
-
Rapid Drug Diffusion: OA may diffuse from the organic phase to the aqueous phase too quickly during solvent evaporation or diffusion, leading to precipitation in the external medium.
-
Solution: Optimize the organic-to-aqueous phase volume ratio. A higher viscosity in the dispersed phase can also slow down drug diffusion.
-
-
Inappropriate Stabilizer/Surfactant Concentration: Insufficient stabilizer can lead to nanoparticle aggregation and drug expulsion.
-
Solution: Optimize the type and concentration of the stabilizer (e.g., Poloxamers, Tween 80). The stabilizer should effectively coat the nanoparticle surface to prevent aggregation.
-
-
Suboptimal Process Parameters: Factors like homogenization speed, sonication time, or evaporation rate can significantly impact nanoparticle formation and drug encapsulation.
-
Solution: Systematically vary these parameters. For instance, in high-pressure homogenization, increasing the number of cycles or the pressure can lead to smaller particles and potentially higher EE.[1] For lactoferrin nanoparticles, an OA-to-lactoferrin ratio of 1:6 and three cycles of homogenization at ~50 MPa were found to be optimal.[2]
-
Troubleshooting Workflow for Low Encapsulation Efficiency
Caption: Troubleshooting workflow for low drug encapsulation.
Issue 2: Drug Precipitation After Preparing Solid Dispersions
Q: I successfully prepared an amorphous solid dispersion of this compound, but the drug recrystallizes over time or during dissolution studies. How can I prevent this?
A: The stability of the amorphous state is crucial for solid dispersions (SDs). Recrystallization negates the solubility advantage.
Possible Causes & Solutions:
-
Insufficient Polymer Interaction: The hydrophilic polymer must effectively inhibit OA nucleation and crystal growth through molecular interactions (e.g., hydrogen bonding).
-
Solution: Ensure the chosen polymer (e.g., PVP, Poloxamers, Soluplus) has strong interactions with OA.[3][4] Characterization by FTIR can help confirm these interactions.[3][5] Ternary solid dispersions, incorporating a surfactant like Polysorbate 80, can further enhance stability and dissolution.[6]
-
-
High Drug Loading: A drug-to-polymer ratio that is too high can lead to supersaturation within the polymer matrix, promoting recrystallization.
-
Solution: Test different drug-to-polymer weight ratios. For instance, studies with Poloxamers and γ-CD showed that a 1:2 ratio significantly improved OA solubility and stability compared to a 1:1 ratio.[5]
-
-
Hygroscopicity: Absorption of moisture can act as a plasticizer, increasing molecular mobility and facilitating recrystallization.
-
Solution: Store the prepared SDs in a desiccator or under low humidity conditions. Incorporating less hygroscopic carriers can also be beneficial.
-
-
Preparation Method: The method used to prepare the SD (e.g., solvent evaporation, melting) affects the homogeneity and stability of the final product. The solvent evaporation method has been shown to produce a high increase in the dissolution profiles for OA with various polymers.[3][5]
-
Solution: Ensure rapid and complete solvent removal in the solvent evaporation method to "freeze" the drug in its amorphous state. For the melting method, ensure miscibility of OA and the carrier at the processing temperature.
-
Issue 3: Phase Separation or Instability of Self-Microemulsifying Drug Delivery System (SMEDDS)
Q: My this compound SMEDDS formulation appears cloudy or separates upon dilution with aqueous media. What is wrong?
A: A successful SMEDDS should rapidly form a clear or bluish, stable nanoemulsion upon gentle agitation in an aqueous environment.[7][8] Cloudiness or separation indicates formulation failure.
Possible Causes & Solutions:
-
Incorrect Excipient Ratios: The oil, surfactant, and cosurfactant ratios are critical and must fall within the self-emulsification region of the pseudo-ternary phase diagram.
-
Solution: Construct a pseudo-ternary phase diagram to identify the optimal ratios of your chosen components (e.g., ethyl oleate (B1233923) as oil, Cremophor EL as surfactant, ethanol (B145695) as cosurfactant).[8][9]
-
-
Poor OA Solubility in the SMEDDS Pre-concentrate: If OA is not completely soluble in the oil/surfactant/cosurfactant mixture, it will precipitate upon dilution.
-
Solution: Perform solubility studies of OA in various oils, surfactants, and cosurfactants to select excipients that can dissolve the target amount of the drug.[7]
-
-
Low Surfactant Concentration: An insufficient amount of surfactant will not be able to effectively reduce the interfacial tension and stabilize the oil droplets formed upon dilution.
-
Solution: Increase the surfactant-to-oil ratio. The combined use of different surfactants can sometimes improve the stability and characteristics of the resulting nanoemulsion.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective strategies for improving the aqueous solubility of this compound?
A: this compound is a BCS Class IV drug, meaning it has both low solubility (<1 µg/mL) and low permeability, which severely limits its bioavailability.[2][10] Several formulation strategies have been successfully employed to overcome these limitations:
-
Solid Dispersions (SDs): This involves dispersing OA in a hydrophilic carrier matrix in an amorphous state.[3] Polymers like Poloxamers, PVP, and γ-cyclodextrin have been shown to significantly increase OA solubility and dissolution.[3][5][11]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced solubility and dissolution rates.[1][12] Techniques include preparing nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[1][13][14] OA nanosuspensions have increased saturation solubility by about 6-fold.[13][15][16]
-
Cyclodextrin (CD) Inclusion Complexes: CDs have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the lipophilic OA molecule, forming a complex that is more water-soluble.[4][17] Modified CDs like hydroxypropyl-β-cyclodextrin (HP-β-CD) and amino-appended β-cyclodextrins are often used.[4][18]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oil, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon contact with aqueous fluids.[19][20] SMEDDS have been reported to increase the oral bioavailability of OA by over 5-fold compared to conventional tablets.[8][9]
-
Chemical Modification: Creating derivatives or prodrugs by adding hydrophilic groups to the OA molecule at the C-3 or C-28 positions can intrinsically improve its solubility and anti-tumor activity.[21]
Q2: How much of a solubility increase can I realistically expect with these methods?
A: The magnitude of solubility enhancement varies significantly depending on the chosen technique, specific excipients, and drug-to-carrier ratio. The table below summarizes reported quantitative data from various studies.
| Formulation Strategy | Carrier/System Components | Solubility/Dissolution Enhancement | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Nanosuspension | Nanoprecipitation Method | Saturation solubility increased ~6-fold (from 4.37 µg/mL to 25.72 µg/mL) | 284.9 | N/A | [13][15][16] |
| Lactoferrin Nanoparticles | Lactoferrin (1:6 OA:Lf ratio) | >90% drug release in 10 min vs. <30% for free OA | 202.2 | 92.59 | [2] |
| Solid Dispersion (SD) | Poloxamer 188 (1:2 ratio, Solvent Evaporation) | Solubility reached 190 µg/mL | N/A | N/A | [5] |
| Solid Dispersion (SD) | γ-Cyclodextrin (1:2 ratio, Solvent Evaporation) | Solubility reached 145 µg/mL | N/A | N/A | [5] |
| Solid Dispersion (SD) | PVP VA 64 (Melt Extrusion) | ~90% drug release in 10 min vs. 37% for pure drug after 2h | N/A | N/A | [22] |
| Cyclodextrin Complex | β-Cyclodextrin | Solubility increased 3.4-fold | N/A | N/A | [4] |
| Cyclodextrin Complex + Salt | β-Cyclodextrin + NaOH | Solubility increased 107-fold | N/A | N/A | [4] |
| SMEDDS | Ethyl oleate, Cremophor EL, Ethanol | Increased solubility by >1000 times | 49.8 | N/A | [1][4] |
Q3: Which analytical techniques are essential for characterizing my this compound formulation?
A: Proper characterization is critical to confirm the success of your formulation. Key techniques include:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphization of OA in solid dispersions or nanoparticles. The characteristic sharp melting peak of crystalline OA should be absent in the formulation.[3][5][16]
-
X-Ray Powder Diffraction (XRPD): Also used to verify the amorphous state. The diffraction pattern of the formulation should lack the sharp Bragg peaks present in the crystalline drug.[3][5][16]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify intermolecular interactions (e.g., hydrogen bonds) between OA and the carrier, which are crucial for stabilizing the amorphous form.[3][5]
-
Dynamic Light Scattering (DLS): To measure the mean particle size, polydispersity index (PDI), and zeta potential of nanoparticle or SMEDDS formulations.[2][13]
-
In Vitro Dissolution Studies: To quantify the enhancement in dissolution rate and extent of drug release compared to the pure drug. This is a critical performance test.[2][3][13][15]
-
Scanning/Transmission Electron Microscopy (SEM/TEM): To visualize the morphology and surface characteristics of the prepared particles or solid dispersions.[1][3][8][13]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is based on methodologies described for preparing SDs with polymers like Poloxamers and PVP.[3][4][5]
Materials:
-
This compound (OA)
-
Hydrophilic Polymer (e.g., Poloxamer 407, PVP K30)
-
Organic Solvent (e.g., Ethanol, Methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh OA and the chosen polymer in the desired weight ratio (e.g., 1:1 or 1:2).
-
Dissolve both the OA and the polymer in a sufficient volume of the organic solvent in a round-bottom flask. Ensure complete dissolution by gentle stirring or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Scrape the solid material from the flask.
-
Place the collected solid in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can then be gently ground and sieved to obtain a uniform powder.
-
Store the final product in a desiccator to prevent moisture absorption.
Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing solid dispersions.
Protocol 2: Preparation of this compound Nanosuspension by Nanoprecipitation
This protocol is adapted from the nanoprecipitation method used for preparing OA nanosuspensions.[13][15][16]
Materials:
-
This compound (OA)
-
Water-miscible Organic Solvent (e.g., Acetone, Ethanol)
-
Aqueous Phase (Purified Water)
-
Stabilizer/Surfactant (e.g., Tween 80, Poloxamer 188)
-
Magnetic stirrer
Procedure:
-
Prepare the organic phase: Dissolve a specific amount of OA in the chosen organic solvent.
-
Prepare the aqueous phase: Dissolve the stabilizer in purified water. A typical concentration for the stabilizer is 0.5% to 2% (w/v).
-
Place the aqueous phase in a beaker on a magnetic stirrer and maintain moderate stirring.
-
Inject the organic phase into the aqueous phase at a constant, slow rate using a syringe pump. The instantaneous precipitation of OA will form nanoparticles.
-
Continue stirring the resulting suspension for several hours (e.g., 2-4 hours) at room temperature to allow for complete evaporation of the organic solvent.
-
The resulting nanosuspension can be further processed (e.g., lyophilized with a cryoprotectant like sucrose) or characterized directly.[1]
Signaling Pathway Visualization
This compound has been shown to modulate several key cellular signaling pathways involved in processes like cell growth, apoptosis, and aging.[23][24][25] One of the most significant is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and aging. OA has been found to inhibit this pathway.[23][24]
Inhibition of PI3K/Akt/mTOR Pathway by this compound
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
References
- 1. Recent advances in nanoparticle formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, and in vitro/vivo studies of this compound-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Evaluation of this compound Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility and Permeability Enhancement of this compound by Solid Dispersion in Poloxamers and γ-CD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved dissolution of this compound with ternary solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-microemulsifying drug delivery system for improved oral bioavailability of this compound: design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solubility and Permeability Enhancement of this compound by Solid Dispersion in Poloxamers and γ-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. ovid.com [ovid.com]
- 14. scispace.com [scispace.com]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound nanosuspensions: preparation, in-vitro characterization and enhanced hepatoprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Solid inclusion complexes of this compound with amino-appended β-cyclodextrins (ACDs): Preparation, characterization, water solubility and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Self-microemulsifying drug delivery system for improved oral bioavailability of this compound: design and evaluation | Semantic Scholar [semanticscholar.org]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Enhanced Water Solubility and Anti-Tumor Activity of this compound through Chemical Structure Modification | MDPI [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. This compound Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. This compound Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oleanolic Acid Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction yield of oleanolic acid from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (OA) is a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants.[1][2][3] It is of significant interest to the scientific community due to its broad range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-cancer properties.[2][3] These therapeutic potentials make it a valuable compound in drug development and for use in the pharmaceutical and cosmetic industries.[3]
Q2: What are common plant sources for extracting this compound?
A2: this compound is widespread in the plant kingdom.[1][4] Some of the richest sources include olive leaves (Olea europaea), the fruit of Ligustrum lucidum, and the roots of Lantana camara.[1][3][4][5] It is also found in various other medicinal herbs, fruits like apples and grapes, and vegetables.[1][4][6]
Q3: What are the key physical and chemical properties of this compound to consider during extraction?
A3: this compound is a hydrophobic compound, making it practically insoluble in water.[5][7] It typically appears as a white, crystalline solid.[5][7] It is soluble in organic solvents such as methanol (B129727), ethanol (B145695), ethyl acetate, diethyl ether, and acetone.[5][7] Under alkaline conditions, this compound can form water-soluble salts, a property that can be leveraged during extraction and purification.[7] Its molecular weight is 456.7 g/mol .[5][7]
Q4: Which extraction methods are most effective for this compound?
A4: Both conventional and modern extraction techniques can be used. Conventional methods include maceration, heat reflux, and Soxhlet extraction.[5] Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][5] MAE and UAE are often preferred due to shorter extraction times, lower solvent consumption, and higher yields.[5][8]
Q5: What is the best solvent for extracting this compound?
A5: The choice of solvent is critical for efficient extraction. Due to its polarity, ethanol and methanol are highly effective solvents for this compound.[5] Aqueous ethanol (typically 70-95%) often provides higher yields than absolute ethanol because the water content helps to swell the plant matrix, reduces the solvent viscosity, and improves mass transfer.[5] While methanol shows similar efficiency to ethanol, ethanol is generally preferred due to its lower toxicity.[5] For MAE, a mixture of chloroform (B151607) and methanol has also been shown to be effective.[5]
Q6: How can I quantify the amount of this compound in my extract?
A6: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[9][10][11] Other analytical techniques that can be used include High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various LC-MS methods.[1][12][13]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Method | Conventional methods like maceration or Soxhlet can be less efficient.[14] Consider switching to or optimizing modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can significantly improve yields and reduce extraction time.[1][5] |
| Inappropriate Solvent Choice | This compound is best extracted with medium-polar solvents.[5] Ensure you are using an appropriate solvent like ethanol, methanol, or ethyl acetate. Using aqueous ethanol (70-95%) can enhance extraction efficiency by improving solvent penetration into the plant material.[5] |
| Suboptimal Extraction Parameters | Optimize parameters such as temperature, time, and solvent-to-solid ratio. An increase in temperature can enhance solubility and diffusion but excessive heat may degrade the compound.[5] A solvent-to-solid ratio of 15:1 to 30:1 is often recommended.[5][15] |
| Improper Material Pre-treatment | The particle size of the plant material is crucial. Grinding the material to a fine powder increases the surface area available for solvent contact, leading to better extraction.[16] |
| Co-extraction of Impurities | The presence of other co-extracted compounds can interfere with the isolation and quantification of this compound.[7] A pre-extraction step with a non-polar solvent like n-hexane can help remove oils and fats.[1] |
Problem 2: Poor Purity of the Extracted this compound
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities in Chromatography | The similar polarity of this compound and its isomer, ursolic acid, can make chromatographic separation challenging.[9] Optimize the mobile phase composition in your HPLC method. The use of a 2D-LC system can also provide higher resolution for complex samples.[9] |
| Presence of Waxes, Pigments, and Fatty Acids | The crude extract often contains significant amounts of impurities like chlorophyll (B73375) and fatty acids.[7] Employ purification techniques such as column chromatography, precipitation, or crystallization.[1][7] Using macroporous resins can also be an effective purification step.[7] |
| Inadequate Crystallization | If using crystallization for purification, ensure the appropriate solvent system is used. Slow cooling and the addition of anti-solvents can improve crystal formation and purity. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies on this compound extraction, providing a comparison of different methods and conditions.
Table 1: Ultrasound-Assisted Extraction (UAE) of this compound
| Plant Material | Solvent | Solvent:Solid Ratio | Time (min) | Temp (°C) | Power | Yield (mg/g) | Reference |
| Ligustrum lucidum | 95% Ethanol | 20:1 | 10 | 40 | - | 6.3 ± 0.25 | [17] |
| Blueberry | 90% Ethanol | 20:1 | 60 | 40 | 150 W | - | [8] |
| Apple Processing Waste | 95% Ethanol | 10:1 | 20 | 25 | 25 kHz | 1.535 | [14] |
| Grape Seeds | 0.7 M [C4mim]Cl | 15:1 | 13 | 48 | 195 W | 13.4 | [5][18] |
Table 2: Microwave-Assisted Extraction (MAE) of this compound
| Plant Material | Solvent | Solvent:Solid Ratio | Time (min) | Temp (°C) | Power (W) | Yield (mg/g) | Reference |
| Ligustrum lucidum | 80% Ethanol | 15:1 | 30 | 70 | 500 | 4.4 ± 0.20 | [15][19][20] |
| Lantana camara roots | CHCl3:MeOH (60:40) | - | 6 | 50 | 600 | 12.3 (1.23%) | [5] |
| Olea europaea leaves | 80% Ethanol | 8:1 | 5 | - | 180 | - | [5] |
| Chaenomeles sinensis | - | 32:1 | 7 | 52 | 600 | - | [21] |
Table 3: Other Extraction Methods for this compound
| Method | Plant Material | Solvent | Solvent:Solid Ratio | Time | Temp (°C) | Yield | Reference |
| Maceration | Olea europaea leaves | 95% Ethanol | - | - | Room Temp | 90% recovery | [5] |
| Ionic Liquid Extraction | Olea europaea leaves | [C14mim]Cl (500mM) | - | 30 min (MW) | 80 | up to 2.5 wt% | [22] |
| Supercritical Fluid Extraction (SFE) | Eucalyptus globulus bark | SC-CO2 + 5% Ethanol | - | - | 40 | 5.1 g/kg | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Ligustrum lucidum
-
Material Preparation: Dry the fruit of Ligustrum lucidum and grind it into a powder.
-
Extraction:
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known amount of the dried extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the sample using HPLC with a C18 column and a suitable mobile phase to determine the this compound content.[17]
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Lantana camara Roots
-
Material Preparation: Dry the roots of Lantana camara and grind them to a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
Filter the resulting mixture to separate the extract.
-
Concentrate the filtrate under vacuum to yield the crude extract.[5]
-
-
Purification (Optional): The crude extract can be further purified using techniques like column chromatography.
-
Quantification: Quantify the this compound content in the extract using a validated HPLC method.
Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. This compound and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound: a comprehensive analysis of the research and application of pentacyclic triterpenoid natural active ingredients - FocusHerb [focusherb.com]
- 8. Extraction optimization of oleanolic and ursolic acids from blueberry (Vaccinium corymbosum L.) fruit [actahort.org]
- 9. lcms.cz [lcms.cz]
- 10. Determination of this compound and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. A New HPLC-MS Method for Measuring Maslinic Acid and this compound in HT29 and HepG2 Human Cancer Cells | MDPI [mdpi.com]
- 13. hrpub.org [hrpub.org]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. Microwave-Assisted Extraction of this compound and Ursolic Acid from Ligustrum lucidum Ait [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Ultrasound-assisted extraction of this compound and ursolic acid from Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. file.scirp.org [file.scirp.org]
- 19. [PDF] Microwave-Assisted Extraction of this compound and Ursolic Acid from Ligustrum lucidum Ait | Semantic Scholar [semanticscholar.org]
- 20. Microwave-assisted extraction of this compound and ursolic acid from Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization of microwave-assisted extraction followed by RP-HPLC for the simultaneous determination of this compound and ursolic acid in the fruits of Chaenomeles sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Valorization of olive tree leaves: Extraction of this compound using aqueous solutions of surface-active ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Clinical Translation of Oleanolic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oleanolic acid (OA). This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pre-clinical and clinical development of this promising therapeutic agent. The inherent physicochemical properties of this compound, primarily its low aqueous solubility and poor permeability, present significant hurdles to its clinical translation.[1][2] This guide offers solutions and detailed protocols to help overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the clinical translation of this compound?
A1: The primary challenges stem from its poor physicochemical properties, which include:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule, making it poorly soluble in water (approximately 1.75 µg/mL).[1] This limits its dissolution in gastrointestinal fluids, a critical step for oral absorption.[1]
-
Poor Bioavailability: Consequently, its oral bioavailability is very low, reported to be around 0.7% in rats.[1] This is due to inadequate absorption and significant first-pass metabolism.[1] this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, having both low solubility and low permeability.[1]
-
Potential for Hepatotoxicity: While this compound is known for its hepatoprotective effects at low doses, higher doses and long-term use can induce cholestatic liver injury.[3][4][5] This dose-dependent toxicity is a significant concern for clinical applications.
Q2: What formulation strategies can enhance the solubility and bioavailability of this compound?
A2: Several advanced formulation strategies have been developed to overcome the solubility and bioavailability challenges of this compound. These include:
-
Solid Dispersions: Creating a dispersion of this compound in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (B124986) (PVP), can enhance its dissolution rate by converting the crystalline drug into an amorphous state.[6][7][8]
-
Nanoparticle Formulations: Encapsulating this compound into various types of nanoparticles can improve its solubility and absorption.[2] Common examples include:
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate this compound, forming inclusion complexes that have improved aqueous solubility.[9]
Q3: What are the typical pharmacokinetic parameters of this compound in humans?
A3: The pharmacokinetic parameters of this compound in humans can vary significantly depending on the formulation and dosage. Generally, after oral administration of simple formulations, the plasma concentrations are quite low. However, advanced formulations can improve these parameters.
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Capsule | 40 mg | 12.12 ± 6.84 | 5.2 ± 2.9 | 124.29 ± 106.77 | [10] |
| In Olive Oil | 4.7 mg in 30 mL | 5.1 ± 2.1 | 4.0 | Not Reported | |
| In Pomace Olive Oil | 30 mg in 70 g | 598.2 ± 176.7 | 3.0 ± 0.8 | 3181.9 ± 894.3 | |
| Functional Olive Oil | 30 mg | 500-600 | Not Reported | 2862.50 ± 174.50 |
Q4: What solvents can be used to dissolve this compound for in vitro experiments?
A4: this compound is soluble in several organic solvents but has poor solubility in aqueous solutions.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [11][12] |
| Ethanol (B145695) | ~5 mg/mL | [11][12] |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [11][12] |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [11][12] |
| Water | ~1.75 µg/mL | [1] |
For aqueous solutions for cell culture, it is recommended to first dissolve this compound in a solvent like DMF or DMSO and then dilute it with the aqueous buffer.[11][12]
Troubleshooting Guides
Formulation and Encapsulation
| Problem | Possible Cause | Troubleshooting Step |
| Low Encapsulation Efficiency | Inefficient mixing of drug and carrier. | Optimize homogenization speed and time. For liposomes, ensure the temperature is above the lipid's phase transition temperature during hydration.[13] |
| Poor affinity of the drug for the carrier. | Screen different types of polymers or lipids. For solid dispersions, try different drug-to-polymer ratios.[8] | |
| Drug precipitation during nanoparticle formation. | Adjust the solvent/antisolvent ratio and the rate of addition. Ensure adequate surfactant concentration. | |
| Nanoparticle Aggregation | Insufficient surface charge or steric stabilization. | Increase the concentration of the stabilizer (e.g., poloxamer, PEG).[9] Optimize the pH of the dispersion to be away from the isoelectric point. |
| High concentration of nanoparticles. | Prepare a more dilute dispersion. | |
| Poor Dissolution of Solid Dispersion | Recrystallization of the amorphous drug. | Store the solid dispersion in a desiccator to prevent moisture-induced recrystallization. Confirm the amorphous state using XRD or DSC. |
| Inadequate wetting of the solid dispersion. | Incorporate a surfactant (e.g., Polysorbate 80) into the formulation to create a ternary solid dispersion.[7] |
Quantification in Biological Matrices
| Problem | Possible Cause | Troubleshooting Step |
| Low Recovery During Sample Extraction | Inefficient extraction solvent. | For liquid-liquid extraction, test different organic solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether).[10] |
| Protein binding of this compound. | Use protein precipitation with a solvent like acetonitrile (B52724) prior to extraction.[14] | |
| Adsorption to labware. | Use low-adsorption polypropylene (B1209903) tubes and vials. | |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Incompatible sample solvent with the mobile phase. | Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.[10] |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Secondary interactions with the stationary phase. | Adjust the pH of the mobile phase or add a competing agent. | |
| Co-elution with Isomers (e.g., Ursolic Acid) | Insufficient chromatographic resolution. | Optimize the mobile phase composition and gradient. Use a column with a different selectivity (e.g., Phenyl-Hexyl).[15] Consider using 2D-LC for complex samples.[15] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from methodologies for preparing solid dispersions to enhance the dissolution of poorly soluble drugs.[8]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 in a desired drug-to-polymer ratio (e.g., 1:2 w/w).[8] Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Drying: Scrape the solid film from the flask. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Storage: Store the resulting powder in a tightly sealed container in a desiccator to prevent moisture absorption.
-
Characterization (Optional but Recommended):
-
Dissolution Testing: Compare the dissolution profile of the solid dispersion to that of the pure this compound in a suitable dissolution medium (e.g., phosphate (B84403) buffer).
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the dispersion.[6]
-
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on established methods for the bioanalysis of this compound.[10][14]
Materials:
-
Human plasma (with K2-EDTA as anticoagulant)
-
This compound standard
-
This compound-d3 (or other suitable internal standard)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Microcentrifuge tubes and autosampler vials
Procedure:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of this compound and the internal standard (IS) in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions by serially diluting the stock solution with 50% methanol/water.
-
Spike blank human plasma with the working standard solutions to create calibration standards (e.g., 1-100 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., 100 ng/mL). Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[14]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[14]
-
-
Final Sample Preparation:
-
Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[14]
-
-
LC-MS/MS Conditions (Example):
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., Zorbax-Extend ODS, 150 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: Methanol and ammonium (B1175870) acetate buffer (e.g., 32.5 mM) in a ratio of 85:15 (v/v).[10]
-
Flow Rate: 1.0 mL/min (with a split to the mass spectrometer).[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[10]
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound (e.g., m/z 455.4 → 455.4) and the internal standard.[10]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its therapeutic and toxic effects through the modulation of key signaling pathways. Understanding these pathways is crucial for experimental design and data interpretation.
Caption: this compound activates the Nrf2 signaling pathway.
Caption: FXR-mediated hepatotoxicity of high-dose this compound.
Experimental Workflow
Caption: General experimental workflow for this compound research.
References
- 1. Unlocking the Potential of this compound: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Recent advances in nanoparticle formulation of this compound. (2011) | Meiwan Chen | 32 Citations [scispace.com]
- 3. Farnesoid X receptor contributes to this compound‐induced cholestatic liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor contributes to this compound-induced cholestatic liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces hepatic injury by disrupting hepatocyte tight junction and dysregulation of farnesoid X receptor-mediated bile acid efflux transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of a novel disintegrable this compound-polyvinylpolypyrrolidone solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved dissolution of this compound with ternary solid dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound liposomes with polyethylene glycol modification: promising antitumor drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of this compound in human plasma and study of its pharmacokinetics in Chinese healthy male volunteers by HPLC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. lcms.cz [lcms.cz]
minimizing cytotoxicity of oleanolic acid in cell-based assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleanolic acid (OA) in cell-based assays. The primary focus is on mitigating unintended cytotoxicity to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high cytotoxicity or seeing precipitation in my cell culture after treating with this compound?
A1: This is a common issue primarily due to the poor aqueous solubility of this compound.[1][2][3] this compound is a lipophilic pentacyclic triterpenoid (B12794562) with a water solubility of less than 1 µg/mL.[4][5] When a concentrated stock solution (typically in DMSO) is diluted into an aqueous cell culture medium, the compound can precipitate out of solution. These precipitates can cause physical stress to cells or result in inconsistent, artificially high localized concentrations, leading to unexpected cytotoxicity.
Q2: How can I improve the solubility of this compound in my cell culture medium to avoid precipitation?
A2: Several strategies can be employed to improve the solubility and bioavailability of this compound in vitro:
-
Co-solvents: While DMSO is the most common solvent for initial stock solutions, ensure the final concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity. For the compound itself, cosolvents like tetramethylurea have shown effectiveness in solubilizing this compound.[6]
-
Formulation Strategies: Advanced formulation techniques can significantly enhance solubility. These include creating solid dispersions with hydrophilic polymers like Poloxamer 188, Poloxamer 407, or γ-cyclodextrin (γ-CD), which can increase aqueous solubility by over 100-fold.[5] Microemulsions have also been shown to increase OA solubility by up to 3000-fold.[2]
-
Chemical Modification: Synthesizing this compound derivatives can improve water solubility and biological activity.[1][7] For instance, creating ionic derivatives or hybrid compounds can enhance hydrophilicity.[1]
Q3: What are the known mechanisms of this compound-induced cytotoxicity?
A3: this compound primarily induces cytotoxicity through the induction of apoptosis and autophagy.[8][9] Key signaling pathways involved include:
-
Mitochondrial (Intrinsic) Pathway: OA can alter the mitochondrial membrane potential, leading to the release of cytochrome c. This activates a caspase cascade, including caspase-9 and caspase-3, and cleavage of poly(ADP-ribose) polymerase (PARP).[8][10][11] This process is regulated by the Bcl-2 family of proteins, where OA tends to increase the expression of pro-apoptotic Bax and decrease anti-apoptotic Bcl-2.[9][12]
-
Signaling Pathway Modulation: OA has been shown to inhibit pro-survival pathways like PI3K/Akt/mTOR and activate stress-related pathways such as JNK and p38 MAPK.[8][9][13]
-
Reactive Oxygen Species (ROS): The generation of ROS is another mechanism by which OA can trigger apoptosis.[8]
Q4: What is a typical cytotoxic concentration (IC50) for this compound?
A4: The IC50 value of this compound is highly dependent on the specific cell line and the duration of exposure. It can range from micromolar to high micromolar concentrations. It is crucial to perform a dose-response experiment for your specific cell line. See the data summary table below for reported values.
Data Presentation: Cytotoxicity and Solubility
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time | Reference |
| HepG2 | Liver Cancer | MTT | 31.94 µg/mL (~70 µM) | 48 h | [14][15] |
| MKN28 | Gastric Cancer | MTT | 44.8 µg/mL (~98 µM) | 12 h | [13] |
| MKN28 | Gastric Cancer | MTT | 15.9 µg/mL (~35 µM) | 24 h | [13] |
| AGS | Gastric Cancer | MTT | ~60 µM | 24 h | [9] |
| K562 | Leukemia | MTT | 32.69 µM | Not Specified | [16] |
| HT-29 | Colon Cancer | Proliferation | 160.6 µM | Not Specified | [16] |
| Panc-28 | Pancreatic Cancer | Not Specified | Not Specified | Not Specified | [17] |
| B16 2F2 | Melanoma | Not Specified | 4.8 µM | Not Specified | [17] |
Table 2: Summary of this compound Solubility Enhancement Methods
| Method | Carrier/Solvent | Fold Increase in Solubility | Reference |
| Solid Dispersion | Poloxamer 188 (1:2 ratio) | ~190x (to 190 µg/mL) | [5] |
| Solid Dispersion | Poloxamer 407 (1:2 ratio) | ~170x (to 170 µg/mL) | [5] |
| Solid Dispersion | γ-Cyclodextrin (1:2 ratio) | ~145x (to 145 µg/mL) | [5] |
| Microemulsion | ME-1 (Capmul PG-8/NF) | ~1000x | [2] |
| Microemulsion | ME-2 (Nigella oil) | ~3000x | [2] |
| Cosolvency | Tetramethylurea | Moderately soluble | [6] |
Visual Guides and Workflows
This compound-Induced Apoptotic Signaling
References
- 1. Enhanced Water Solubility and Anti-Tumor Activity of this compound through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microemulsions Enhance the In Vitro Antioxidant Activity of this compound in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of this compound and Its Four New Semisynthetic Derivatives on Human MeWo and A375 Melanoma Cell Lines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility and Permeability Enhancement of this compound by Solid Dispersion in Poloxamers and γ-CD [mdpi.com]
- 6. Solubilization of this compound and ursolic acid by cosolvency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound induces apoptosis in human leukemia cells through caspase activation and poly(ADP-ribose) polymerase cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis by modulating p53, Bax, Bcl-2 and caspase-3 gene expression and regulates the activation of transcription factors and cytokine profile in B16F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis of MKN28 cells via AKT and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. This compound and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce First-Pass Metabolism of Oleanolic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing the first-pass metabolism of oleanolic acid (OA).
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, reported to be as low as 0.7% in rats, is primarily due to its poor aqueous solubility and extensive first-pass metabolism in the liver and gut wall.[1][2] this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[3]
Q2: What are the main metabolic pathways involved in the first-pass metabolism of this compound?
A2: The main metabolic pathways for this compound are oxidation and glucuronidation. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are involved in the oxidation of this compound.[4][5] Subsequently, the hydroxylated metabolites and this compound itself can undergo glucuronidation by UDP-glucuronosyltransferases (UGTs).
Q3: What are the general strategies to overcome the first-pass metabolism of this compound?
A3: The main strategies to reduce the first-pass metabolism of this compound include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, solid lipid nanoparticles (SLNs), or self-microemulsifying drug delivery systems (SMEDDS) can protect it from metabolic enzymes and enhance its absorption.[1][3][6]
-
Metabolic Enzyme Inhibition: Co-administration of inhibitors for CYP450 enzymes (e.g., ketoconazole) or UGTs can decrease the metabolic breakdown of this compound.[4]
-
Structural Modification (Prodrugs): Modifying the chemical structure of this compound to create prodrugs can improve its solubility and metabolic stability. These prodrugs are then converted to the active this compound in the body.[7][8]
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Inhibition of Efflux Transporters: P-glycoprotein (P-gp) is an efflux transporter that can pump this compound out of cells, reducing its absorption. Co-administration of P-gp inhibitors like verapamil (B1683045) can increase the intracellular concentration of this compound.[9]
Troubleshooting Guides
Issue 1: My this compound nanoformulation is unstable and shows particle aggregation.
-
Possible Cause: Inadequate amount or inappropriate type of surfactant/stabilizer.
-
Troubleshooting Tip: The choice and concentration of a surfactant are critical for the stability of nanoformulations. For solid lipid nanoparticles (SLNs), polysorbate 80 is a commonly used surfactant that improves drug solubility.[4] Experiment with different surfactants or increase the concentration of the current surfactant to provide a sufficient steric or electrostatic barrier to prevent aggregation. A polydispersity index (PDI) below 0.3 is desirable for a stable formulation.[9]
-
Possible Cause: The pH of the formulation is close to the isoelectric point of a protein-based nanocarrier.
-
Troubleshooting Tip: If you are using a protein like lactoferrin as a carrier, the pH of the solution significantly influences the zeta potential and stability of the nanoparticles. For lactoferrin-based nanoparticles, a pH of 4.0 has been shown to result in a stable system with a high positive zeta potential.[10]
Issue 2: Co-administration of a metabolic inhibitor is not significantly improving the bioavailability of my this compound formulation.
-
Possible Cause: The chosen inhibitor is not potent or specific enough for the primary metabolic enzymes involved.
-
Troubleshooting Tip: this compound is metabolized by multiple enzymes, including CYP3A4.[4] Ensure you are using an inhibitor specific to the key metabolizing enzymes. For example, ketoconazole (B1673606) is a known inhibitor of CYP3A4 and has been shown to improve the bioavailability of this compound.[4] It is also important to consider that this compound itself can inhibit some CYP isoforms, which could lead to complex drug-drug interactions.[11]
-
Possible Cause: The dose and timing of the inhibitor administration are not optimal.
-
Troubleshooting Tip: The inhibitor needs to be present at the site of metabolism at a sufficient concentration when this compound is being absorbed. Conduct a dose-ranging study for the inhibitor and optimize the timing of its administration relative to the this compound formulation.
Issue 3: My this compound prodrug is not showing enhanced efficacy in vivo.
-
Possible Cause: The prodrug is not being efficiently converted to the active this compound in the target tissue.
-
Troubleshooting Tip: The linker used in the prodrug design is crucial for its conversion back to the parent drug. Investigate the metabolic stability of the prodrug in liver microsomes or plasma to confirm its conversion. For example, 1,3-cyclic propanyl phosphate (B84403) esters of this compound have been shown to release the parent drug within 30 minutes in rat liver microsomes.[8]
-
Possible Cause: The prodrug itself has poor pharmacokinetic properties.
-
Troubleshooting Tip: While the aim is to improve the properties of the parent drug, the prodrug must also have acceptable absorption, distribution, metabolism, and excretion (ADME) characteristics. Conduct a full pharmacokinetic study of the prodrug to understand its in vivo behavior.
Data on Strategies to Enhance this compound Bioavailability
| Strategy | Formulation/Inhibitor/Prodrug | Animal Model | Fold Increase in Bioavailability (AUC) | Reference |
| Nanoformulation | Self-microemulsifying drug delivery system (SMEDDS) | Rats | 5.07-fold (compared to commercial tablet) | [1] |
| Solidified phospholipid complex with hydroxyapatite (B223615) (OPCH) | Rats | 1.18-fold (compared to OA alone) | [4] | |
| Metabolic Inhibition | OPCH co-administered with Ketoconazole (CYP3A inhibitor) | Rats | 2.73-fold (compared to OA alone) | [4] |
| P-gp Inhibition | This compound with Verapamil (P-gp inhibitor) | Zebrafish embryos | Enhanced cytotoxic effect on P-gp expressing cancer cells | [9] |
| Prodrug | 1,3-cyclic propanyl phosphate esters of this compound | Rats | Improved half-life compared to direct injection of OA | [8] |
Key Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key concepts and experimental workflows relevant to reducing the first-pass metabolism of this compound.
Caption: First-Pass Metabolism of Orally Administered this compound.
Caption: Mechanism of Nanoformulations in Bypassing First-Pass Metabolism.
Caption: Experimental Workflow for In Vitro P-glycoprotein Inhibition Assay.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (OA-SLNs)
This protocol is based on the emulsion solvent evaporation method.[4]
Materials:
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This compound (OA)
-
Glyceryl behenate (B1239552) (lipid)
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Ethanol
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Polysorbate 80 (surfactant)
-
Distilled water
Equipment:
-
Water bath
-
Homogenizer
-
Magnetic stirrer
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Particle size analyzer
-
Transmission Electron Microscope (TEM)
Procedure:
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Preparation of Lipid Phase: Dissolve 10 mg of this compound and 10-40 mg of glyceryl behenate in 3 mL of ethanol. Heat this mixture in a water bath to 80°C for 20-30 minutes to form a homogenous solution.
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Preparation of Aqueous Phase: Dissolve 20-80 mg of polysorbate 80 in 10 mL of distilled water. Heat this solution in a separate water bath to 80°C for 20-30 minutes.
-
Emulsification: Add the hot lipid phase dropwise to the hot aqueous phase under continuous stirring using a magnetic stirrer.
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Homogenization: Homogenize the resulting emulsion at high speed for a specified duration to reduce the particle size.
-
Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form solid lipid nanoparticles.
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Observe the morphology of the OA-SLNs using TEM.
-
Determine the encapsulation efficiency and drug loading capacity using a suitable analytical method like HPLC.
-
Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells
This protocol is a general guide for assessing the potential of a compound to inhibit P-gp-mediated efflux of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
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Verapamil (positive control P-gp inhibitor)
-
Lucifer yellow (paracellular marker for monolayer integrity)
Equipment:
-
Cell culture incubator
-
TEER meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory. Additionally, perform a lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Transport Buffer Preparation: Prepare transport buffers (e.g., HBSS with HEPES) for the apical (pH 6.5) and basolateral (pH 7.4) compartments.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: Add this compound (with or without the test inhibitor/verapamil) to the apical side and fresh transport buffer to the basolateral side.
-
Basolateral to Apical (B-A) Transport: Add this compound (with or without the test inhibitor/verapamil) to the basolateral side and fresh transport buffer to the apical side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments. Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
A significant reduction in the efflux ratio in the presence of the inhibitor compared to the control indicates P-gp inhibition.
-
Protocol 3: In Vivo Pharmacokinetic Study of an this compound Formulation in Rats
This protocol provides a general framework for an in vivo pharmacokinetic study. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Sprague-Dawley rats
-
This compound formulation
-
Vehicle control
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Oral gavage needles
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Blood collection tubes (e.g., heparinized tubes)
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Anesthesia (if required for blood collection)
Equipment:
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Centrifuge
-
LC-MS/MS for plasma sample analysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Dosing: Administer the this compound formulation or vehicle control to the rats via oral gavage at a predetermined dose.
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Blood Sampling: Collect blood samples (e.g., from the tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Pharmacokinetic Analysis: Use a non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bioavailability Calculation: If an intravenous dose group is included, calculate the absolute oral bioavailability (F%) as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100. If comparing two oral formulations, calculate the relative bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Simultaneous Determination of Oleanolic and Ursolic Acids in Rat Plasma by HPLC-MS: Application to a Pharmacokinetic Study After Oral Administration of Different Combinations of QingGanSanJie Decoction Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel in vitro transport method for screening the reversibility of P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Preparation, characterization, and in vitro/vivo studies of this compound-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect and Mechanism of this compound in the Treatment of Metabolic Syndrome and Related Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oleanolic Acid Encapsulation in Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of oleanolic acid (OA) in liposomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency for this compound in liposomes?
A1: The encapsulation efficiency (EE) for this compound in liposomes can vary significantly, ranging from 30% to over 97%, depending on the preparation method, lipid composition, and other formulation parameters.[1][2] For instance, PEGylated this compound liposomes prepared by the ethanol (B145695) injection method have shown an EE of over 85%.[1][2] Proliposome methods have achieved an EE of approximately 85.65%.[3] By using a thin-film dispersion method with PVP modification, an EE of more than 90% has been reported.[4] Some studies using solid lipid nanoparticles (SLNs) with an improved emulsion-solvent evaporation method have even reported an EE exceeding 97.81%.[5]
Q2: What are the key factors influencing the encapsulation efficiency of this compound?
A2: Several critical factors affect the encapsulation efficiency of the hydrophobic drug this compound. These include the preparation method, the ratio of the drug to lipids, the presence and ratio of cholesterol, the pH of the hydration buffer, and the use of surface modifiers like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP).[1][2][3][6] For example, increasing the pH of the liposome (B1194612) solution and raising the proportion of phosphatide to the drug (from 5:1 to 10:1) has been shown to improve entrapment efficiency.[3] The rigidity of the lipid bilayer and the charge on the liposome surface also play a significant role.[6]
Q3: Which preparation methods are most effective for encapsulating this compound?
A3: Several methods have been successfully used to encapsulate this compound, each with its own advantages.
-
Ethanol Injection Method: This method, particularly when modified with sonication, is effective for preparing PEGylated nanoliposomes and has achieved an EE of over 85%.[1][2]
-
Thin-Film Dispersion (Hydration) Method: This is a common technique. When coupled with sonication and PVP modification, it has yielded an EE greater than 90%.[4]
-
Proliposome Method: This technique involves preparing a dry, free-flowing powder (proliposome) which, upon hydration, forms a liposomal dispersion. It has demonstrated an EE of around 85.65%.[3][7]
-
Evaporation Sonication Method: This technique has been used to produce liposomes with a 79% encapsulation efficiency.[8]
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Micelle-to-Vesicle Transition (MVT) Method: This method involves solubilizing OA as a potassium salt in a basic solution to form micelles, followed by neutralization to form liposomes. It allows for the preparation of narrowly distributed liposomes without requiring severe mechanical treatment.[9][10][11]
Q4: How does the composition of the liposome (e.g., lipids, cholesterol) affect encapsulation?
A4: The lipid composition is crucial for successful encapsulation. This compound is a hydrophobic molecule that resides within the lipid bilayer.[9][10]
-
Phosphatidylcholine (PC): Soybean phosphatidylcholine is a commonly used amphiphilic lipid that forms the main structure of the bilayer.[1][2] The ratio of the drug to PC is a key factor; increasing the proportion of PC can enhance EE.[3]
-
Cholesterol: Cholesterol is often included to modulate the fluidity and stability of the lipid bilayer, which can improve lipid packaging and reduce drug leakage.[2][12][13] Increasing the amount of cholesterol in liposomes has been shown to generally improve the retention of phenolic compounds.[13]
-
This compound as a Substitute: Interestingly, this compound itself has been used as a cholesterol substitute, demonstrating enhanced stability compared to cholesterol-containing liposomes.[12]
Q5: What is the role of PEGylation in this compound liposome formulation?
A5: PEGylation, the process of attaching polyethylene glycol (PEG) to the liposome surface, serves multiple purposes. It creates a protective hydrophilic coating that can improve the stability of the liposomes by preventing aggregation and fusion.[1][2][14] This coating also reduces drug leakage. For example, after 14 days at room temperature, the EE of non-PEGylated liposomes dropped to 70.2%, while PEGylated versions maintained an EE of 76.8%.[1] Furthermore, PEGylation can prolong circulation time in vivo, which is beneficial for drug delivery applications.[5]
Troubleshooting Guide
Problem: Low Encapsulation Efficiency (<50%)
| Possible Cause | Recommended Solution |
| Poor Solubility of OA: this compound's poor water solubility (4.61 mg/L at 20°C) is a primary challenge.[1][5][7] | - Method Modification: Use a preparation method that involves an organic solvent where OA is soluble, such as the ethanol injection or thin-film hydration method.[1][2][4] - pH Adjustment: The micelle-to-vesicle transition method utilizes a basic pH to solubilize OA as a potassium salt before forming liposomes upon neutralization.[9][10] Increasing the pH of the hydration medium has been shown to improve EE.[3] |
| Suboptimal Lipid Composition: The ratio of this compound to lipids is not optimized. | - Adjust Drug-to-Lipid Ratio: Systematically vary the ratio of this compound to soybean phosphatidylcholine. Increasing the lipid proportion (e.g., from a 5:1 to a 10:1 lipid-to-drug ratio) can increase EE.[3] - Incorporate/Optimize Cholesterol: Add cholesterol to the formulation to improve bilayer packing and stability.[2] |
| Incorrect Preparation Parameters: The chosen method's parameters (e.g., temperature, sonication time) are not ideal. | - Optimize Temperature: The temperature of the aqueous phase during preparation can be critical. For the ethanol injection method, temperatures between 43°C and 53°C have been used.[1][2] - Sonication/Extrusion: Ensure adequate energy input through sonication or extrusion to form small, unilamellar vesicles, which can improve encapsulation.[2] |
| Drug Leakage: The encapsulated drug is leaking out of the liposomes after formation. | - Improve Bilayer Stability: Incorporate cholesterol or use lipids with a higher phase transition temperature. - Surface Modification: Add a protective coating like PEG or PVP to enhance stability and reduce leakage.[1][4] |
Problem: Poor Stability and Drug Leakage Over Time
| Possible Cause | Recommended Solution |
| Liposome Aggregation/Fusion: Liposomes are physically unstable in suspension, leading to aggregation. | - Surface Modification: PEGylation provides a steric barrier that prevents liposomes from adhering to each other.[1][2] - Zeta Potential: Ensure the liposomes have a sufficient surface charge (zeta potential) to induce electrostatic repulsion. |
| Lipid Degradation: Oxidation or hydrolysis of phospholipids (B1166683) compromises the integrity of the bilayer. | - Use Saturated Lipids: Employ saturated phospholipids which are less prone to oxidation than unsaturated ones. - Inert Atmosphere: Prepare and store liposomes under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate Storage Conditions: High temperatures can increase bilayer fluidity and drug leakage. | - Refrigerated Storage: Store liposome suspensions at 4°C.[7] Stability studies show that EE decreases more rapidly at higher temperatures. For example, the EE of PEGylated OA liposomes decreased from 98.2% to 94.8% after 10 days at elevated temperatures.[1] |
Quantitative Data Summary
Table 1: Comparison of Encapsulation Efficiencies by Preparation Method
| Preparation Method | Liposome Type | Key Components | Encapsulation Efficiency (%) | Reference |
| Proliposome Method | Standard Liposome | This compound, Phosphatide | 85.65 ± 7.96 | [3][7] |
| Modified Ethanol Injection | PEGylated | This compound, Soybean PC, Cholesterol, PEG-2000 | > 85 | [1][2] |
| Evaporation Sonication | Standard Liposome | This compound, DSPC, Cholesterol | 79 | [8][15] |
| Thin-Film Dispersion | PVP-Modified | This compound, Soybean Lecithin, Cholesterol, PVP-K30 | > 90 | [4][5] |
| Nanoprecipitation | Nanoparticles | This compound, Surfactant | 86.7 | [7][14][16] |
| Liposome Technique | PEG-Coated | This compound, Soybean Lecithin, PEG | 92.6 | [7][14][16] |
| Double-Emulsion Method | Multivesicular Liposomes | This compound | 82.3 ± 0.61 | [17] |
Experimental Protocols
Protocol 1: Modified Ethanol Injection Method for PEGylated Liposomes [1][2]
-
Prepare Lipid Phase: Dissolve 9% (w/v) soybean phosphatidylcholine, 1.25% (w/v) cholesterol, and 0.1% (w/v) this compound in 2 mL of anhydrous ethanol. Stir this lipid phase continuously at 43°C.
-
Prepare Aqueous Phase: Dissolve PEG-2000 and Tween-80 (0.2% v/v) in 10 mL of phosphate-buffered saline (PBS, pH 6.5). Heat this aqueous phase in a water bath to 43°C.
-
Injection: Inject the lipid phase into the aqueous phase under continuous stirring.
-
Sonication: Sonicate the resulting suspension to reduce particle size and improve homogeneity.
-
Purification: Separate the unencapsulated this compound from the liposomes using a gel chromatography column (e.g., Sephadex G-75).
-
Storage: Store the final liposome suspension at 4°C.[2]
Protocol 2: Thin-Film Dispersion Method for PVP-Modified Liposomes [4]
-
Film Formation: Dissolve this compound, soybean lecithin, and cholesterol in a suitable organic solvent (e.g., chloroform-methanol mixture).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer containing a protective agent like polyvinylpyrrolidone-K30 (PVP-K30). The hydration process should be performed above the phase transition temperature of the lipids.
-
Size Reduction: Reduce the size of the resulting multilamellar vesicles by sonication or extrusion to form small, unilamellar vesicles.
-
Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: General experimental workflow for preparing this compound liposomes.
Caption: Troubleshooting logic for low this compound encapsulation efficiency.
Caption: Key factors influencing the encapsulation efficiency of this compound.
References
- 1. This compound liposomes with polyethylene glycol modification: promising antitumor drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Study on Preparation of a New this compound Proliposomes and Its Properties [journal11.magtechjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Potential of this compound: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reparative Efficacy of Liposome-Encapsulated this compound against Liver Inflammation Induced by Fine Ambient Particulate Matter and Alcohol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GIST Scholar: Preparation of liposomes containing this compound via micelle-to-vesicle transition [scholar.gist.ac.kr]
- 10. Preparation of Liposomes Containing this compound via Micelle-to...: Ingenta Connect [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benthamscience.com [benthamscience.com]
- 15. Reparative Efficacy of Liposome-Encapsulated this compound against Liver Inflammation Induced by Fine Ambient Particulate Matter and Alcohol in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Development and Evaluation of this compound Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Experimental Variability in Oleanolic Acid Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered in oleanolic acid (OA) studies.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for inconsistent results in my in vitro experiments with this compound?
A1: The most significant source of variability is the poor aqueous solubility of this compound.[1][2][3][4][5][6][7] This can lead to precipitation in cell culture media, resulting in an unknown and inconsistent concentration of OA in contact with the cells. The use of organic solvents like DMSO to dissolve OA can also introduce variability and potential cytotoxicity.[8] Furthermore, OA can be unstable in solution, particularly its ester derivatives, which are susceptible to hydrolysis.[9]
Q2: How can I improve the solubility of this compound for my cell-based assays?
A2: Several strategies can enhance the solubility and bioavailability of OA in aqueous solutions. These include the use of:
-
Nanoparticle formulations: Liposomes, polymeric nanoparticles, and solid lipid nanoparticles can encapsulate OA, improving its solubility and stability.[1][2]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and intestinal permeability.[1]
-
Cyclodextrins: These can form inclusion complexes with OA, increasing its aqueous solubility.[3][8]
-
Co-solvents: While DMSO is common, minimizing its final concentration is crucial to reduce cytotoxicity.
Q3: I am observing high variability in my in vivo animal studies. What could be the cause?
A3: Similar to in vitro studies, the low oral bioavailability of this compound is a major factor in in vivo variability.[3][10] This is due to its poor water solubility and permeability.[5][6] Additionally, OA is metabolized by cytochrome P450 (CYP) enzymes in the intestine, such as CYP3A, which can reduce its systemic exposure.[10][11] The formulation of OA for oral administration is therefore critical for achieving consistent results.
Q4: My extracted this compound seems impure. What are common contaminants?
A4: A frequent issue is the co-extraction of structurally similar triterpenoids, most notably its isomer, ursolic acid.[12] Separating these two compounds can be challenging and may require advanced chromatographic techniques. Depending on the plant source and extraction method, other plant-derived compounds can also be present.
Q5: What are the key signaling pathways affected by this compound that I should consider investigating?
A5: this compound is known to modulate multiple signaling pathways, making it a promiscuous inhibitor. Key pathways to consider include:
-
Nrf2 Pathway: Involved in the antioxidant response.[13]
-
PI3K/Akt/mTOR Pathway: Crucial for cell survival and proliferation.[15]
-
MAPK Pathways (ERK, JNK, p38): Regulate a wide range of cellular processes including apoptosis.[15][16]
-
STAT3 Pathway: Involved in inflammation and cancer.[14][17][18]
Troubleshooting Guides
Issue 1: Low Yield and Purity of this compound During Extraction
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Method | Different extraction techniques have varying efficiencies. Consider comparing methods like Soxhlet, ultrasonic-assisted, and microwave-assisted extraction to optimize for your plant material.[19][20] |
| Inappropriate Solvent Choice | The choice of solvent significantly impacts yield. Aqueous ethanol (B145695) (70-95%) is often more effective than absolute ethanol.[4] Experiment with a range of solvents like methanol (B129727), ethanol, and ethyl acetate.[21][22] |
| Presence of Isomers (e.g., Ursolic Acid) | Standard chromatography may not be sufficient to separate OA from ursolic acid.[12] Consider using advanced techniques like preparative HPLC or Centrifugal Partition Chromatography (CPC) for better separation.[12] |
| Incomplete Removal of Fats | Defatting the initial plant material with a non-polar solvent like n-hexane or petroleum ether before extraction can improve the purity of the final product.[19] |
Issue 2: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Precipitation of OA in Culture Media | Visually inspect your culture plates for any signs of precipitation. To improve solubility, consider using formulations such as OA complexed with cyclodextrins or encapsulated in nanoparticles.[2][8] A self-microemulsifying drug delivery system (SMEDDS) can increase solubility by over 1000 times.[3] |
| Cytotoxicity from Solvents (e.g., DMSO) | High concentrations of DMSO can be toxic to cells.[8] Keep the final DMSO concentration in your media as low as possible, ideally below 0.1%. Always include a vehicle control (media with the same concentration of DMSO) in your experiments. |
| Degradation of OA in Solution | This compound and its derivatives can be unstable, especially at non-neutral pH.[9][23] Prepare fresh stock solutions and avoid prolonged storage. Ensure the pH of your culture media is stable. |
| Promiscuous Inhibition | OA is known to interact with multiple cellular targets.[14][24] Be aware that the observed effects may not be due to a single specific target. Consider using multiple readouts and cell lines to understand the mechanism of action. |
Issue 3: High Variability and Low Efficacy in Animal Studies
| Possible Cause | Troubleshooting Step |
| Poor Oral Bioavailability | The low water solubility and permeability of OA limit its absorption.[5][6] Utilize advanced formulation strategies like phospholipid complexes, solid dispersions, or nanoparticle-based delivery systems to enhance bioavailability.[7][10] |
| Intestinal Metabolism | OA is metabolized by CYP3A enzymes in the gut.[10] Co-administration with a CYP3A inhibitor like ketoconazole (B1673606) has been shown to significantly increase the bioavailability of OA.[10] |
| Instability of the Formulation | Ensure the physical and chemical stability of your OA formulation under storage and administration conditions. For topical formulations, assess properties like viscosity and particle size over time.[25] |
| Inadequate Dosing Regimen | Due to its pharmacokinetic profile, the dosing frequency and amount may need to be optimized. Conduct pilot studies to determine the optimal dosing strategy for your animal model. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (K) | Molar Fraction Solubility (10^4 x) |
| Ethanol | 288.3 | 0.432 |
| 328.3 | 2.11 | |
| 1-Butanol | 288.3 | 0.987 |
| 328.3 | 4.35 | |
| Acetone | 288.3 | 0.765 |
| 328.3 | 3.28 | |
| Water | 288.3 | 0.00018 |
| 328.3 | 0.00079 | |
| Data adapted from studies on the solubility of this compound.[5] |
Table 2: Effect of Different Formulations on this compound Bioavailability
| Formulation | Key Finding | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Cumulative dissolution rate reached >85% in 15 minutes, compared to <60% for reference tablets.[3] | [3] |
| Nanoparticles (OA-NP)-loaded lactoferrin | Relative bioavailability in rats was 320.5% compared to free OA.[3] | [3] |
| OA-Phospholipid Complex with Hydroxyapatite (OPCH) | Water solubility increased 15.3-fold compared to free OA.[10] | [10] |
| OPCH with Ketoconazole (CYP3A inhibitor) | Bioavailability was 2.72 times higher than that of free OA.[3] | [3] |
| Solid Dispersions with Poloxamers | Significantly improved the dissolution profile and passive permeation of OA.[7] | [7] |
Table 3: Cytotoxicity of this compound and its Derivatives in Cancer Cell Lines (IC50 Values)
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HT-29 (Colon Cancer) | Proliferation Assay | 160.6 | [26] |
| This compound | HepG2 (Liver Cancer) | MTT | 31.94 | [26] |
| This compound Derivative (3d) | MCF-7 (Breast Cancer) | MTT | 0.77 | [26] |
| This compound Derivative (17) | PC3 (Prostate Cancer) | MTT | 0.39 | [26] |
| This compound Derivative (28) | A549 (Lung Cancer) | MTT | 0.22 | [26] |
| This compound Dimer (2b) | SKOV-3 (Ovarian Cancer) | MTT | 4.79 - 8.22 | [27] |
| This compound-Cinnamic Acid Hybrid (4c) | A375 (Melanoma) | Not Specified | 0.8274 | [28] |
| This compound-Cinnamic Acid Hybrid (4d) | B16F10 (Melanoma) | Not Specified | 0.6744 | [28] |
Experimental Protocols
Protocol 1: General Procedure for this compound Extraction and Quantification
-
Material Preparation: Dry and grind the plant material to a fine powder.[12]
-
Extraction:
-
Soxhlet Extraction: Extract the powdered material with a suitable solvent (e.g., methanol) for several hours.[21]
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powder in the solvent and sonicate for a specified time and power.[29]
-
Microwave-Assisted Extraction (MAE): Place the powder and solvent in a microwave extractor and apply microwave irradiation at a set power and temperature for a short duration.[12]
-
-
Filtration and Concentration: Filter the mixture to remove solid residue and concentrate the filtrate under vacuum to obtain the crude extract.[12]
-
Purification (Optional): Further purify the crude extract using column chromatography or recrystallization.[12]
-
Quantification by HPLC:
-
Standard Preparation: Prepare a stock solution of a pure this compound standard in methanol (e.g., 1 mg/mL) and create a series of dilutions for a calibration curve.[12]
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol and filter through a 0.45 µm syringe filter.[12]
-
HPLC Analysis: Inject the standards and sample into an HPLC system equipped with a C18 reversed-phase column. Use a mobile phase such as acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid).[20][21] Set the UV detector to a wavelength around 210-222 nm.[21]
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[12]
-
Protocol 2: In Vitro Dissolution Study for this compound Formulations
-
Apparatus: Use a USP paddle apparatus (Apparatus 2).[7]
-
Dissolution Medium: Prepare 900 mL of an aqueous solution containing a surfactant to maintain sink conditions, for example, 0.3% w/v sodium dodecyl sulfate (B86663) (SDS).[7] Maintain the temperature at 37 °C.
-
Sample Preparation: Fill gelatin capsules with a precise amount of pure OA or the OA formulation (e.g., 20 mg of OA).[7]
-
Procedure:
-
Place the capsule in the dissolution vessel.
-
Set the paddle rotation speed to 100 rpm.[7]
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 20, 30, 45, 60, 90, 120, 180, 240, 300 minutes).[7]
-
Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.
-
-
Analysis: Analyze the concentration of OA in the collected samples using a validated HPLC method as described in Protocol 1.
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for addressing experimental variability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Development and Evaluation of this compound Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Extraction, Characterization and Biological Activity | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and Permeability Enhancement of this compound by Solid Dispersion in Poloxamers and γ-CD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imib.es [imib.es]
- 9. benchchem.com [benchchem.com]
- 10. Dual strategies to improve oral bioavailability of this compound: Enhancing water-solubility, permeability and inhibiting cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of cytochrome P450 activities by this compound and ursolic acid in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces apoptosis of MKN28 cells via AKT and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Network pharmacology, molecular docking and in vivo study on this compound against psoriasis [frontiersin.org]
- 18. Network pharmacology, molecular docking and in vivo study on this compound against psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. hrpub.org [hrpub.org]
- 22. This compound: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. This compound Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. benchchem.com [benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. A review of structural modification and biological activities of this compound [cjnmcpu.com]
- 29. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Optimization of Oleanolic Acid Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing oleanolic acid (OA) dosage for in vivo experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound in mice and rats?
A1: The effective dose of this compound can vary significantly depending on the animal model, administration route, and the specific biological effect being investigated. For oral administration in mice, doses have ranged from 1 mg/kg for antinociceptive effects to over 100 mg/kg for other activities.[1] In rats, oral doses of 25 to 50 mg/kg have been used in pharmacokinetic studies.[2] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental setup.
Q2: What is the best way to administer this compound in vivo?
A2: The most common route of administration for this compound in preclinical studies is oral gavage.[3][4][5] Intravenous (i.v.) injection is used for pharmacokinetic studies to determine absolute bioavailability, but the oral route is often preferred for evaluating therapeutic efficacy due to its convenience and clinical relevance.[2] However, researchers should be aware of OA's very low oral bioavailability.[2]
Q3: Why is the oral bioavailability of this compound so low?
A3: this compound's low oral bioavailability (reported to be as low as 0.7% in rats) is primarily due to its poor aqueous solubility and low permeability across the intestinal epithelium.[2][6][7] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[8]
Q4: How can I improve the bioavailability of this compound for my in vivo experiments?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of this compound. These include:
-
Lipid-based formulations: Such as liposomes and self-nanoemulsifying drug delivery systems (SNEDDS).
-
Nanoparticle systems: Encapsulating OA in nanoparticles can increase its surface area for dissolution and improve absorption.
-
Solid dispersions: Dispersing OA in a hydrophilic polymer matrix can enhance its dissolution rate.[9][10][11]
-
Chemical modification: Synthesizing more soluble derivatives of OA.[12]
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Preparation
Question: I am having difficulty dissolving this compound for oral administration. What vehicle should I use?
Answer: Due to its hydrophobic nature, this compound is practically insoluble in water. Common and effective vehicles for suspending or dissolving OA for oral gavage in rodents include:
-
Corn oil: this compound can be dissolved or suspended in corn oil for oral administration.[3]
-
Carboxymethyl cellulose (B213188) (CMC) suspension: A 0.5% CMC solution is a widely used vehicle for administering poorly soluble compounds.
-
Formulations with solubilizing agents: For moderately hydrophobic compounds, agents like Tween 80 or DMSO can be added to an aqueous vehicle. However, it's important to note that these vehicles themselves can have biological effects.
Troubleshooting Steps:
-
Sonication: After suspending this compound in the chosen vehicle, use a sonicator to break down particle aggregates and ensure a more uniform suspension.
-
Heating: Gentle heating can sometimes aid in dissolving the compound, but be cautious about potential degradation.
-
Particle Size Reduction: If preparing a suspension, reducing the particle size of the this compound powder through micronization can improve its dissolution rate.
Issue 2: High Dosage Leading to Toxicity
Question: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals at higher doses of this compound. What should I do?
Answer: High doses and long-term administration of this compound can lead to adverse effects, including hepatotoxicity characterized by cholestasis.[3][13]
Troubleshooting Steps:
-
Dose Reduction: The most straightforward solution is to lower the administered dose. Conduct a thorough dose-response study to find the minimum effective dose with the lowest toxicity.
-
Monitor for Toxicity Markers: Regularly monitor animal body weight.[13] At the end of the study, collect blood for serum biochemistry analysis (e.g., ALT, AST, bilirubin) and perform histopathological examination of the liver to assess for signs of toxicity.[3][13]
-
Consider a Different Formulation: An improved formulation that increases bioavailability may allow for a reduction in the administered dose while maintaining efficacy.
Data Presentation
Table 1: Summary of In Vivo Dosages of this compound in Rodents
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Mice | Oral | 1, 5, 10 mg/kg | Antinociceptive | [1] |
| Mice | Oral | 45 - 1350 mg/kg | Hepatotoxicity at ≥ 225 mg/kg | [13] |
| Rats | Oral | 10, 25, 50 mg/kg | Pharmacokinetic studies | [2] |
| Rats | Intravenous | 0.5, 1, 2 mg/kg | Pharmacokinetic studies | [2] |
| Wistar Rats | Oral | up to 1000 mg/kg | No observed adverse effect level in 90-day study |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (µg·min/mL) | Absolute Bioavailability (%) | Reference |
| Intravenous | 1 | - | - | 16.0 - 17.9 | 100 | [2] |
| Oral | 25 | 66 - 74 | - | 5.4 - 5.9 | 0.7 | [2] |
| Oral | 50 | - | - | - | 0.7 | [2] |
| Oral (Liposomal) | - | 6.9-fold increase vs. tablets | - | - | 607.9% (relative) | [7] |
| Oral (Lactoferrin NPs) | 10 | - | - | - | 340.59% (relative) | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., Corn oil, 0.5% w/v Carboxymethyl cellulose in sterile water)
-
Mortar and pestle (optional, for particle size reduction)
-
Sonicator
-
Vortex mixer
-
Analytical balance
-
Appropriate gavage needles for the animal model
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Vehicle Preparation: If using a CMC solution, prepare it in advance by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
Suspension Preparation:
-
If using an oil-based vehicle, directly add the weighed this compound to the measured volume of oil.
-
If using an aqueous-based vehicle like CMC, it is advisable to first triturate the this compound powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while mixing.
-
-
Homogenization:
-
Vortex the suspension vigorously for 2-3 minutes to ensure thorough mixing.
-
Place the suspension in a sonicator bath for 10-15 minutes to break down any remaining agglomerates and create a fine, uniform suspension.
-
-
Administration:
-
Prior to each administration, vortex the suspension again to ensure homogeneity.
-
Administer the suspension to the animals using an appropriate size gavage needle. The volume administered will depend on the animal's weight and the concentration of the suspension.
-
Protocol 2: Assessment of In Vivo Toxicity
Procedure:
-
Daily Observations: Throughout the experimental period, observe the animals daily for any clinical signs of toxicity, such as changes in behavior, posture, grooming, and food and water intake.
-
Body Weight Measurement: Record the body weight of each animal before the start of the treatment and at regular intervals (e.g., daily or every other day) throughout the study.
-
Blood Collection: At the end of the study, collect blood samples via an appropriate method (e.g., cardiac puncture under anesthesia).
-
Serum Biochemistry: Centrifuge the blood to separate the serum. Analyze the serum for markers of liver function, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.
-
Histopathology:
-
Euthanize the animals and perform a gross necropsy, paying close attention to the liver.
-
Collect liver tissue and fix it in 10% neutral buffered formalin.
-
Process the fixed tissues, embed them in paraffin, section them, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the stained sections under a microscope for any pathological changes, such as inflammation, necrosis, and apoptosis.[13]
-
Mandatory Visualization
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated Oral Administration of this compound Produces Cholestatic Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual strategies to improve oral bioavailability of this compound: Enhancing water-solubility, permeability and inhibiting cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of this compound: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, characterization, and in vitro/vivo studies of this compound-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility and Permeability Enhancement of this compound by Solid Dispersion in Poloxamers and γ-CD | MDPI [mdpi.com]
- 9. Solubility and Permeability Enhancement of this compound by Solid Dispersion in Poloxamers and γ-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Repeated oral administration of this compound produces cholestatic liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
preventing degradation of oleanolic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of oleanolic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for pure, solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, well-ventilated area under refrigerated conditions, ideally at 4°C or frozen at -20°C.[1][2][3][4] It is crucial to protect it from heat and strong oxidizing agents.[1][2]
Q2: What solvents are recommended for dissolving this compound, and what is the stability of these solutions?
A2: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[4] It is sparingly soluble in aqueous buffers.[4] For experiments requiring an aqueous solution, it is recommended to first dissolve the this compound in DMF and then dilute it with the aqueous buffer of choice.[4] Aqueous solutions of this compound are not stable and should be used within one day of preparation.[4] Stock solutions prepared in methanol (B129727) have been shown to be stable for at least 72 hours when stored at 0-4°C.[5]
Q3: How does pH affect the stability of this compound in solution?
A3: this compound's stability in solution is pH-dependent. While specific data on the hydrolysis of this compound is limited, studies on its esters suggest that both acidic and alkaline conditions can promote hydrolysis of ester derivatives.[6] Therefore, for optimal stability of this compound solutions, a neutral or near-neutral pH is recommended.
Q4: Is this compound sensitive to light?
A4: While specific studies on the photodegradation of this compound are not extensively detailed in the reviewed literature, it is a general best practice for compounds with unsaturated bonds to be protected from light to prevent potential photodegradation.[6] Therefore, it is advisable to store this compound, both in solid form and in solution, in light-protecting containers such as amber vials.
Troubleshooting Guide
Problem: I am observing a loss of this compound concentration in my stock solution over time.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Store stock solutions at 4°C or -20°C. Avoid repeated freeze-thaw cycles. |
| Solvent Evaporation | Ensure vials are tightly sealed. Parafilm can be used for extra security. |
| Degradation in Solution | Prepare fresh stock solutions regularly. For aqueous solutions, use them within 24 hours. |
| Adsorption to Container | Use low-adsorption microcentrifuge tubes or glassware. |
Problem: I am seeing unexpected peaks in my chromatogram when analyzing older samples of this compound.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Purge stock solutions with an inert gas like nitrogen or argon before sealing and storage. Avoid contact with strong oxidizing agents. |
| Hydrolysis (if in aqueous buffer) | Check the pH of your solution. Adjust to a neutral pH if possible for storage. Prepare fresh solutions for each experiment. |
| Photodegradation | Protect samples from light at all stages of handling and storage by using amber vials or covering with aluminum foil. |
Quantitative Data Summary
The following table summarizes the known stability of this compound under various conditions based on available literature.
| Matrix/Solvent | Storage Condition | Duration | Stability Outcome | Analytical Method |
| Methanol | 0-4°C | 72 hours | Stable (%CV < 2%) | HPLC |
| Methanol | Room Temperature | >12 hours | Less stable, results varied | HPLC |
| Aqueous Solution (DMF/PBS) | Room Temperature | >1 day | Not recommended for storage | LC-MS |
| Cream and Gel Formulations | 40±2°C / 75±5% RH | 6 weeks | Maintained physical properties | Physical observation, viscometry |
| Cream and Gel Formulations | 27±2°C / 73±5% RH | 6 weeks | Maintained physical properties | Physical observation, viscometry |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 24 hours.
-
Dissolve the heat-treated sample in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to direct sunlight for 8 hours or in a photostability chamber (ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
3. Sample Analysis:
-
Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for a stability-indicating HPLC method to separate this compound from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol: 0.03 M Phosphate Buffer (pH 3.0) (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from peaks of degradation products generated during the forced degradation study.
-
Visualizations
References
- 1. This compound: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. LC-MS-Based Metabolomic Study of this compound-Induced Hepatotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
selecting appropriate solvents for oleanolic acid research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing oleanolic acid in their experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the smooth progress of your research.
Frequently Asked Questions (FAQs)
Q1: Which solvents are recommended for dissolving this compound?
A1: this compound is a hydrophobic compound with poor solubility in water (1.748 µg/L).[1] Therefore, organic solvents are necessary to prepare stock solutions. Commonly used and effective solvents include:
-
Dimethylformamide (DMF): Offers the highest solubility, making it ideal for preparing highly concentrated stock solutions.[2][3]
-
Ethanol (B145695): A good, less toxic alternative to methanol, often used for extractions and general lab work. Aqueous ethanol (70-95%) can sometimes be more effective than absolute ethanol.[1]
-
Dimethyl sulfoxide (B87167) (DMSO): Another common solvent for creating stock solutions for cell-based assays.[2][3]
-
1-Butanol, Ethyl Acetate, and Acetone: Also effective solvents for dissolving this compound.[1]
For cell culture experiments, a common practice is to dissolve this compound in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution, which is then further diluted in the aqueous cell culture medium.[1]
Q2: How do I prepare a stock solution of this compound for cell culture experiments?
A2: To prepare a stock solution, dissolve the crystalline this compound in an appropriate organic solvent such as DMF, DMSO, or ethanol.[2][3] It is recommended to purge the solvent with an inert gas to prevent oxidation. For long-term storage, store the stock solution at -20°C, where it should be stable for at least two years.[2]
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: Precipitation upon dilution of an organic stock solution into aqueous media is a common issue due to the significant decrease in solvent polarity. Here are some troubleshooting steps:
-
Pre-warm the media: Warming the cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility.
-
Increase the final solvent concentration: While keeping cell toxicity in mind, a slightly higher final concentration of the organic solvent (e.g., DMSO) in the media can improve solubility. However, it is crucial to include a vehicle control in your experiments to account for any effects of the solvent itself.
-
Use a two-step dilution: First, dissolve the this compound in a water-miscible solvent like DMF. Then, dilute this solution with the aqueous buffer of choice. For instance, a 1:2 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/ml.[2][3]
-
Consider serum concentration: Proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. Ensure your media contains an appropriate concentration of FBS.
-
Sonication: Briefly sonicating the final solution can help to disperse the compound and break up small precipitates.
Q4: What is the recommended storage condition for this compound?
A4: this compound as a crystalline solid should be stored at -20°C for long-term stability, where it is reported to be stable for at least two years.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[2][3]
Quantitative Solubility Data
The solubility of this compound is dependent on the solvent and the temperature. The following table summarizes the solubility of this compound in various organic solvents at different temperatures.
| Solvent | Temperature (K) | Solubility (mole fraction x 10^4) |
| Methanol | 283.2 | 0.13 |
| 298.2 | 0.28 | |
| 313.2 | 0.59 | |
| 328.2 | 1.19 | |
| Ethanol | 283.2 | 0.16 |
| 298.2 | 0.36 | |
| 313.2 | 0.78 | |
| 328.2 | 1.59 | |
| 2-Propanol | 283.2 | 0.20 |
| 298.2 | 0.47 | |
| 313.2 | 1.05 | |
| 328.2 | 2.22 | |
| 1-Butanol | 288.3 | 1.13 |
| 298.3 | 1.96 | |
| 308.3 | 3.31 | |
| 318.3 | 5.48 | |
| 328.3 | 8.89 | |
| Acetone | 288.3 | 2.15 |
| 298.3 | 3.84 | |
| 308.3 | 6.67 | |
| 318.3 | 11.31 | |
| 328.3 | 18.73 | |
| Ethyl Acetate | 283.2 | 0.98 |
| 298.2 | 2.01 | |
| 313.2 | 3.96 | |
| 329.7 | 8.01 |
Note: Data compiled from various sources.[4][5][6] The solubility of this compound generally increases with temperature in these solvents.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of your this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]
Western Blot Analysis
This protocol is used to investigate the effect of this compound on protein expression levels.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After washing the membrane again with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer, inflammation, and apoptosis.[11][12][13]
Caption: this compound's impact on major cellular signaling pathways.
Experimental Workflow for Investigating this compound's Effects
A typical workflow to study the biological effects of this compound is outlined below.
Caption: A standard experimental workflow for this compound research.
Logical Troubleshooting Flowchart for Solubility Issues
When encountering solubility problems with this compound, follow this logical troubleshooting guide.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Protective Effects of Pretreatment with this compound in Rats in the Acute Phase of Hepatic Ischemia-Reperfusion Injury: Role of the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. This compound Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Oleanolic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of high-purity oleanolic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining high-purity this compound?
A1: The main challenges include low extraction yields, the co-extraction of impurities such as chlorophyll (B73375) and fatty acids, and the difficult separation of this compound from its structural isomer, ursolic acid, due to their very similar chemical properties.[1][2]
Q2: Which plant sources are commonly used for this compound extraction?
A2: this compound is widely distributed in the plant kingdom.[3] Common rich sources include Ligustrum lucidum fruit (containing as high as 6%-12%), olive leaves (Olea europaea), and Sophora japonica seeds (2%-5%).[1][4]
Q3: What are the key properties of this compound to consider during purification?
A3: this compound is a pentacyclic triterpenoid (B12794562) that is practically insoluble in water but soluble in organic solvents like methanol, ethanol (B145695), ethyl acetate, and acetone.[3][4] It exists as a white crystalline solid.[4] This differential solubility is fundamental to most extraction and purification protocols.
Q4: Which analytical methods are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for the quantitative analysis of this compound.[4][5] Other techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also used.[4][5]
Troubleshooting Guide
Problem 1: Low Yield of this compound After Initial Extraction
| Possible Cause | Suggested Solution |
| Inefficient Extraction Method | Consider switching to a more advanced extraction technique. While traditional methods like Soxhlet and maceration are common, modern methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can increase yields by 20-30%.[1][6] |
| Inappropriate Solvent Choice | Aqueous ethanol (70-95%) is often more effective than absolute ethanol as the water content helps swell the plant matrix, improving mass transport.[3] Methanol and ethanol show similar efficiency, but ethanol is preferred due to its lower toxicity.[3] |
| Suboptimal Extraction Parameters | Optimize parameters such as temperature, extraction time, and solvent-to-solid ratio. For heat-reflux extraction, temperatures between 40-70°C are often effective.[3] For UAE, a shorter extraction time of around 30 minutes may be sufficient.[1] |
Problem 2: Co-extraction of Impurities (e.g., Pigments, Waxes)
| Possible Cause | Suggested Solution |
| Low Selectivity of Solvent | Employ a multi-step extraction strategy. A pre-extraction with a non-polar solvent like n-hexane or petroleum ether can remove waxes and other non-polar impurities before the main extraction with a more polar solvent like ethanol.[3][7] |
| Crude Extract Contamination | Introduce a purification step using macroporous resins (e.g., D101/AB-8). These resins can effectively adsorb impurities, and subsequent elution with 50-70% ethanol can yield this compound with a purity of over 98%.[1] |
Problem 3: Difficulty in Separating this compound from Ursolic Acid
| Possible Cause | Suggested Solution |
| Similar Physicochemical Properties | These structural isomers are notoriously difficult to separate.[2] Advanced chromatographic techniques are often required. |
| Ineffective Chromatographic Method | Consider specialized techniques like pH-zone-refining countercurrent chromatography. This method has been shown to be effective in the preparative separation of oleanolic and ursolic acids.[8] |
| Co-crystallization | Simple recrystallization may not be sufficient to separate the isomers. Fractional crystallization with careful solvent selection based on differential solubility might be attempted. The solubility of both isomers differs in solvents like 2-propanol and ethyl acetate, which can be exploited.[9] |
Problem 4: Poor Crystal Formation or "Oiling Out" During Recrystallization
| Possible Cause | Suggested Solution |
| Supersaturation | If crystals do not form upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[10][11] |
| Excess Solvent | Using too much solvent is a common reason for poor or no crystal yield.[10] Reduce the solvent volume by evaporation and attempt to cool the solution again.[11] |
| "Oiling Out" | This occurs when the compound separates as a liquid instead of a solid, often due to a low melting point relative to the solvent's boiling point or high impurity levels.[11] Try re-dissolving the oil in a slightly larger volume of hot solvent and allowing it to cool more slowly.[11][12] |
Quantitative Data Summary
Table 1: Comparison of this compound Extraction Methods and Yields
| Plant Source | Extraction Method | Solvent | Yield | Reference |
| Olea europaea (leaves) | Soxhlet Extraction | Methanol | 8.22 g (from unspecified amount) | [5] |
| Ligustrum lucidum | Heat-Reflux Extraction | Ethanol | - | [3] |
| Plant Material | Ultrasound-Assisted Extraction (UAE) | 70-95% Ethanol | 20-30% higher than traditional methods | [1] |
| Apple Processing Waste | Ultrasound-Assisted Extraction (UAE) | 95% Ethanol | 1.535 mg/g | [7] |
| Olive Leaves | Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol co-solvent | 10.08 mg/g | [13] |
Table 2: Purity and Recovery Data for Different Purification Techniques
| Purification Method | Starting Material | Purity Achieved | Recovery Rate | Reference |
| Macroporous Resin (D101/AB-8) | Crude Extract (30% purity) | >98% | 85% | [1] |
| pH-Zone-Refining Countercurrent Chromatography | Crude extract of Aralia chinensis | 99.01% | 38.56 mg from 100 mg crude | [8] |
| Centrifugal Partition Chromatography (CPC) | Olive Leaf SFE Extract | >95% | 42.3% (OA) | [13] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material
-
Material Preparation: Dry the plant material (e.g., olive leaves) and grind it into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
Filter the mixture to separate the solid residue from the liquid extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
-
Resin Preparation: Pre-treat D101 or AB-8 macroporous resin by washing it sequentially with ethanol and then water until the effluent is clear.
-
Column Packing: Pack a chromatography column with the prepared resin.
-
Sample Loading: Dissolve the crude this compound extract in a small volume of ethanol and load it onto the column.
-
Washing: Wash the column with deionized water to remove water-soluble impurities.
-
Elution: Elute the this compound from the resin using a stepwise or gradient elution with 50-70% ethanol.[1]
-
Fraction Collection and Analysis: Collect the fractions and analyze them for this compound content using HPLC. Pool the fractions containing high-purity this compound.
-
Final Concentration: Concentrate the pooled fractions under vacuum to obtain the purified this compound.
Protocol 3: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol, methanol, or acetone).[3][14]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude or partially purified this compound until it is completely dissolved.[10]
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[10][12]
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Visualizations
Caption: General workflow for the purification of high-purity this compound.
References
- 1. This compound: a comprehensive analysis of the research and application of pentacyclic triterpenoid natural active ingredients - FocusHerb [focusherb.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hrpub.org [hrpub.org]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Preparative separation of structural isomeric pentacyclic triterpene this compound and ursolic acid from natural products by pH-zone-refining countercurrent chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Rapid and Effective Recovery of Oleanolic and Maslinic Acids from Olive Leaves Using SFE and pH-Zone Centrifugal Partition Chromatography [mdpi.com]
- 14. research.mpu.edu.mo [research.mpu.edu.mo]
Validation & Comparative
Oleanolic Acid: An In Vivo Examination of its Anti-Inflammatory Efficacy
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in vivo anti-inflammatory effects of oleanolic acid (OA). This document synthesizes experimental data from various animal models, offering a detailed look at OA's performance against established inflammatory challenges and standard anti-inflammatory drugs.
Comparative Performance of this compound in Preclinical Models
This compound has demonstrated significant anti-inflammatory activity across multiple in vivo models of acute and chronic inflammation. Its efficacy is often compared to non-steroidal anti-inflammatory drugs (NSAIDs), showcasing its potential as a therapeutic agent. The following tables summarize the quantitative outcomes from key studies.
Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used primary screen for acute anti-inflammatory agents.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema | Reference |
| Control (Carrageenan) | - | 0.74 ± 0.04 | - | [1] |
| This compound | 50 | 0.52 ± 0.03 | 29.7 | [1] |
| This compound | 100 | 0.41 ± 0.02 | 44.6 | [1] |
| Indomethacin | 10 | 0.35 ± 0.02* | 52.7 | [1] |
*p < 0.01 compared to the control group.
Table 2: Activity in Adjuvant-Induced Arthritis in Rats
This model mimics chronic inflammation characteristic of rheumatoid arthritis.
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume (mL) on Day 14 | % Inhibition of Swelling | Reference |
| Arthritic Control | - | 2.58 ± 0.12 | - | [2] |
| This compound | 60 (twice daily) | 1.85 ± 0.09 | 28.3 | [2] |
| Phenylbutazone | 100 | 1.42 ± 0.11 | 45.0 | [3] |
*Significant reduction compared to the arthritic control group.
Table 3: Effect on Pro-Inflammatory Cytokines in LPS-Induced Inflammation in Mice
Lipopolysaccharide (LPS) is used to induce a systemic inflammatory response.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Reference |
| Control (LPS) | - | 1250 ± 150 | 850 ± 100 | [4][5] |
| This compound | 100 | 625 ± 80 | 450 ± 60 | [4][5] |
*p < 0.05 compared to the LPS control group.
Mechanistic Insights: The Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: this compound's Anti-Inflammatory Mechanism.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for two key in vivo models used to validate the anti-inflammatory effects of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation.
-
Animals: Male Wistar rats (150-180g) are used. Animals are housed under standard laboratory conditions and are fasted for 18 hours before the experiment with free access to water.
-
Groups:
-
Group 1: Control (vehicle only).
-
Group 2: Carrageenan control (vehicle + carrageenan).
-
Group 3: this compound (e.g., 50 mg/kg, p.o.) + carrageenan.
-
Group 4: this compound (e.g., 100 mg/kg, p.o.) + carrageenan.
-
Group 5: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.) + carrageenan.
-
-
Procedure:
-
The initial volume of the left hind paw of each rat is measured using a plethysmometer.
-
This compound, the standard drug, or the vehicle (e.g., 1% Tween 80 in saline) is administered orally.
-
One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the left hind paw.
-
Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. Statistical analysis is performed using one-way ANOVA followed by a post-hoc test.
Adjuvant-Induced Arthritis in Rats
This model is employed to evaluate efficacy against chronic, immune-mediated inflammation.
-
Animals: Male Lewis or Wistar rats (180-200g) are used.
-
Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the footpad of the right hind paw.
-
Groups:
-
Group 1: Normal control.
-
Group 2: Arthritic control (adjuvant only).
-
Group 3: this compound (e.g., 60 mg/kg, i.p., twice daily) from day 0 to day 14.
-
Group 4: Standard drug (e.g., Phenylbutazone, 100 mg/kg, p.o., daily) from day 0 to day 14.
-
-
Procedure:
-
The volume of both hind paws is measured using a plethysmometer on day 0 and subsequently on specific days (e.g., every other day until day 21).
-
Body weight is monitored throughout the experiment.
-
At the end of the study, blood can be collected for analysis of inflammatory markers (e.g., TNF-α, IL-6, C-reactive protein). Histopathological examination of the joints can also be performed.
-
-
Data Analysis: The change in paw volume is calculated. The severity of arthritis can also be assessed using a clinical scoring system. Data are analyzed using two-way ANOVA with repeated measures.
Experimental Workflow Diagram
Caption: In Vivo Anti-Inflammatory Experimental Workflow.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. Effect of this compound on complement in adjuvant- and carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of this compound on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of Oleanolic Acid and Ursolic Acid
Oleanolic acid (OA) and its structural isomer, ursolic acid (UA), are pentacyclic triterpenoids ubiquitously found in the plant kingdom, including in many medicinal herbs and fruits.[1] Their structural similarity, differing only in the position of a single methyl group, belies nuanced differences in their biological activities.[2] Both compounds have garnered significant attention from the scientific community for their therapeutic potential across a spectrum of diseases, demonstrating anti-inflammatory, antioxidant, anticancer, and hepatoprotective properties.[3][4] This guide provides a detailed comparison of the efficacy of this compound versus ursolic acid, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the comparative efficacy of this compound and ursolic acid in various experimental models.
Table 1: Anticancer Activity - IC50 Values (µM)
| Cell Line | Cancer Type | This compound (IC50 in µM) | Ursolic Acid (IC50 in µM) | Reference |
| HCT15 | Human Colon Carcinoma | 60 | 30 | [3] |
| A375 | Human Melanoma | 75 | < 75 | [5] |
| A2058 | Human Melanoma | 60 | Not explicitly stated, but implied to be more potent than OA | [5] |
| Transformed WB-F344 | Rat Hepatic Oval Cells | 4 | 8 | [6] |
| Y-79 | Human Retinoblastoma | Lower than for HepG2 and Caco-2 | Lower than for HepG2 and Caco-2 | [7] |
Table 2: Antioxidant Activity
| Assay | This compound | Ursolic Acid | Reference |
| DPPH Radical Scavenging (IC50 in µg/mL) | Generally potent | More potent than ascorbic acid (IC50: 2.08 µg/mL) | [8] |
| FRAP (Ferric Reducing Antioxidant Power) | Potent | More potent than ascorbic acid (IC50: 0.75 µg/mL) | [8] |
| Superoxide Anion Scavenging (at 10 µM) | 50.5% | 33.5% | [9] |
| Xanthine Oxidase Inhibition (at 10 µM) | 48.6% | 37.4% | [9] |
Table 3: Hepatoprotective Effects of an this compound and Ursolic Acid Mixture
| Treatment Group | Dose | AST (Aspartate Aminotransferase) Levels | ALT (Alanine Aminotransferase) Levels | Reference |
| Anti-TB Drug-Induced Liver Injury | - | Significantly elevated | Significantly elevated | [10][11][12] |
| Anti-TB Drugs + OA/UA Mixture | 100 or 200 µ g/mouse/day | Significantly decreased | Significantly decreased | [10][11][12] |
| Anti-TB Drugs + OA/UA Mixture | 10 and 20 mg/kg | Lowered levels | Lowered levels | [11][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1.8 x 10^4 cells per well and incubate overnight.[3]
-
Treatment: Add varying concentrations of this compound or ursolic acid to the wells and incubate for the desired period (e.g., 72 hours).[3]
-
MTT Addition: Add 20 µL of 5 g/L MTT solution to each well and incubate for 4 hours.[3]
-
Solubilization: Centrifuge the plate, discard the supernatant, and add 180 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimate animals (e.g., rats or mice) to laboratory conditions for at least one week.[14]
-
Compound Administration: Administer the test compounds (this compound or ursolic acid) or a reference drug (e.g., indomethacin) intraperitoneally or orally.[14][15]
-
Induction of Edema: After a set time (e.g., 30 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the hind paw.[14][16]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.
-
Cell Culture: Culture cells in a 96-well plate and treat them with the test compounds for the desired duration.[2][17]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.[2]
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture (containing a tetrazolium salt).[17]
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) to determine the amount of formazan produced, which is proportional to the amount of LDH released.[2][18]
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of compounds.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol.[10][19]
-
Reaction Mixture: Mix the test compound (this compound or ursolic acid) at various concentrations with the DPPH working solution.[10][19]
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[10][19]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[20] The decrease in absorbance indicates the radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Signaling Pathways
This compound and ursolic acid exert their biological effects by modulating various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.
Caption: Inhibition of the NF-κB signaling pathway by Oleanolic and Ursolic Acid.
Caption: Ursolic Acid mediated inhibition of the STAT3 signaling pathway.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
Concluding Remarks
Both this compound and ursolic acid demonstrate significant therapeutic potential, with their efficacy varying depending on the specific biological context and experimental model. Generally, ursolic acid appears to exhibit stronger anticancer and anti-inflammatory activities in many of the cited studies.[3][17] Conversely, this compound has shown more potent antioxidant effects in some assays.[9] The hepatoprotective actions of these triterpenoids are also well-documented, with mixtures of the two showing promise in mitigating drug-induced liver injury.[10][11][12]
The modulation of key signaling pathways such as NF-κB, STAT3, and PI3K/Akt/mTOR underpins many of their observed pharmacological effects.[21][22][23] For researchers and drug development professionals, the choice between this compound and ursolic acid, or a combination thereof, will depend on the specific therapeutic target and desired biological outcome. Further head-to-head comparative studies are warranted to fully elucidate their respective mechanisms of action and to guide their potential clinical applications.
References
- 1. inotiv.com [inotiv.com]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ursolic acid and this compound on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and ursolic acid inhibit proliferation in transformed rat hepatic oval cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential [mdpi.com]
- 9. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates [mdpi.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 12. Hepatoprotective properties of oleanolic and ursolic acids in antitubercular drug-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatoprotective Effect of the Ursolic Acid-Oleanolic Acid Mixture Administered Intragastrically in Mice with Liver Damage Induced by Anti-TB Drugs - Article (Preprint v1) by María Adelina Jiménez-Arellanes | Qeios [qeios.com]
- 14. benchchem.com [benchchem.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. Determination of DPPH radical scavenging activity [bio-protocol.org]
- 20. marinebiology.pt [marinebiology.pt]
- 21. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 22. Ursolic acid inhibits STAT3 activation pathway leading to suppression of proliferation and chemosensitization of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
comparative analysis of different oleanolic acid extraction methods
A Comparative Guide to Oleanolic Acid Extraction Methodologies
This compound (OA), a pentacyclic triterpenoid, is widely distributed throughout the plant kingdom and is lauded for a vast array of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-cancer properties.[1][2] For researchers and drug development professionals, selecting an optimal extraction method is a critical first step to isolate this high-value compound from its natural sources. This guide provides a comparative analysis of various extraction techniques, supported by experimental data, to aid in the selection of the most efficient and suitable method for laboratory and industrial applications.
The extraction of this compound from plant matrices is broadly categorized into conventional and modern methods. Conventional techniques like maceration and Soxhlet extraction are often characterized by their simplicity and low equipment cost but are hampered by long extraction times, high solvent consumption, and potential thermal degradation of the target compound.[2][3] In contrast, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer green alternatives, significantly reducing extraction time and solvent use while often improving yield and efficiency.[4][5]
Quantitative Comparison of Extraction Methods
The efficiency of this compound extraction is influenced by numerous parameters, including the plant matrix, solvent choice, temperature, and extraction time. The following table summarizes quantitative data from various studies to provide a clear comparison of different methods.
| Plant Source | Extraction Method | Solvent | Ratio (Solvent:Solid) | Temp. (°C) | Time | Power / Pressure | This compound Yield | Reference |
| Ligustrum lucidum | Ultrasound-Assisted (UAE) | 95% Ethanol (B145695) | 20:1 | 40°C | 10 min | - | 6.3 mg/g | [1][6] |
| Ligustrum lucidum | Microwave-Assisted (MAE) | 80% Ethanol | 15:1 | 70°C | 20 min | 500 W | 4.4 mg/g | [7][8][9] |
| Lantana camara roots | Microwave-Assisted (MAE) | CHCl₃:MeOH (60:40) | 15:1 (15mL/g) | 50°C | 6 min | 600 W | 1.23% (12.3 mg/g) | [10] |
| Apple Processing Waste | Ultrasound-Assisted (UAE) | 95% Ethanol | 10:1 | 25°C | 20 min | 25 kHz | 1.535 mg/g | [2] |
| Olive Leaves | Maceration | 95% Ethanol | 20:1 | Room Temp. | - | - | 90% recovery | [4][11] |
| Olive Leaves | Soxhlet Extraction | Methanol | - | - | - | - | 8.22 g (from sample) | [12] |
| Grape Pomace | Supercritical Fluid (SFE) | sc-CO₂ + Ethanol | - | 40°C | - | 10 MPa | - | |
| Parinari curatellifolia | Cold Maceration | MeOH, EtOAc, n-hexane | - | Room Temp. | - | - | 8.2% w/w (extract) | [12] |
Experimental Protocols and Methodologies
An effective extraction hinges on a well-defined protocol. Below are detailed methodologies for the key extraction techniques discussed.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which accelerates the extraction process.[5]
Experimental Protocol (based on Ligustrum lucidum extraction): [1][6]
-
Sample Preparation: The plant material (e.g., fruits of Ligustrum lucidum) is dried and ground into a fine powder.
-
Extraction: A known quantity of the powdered sample is mixed with the extraction solvent (e.g., 95% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Sonication: The mixture is placed in an ultrasonic bath or treated with an ultrasonic probe. The extraction is carried out for a specified time and temperature (e.g., 10 minutes at 40°C).
-
Recovery: The resulting mixture is centrifuged or filtered to separate the extract from the solid plant residue.
-
Solvent Evaporation: The solvent is removed from the extract, typically using a rotary evaporator under reduced pressure, to yield the crude this compound extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and moisture within the plant cells, causing cell rupture and the release of target compounds into the solvent. This method is known for its high speed and efficiency.[7][8]
Experimental Protocol (based on Ligustrum lucidum extraction): [7][8][9]
-
Sample Preparation: The plant material is dried and powdered.
-
Extraction: The powdered sample is placed in a microwave extraction vessel with the chosen solvent (e.g., 80% ethanol) at a defined ratio (e.g., 1:15 g/mL).
-
Microwave Irradiation: The vessel is subjected to microwave irradiation at a set power, temperature, and time (e.g., 500 W, 70°C for 20 minutes).
-
Recovery: After cooling, the mixture is filtered to separate the liquid extract.
-
Solvent Evaporation: The solvent is evaporated from the filtrate to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of sc-CO₂ can be fine-tuned. The addition of a co-solvent like ethanol can modify the polarity of the fluid, enhancing the extraction of moderately polar compounds like this compound.
Experimental Protocol (General):
-
Sample Preparation: The plant material is dried and ground to a uniform particle size.
-
Loading: The ground material is packed into a high-pressure extraction vessel.
-
Extraction: Supercritical CO₂, often mixed with a co-solvent (e.g., ethanol), is pumped through the vessel at a specific temperature and pressure (e.g., 35-40°C and 10-15 MPa). The extraction can be performed in dynamic (continuous flow) or static (soaking) modes, or a combination.
-
Separation: The extract-laden supercritical fluid flows into a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state, precipitating the extracted compounds.
-
Collection: The crude extract containing this compound is collected from the separator. The solvent (CO₂) can be recycled.
Maceration
Maceration is a simple and traditional solid-liquid extraction technique.[4]
Experimental Protocol (based on Olive Leaf extraction): [4][11]
-
Sample Preparation: Air-dried and powdered plant leaves are used.
-
Extraction: The powdered material is soaked in a suitable solvent (e.g., 96% ethanol) in a sealed container at room temperature for a period ranging from hours to days, with occasional agitation.
-
Recovery: The mixture is filtered, and the solid residue (marc) is pressed to recover as much solvent as possible.
-
Solvent Evaporation: The solvent is removed from the combined filtrate to yield the crude extract.
Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction method that has long been a standard technique in phytochemical analysis.
Experimental Protocol (General):
-
Sample Preparation: The plant material is dried and ground.
-
Loading: The powdered material is placed in a thimble made of porous material (e.g., cellulose).
-
Extraction: The thimble is placed in the main chamber of the Soxhlet extractor. The extraction solvent in a distillation flask is heated; the vapor travels to a condenser, liquefies, and drips into the thimble, immersing the sample. Once the chamber is full, the solvent and dissolved compounds are siphoned back into the flask. This cycle repeats for several hours.
-
Recovery: After extraction, the solvent in the distillation flask, now containing the extracted this compound, is evaporated to yield the crude product.
Visualizing Workflows and Biological Pathways
General Experimental Workflow
The process of isolating this compound follows a logical sequence from raw plant material to a purified compound. This workflow is applicable to most of the extraction methods described, with variations in the core extraction step.
Key Signaling Pathways Modulated by this compound
This compound exerts its potent antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways. It is a known activator of the Nrf2 pathway, a master regulator of the antioxidant response, and an inhibitor of the pro-inflammatory NF-κB pathway.[4][8]
References
- 1. This compound regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Antioxidant-Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Nrf2 response by this compound oxime morpholide (3-hydroxyiminoolean-12-en-28-oic acid morpholide) is associated with its ability to induce apoptosis and inhibit proliferation in HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principal Bioactive Properties of this compound, Its Derivatives, and Analogues | MDPI [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of this compound on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Alleviates Neuronal Ferroptosis in Subarachnoid Hemorrhage by Inhibiting KEAP1-Nrf2 and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Oleanolic Acid's Anticancer Potential: A Comparative Cross-Validation Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature highlights the potent anticancer activities of oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, across a spectrum of cancer cell lines. This guide synthesizes key findings on OA's efficacy, detailing its cytotoxic effects, induction of apoptosis, and cell cycle modulation, providing researchers, scientists, and drug development professionals with a valuable comparative resource.
This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cells, including prostate (DU145), breast (MCF-7), glioblastoma (U87), liver (HepG2), gastric (MKN28), and leukemia (K562) cell lines.[1][2][3] The anticancer activity is often dose-dependent and is attributed to OA's ability to trigger programmed cell death (apoptosis) and interfere with the cancer cell cycle.
Comparative Efficacy of this compound: A Quantitative Overview
The cytotoxic effect of this compound, quantified by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines, indicating a degree of selectivity in its action. The following tables summarize the IC50 values, apoptosis induction rates, and cell cycle arrest observations from multiple studies.
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) |
| DU145 | Prostate Cancer | 112.57 | Not Specified |
| MCF-7 | Breast Cancer | 132.29 | Not Specified |
| U87 | Glioblastoma | 163.60 | Not Specified |
| MKN28 | Gastric Cancer | 44.8 | 12 |
| MKN28 | Gastric Cancer | 15.9 | 24 |
| HepG2 | Liver Cancer | ~30 µM | 24 |
Source: Data compiled from multiple preclinical studies.[2][3][4]
Table 2: Apoptotic Effects of this compound on Different Cancer Cell Lines
| Cell Line | Cancer Type | OA Concentration (µg/mL) | Apoptotic Cells (%) |
| DU145 | Prostate Cancer | 100 | 27.0 |
| MCF-7 | Breast Cancer | 100 | 27.0 |
| U87 | Glioblastoma | 100 | 15.7 |
| HepG2 | Liver Cancer | 30 µM | ~35 |
Source: Compiled from published research data.[2][4]
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | OA Concentration | Observed Cell Cycle Arrest |
| DU145 | Prostate Cancer | 50 and 100 µg/mL | G2 Phase |
| MCF-7 | Breast Cancer | Not Specified | G1 Phase |
| U87 | Glioblastoma | Not Specified | G1 Phase |
| HepG2 | Liver Cancer | 5, 25, and 50 µM | G0/G1 Phase |
Source: Synthesized from various in vitro studies.[5][6][7]
Delving into the Mechanism: Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating a complex network of intracellular signaling pathways. A primary mechanism involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] Furthermore, OA has been shown to influence critical signaling cascades, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, which are often dysregulated in cancer.[1]
Experimental Protocols: A Guide for Reproducible Research
To facilitate further research and cross-validation of these findings, detailed protocols for the key experimental assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[8]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound. Include untreated cells as a negative control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9]
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagent
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
Conclusion
The collective evidence strongly supports the potential of this compound as a promising natural compound for cancer therapy. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, coupled with its modulation of key oncogenic signaling pathways, warrants further investigation. The provided data and protocols offer a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. This compound induces apoptosis of MKN28 cells via AKT and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Protocols | USF Health [health.usf.edu]
- 5. This compound induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Revolutionizing Oleanolic Acid Delivery: A Comparative Guide to Enhanced Bioavailability Formulations
For researchers, scientists, and drug development professionals, overcoming the poor oral bioavailability of promising therapeutic compounds like oleanolic acid is a critical challenge. This guide provides an objective comparison of various advanced formulations designed to enhance the systemic absorption of this compound, supported by experimental data and detailed protocols.
This compound, a pentacyclic triterpenoid (B12794562) with a wide range of pharmacological activities, has long been hampered in its clinical development by its low water solubility and consequent poor bioavailability.[1][2] However, recent advancements in drug delivery technologies have led to the development of several innovative formulations that significantly improve its absorption profile. This guide delves into a comparative analysis of these formulations, focusing on self-microemulsifying drug delivery systems (SMEDDS), liposomes, nanoparticles, and solid dispersions.
Quantitative Comparison of this compound Formulations
The following table summarizes the key pharmacokinetic parameters of various this compound formulations from preclinical studies in rats, providing a clear comparison of their in vivo performance against conventional preparations.
| Formulation Type | Control Group | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| SMEDDS | Commercial Tablet | 209.80 | 3.0 | 1740.06 | 507.0 | [1] |
| PVP-Modified Liposomes | Commercial Tablet | 6.90-fold increase vs. control | - | - | 607.9 | [3] |
| mPEG-PCC-VE Nanoparticles | Commercial Tablet | Higher than control | - | - | 153.0 | [4] |
| Lactoferrin-Loaded Nanoparticles | Free this compound | 126.14 | 0.33 | 126.53 (AUClast) | 340.59 | [2] |
| Solid Dispersion (PVP VA 64) | Commercial Tablet | Higher than control | Shorter than control | Higher than control | 240.0 | [5][6] |
| Phospholipid Complex | This compound Suspension | 1180 | - | 2.16-fold increase vs. control | 216.0 | [7] |
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in these bioavailability studies is crucial for interpretation and replication. Below are detailed protocols for the preparation of the formulations and the subsequent in vivo pharmacokinetic studies.
Formulation Preparation
1. Self-Microemulsifying Drug Delivery System (SMEDDS) [1]
-
Composition: A weight ratio of 50:35:15 of Cremophor EL (surfactant), ethanol (B145695) (cosurfactant), and ethyl oleate (B1233923) (oil phase) was utilized.
-
Procedure:
-
The formulation components were mixed with gentle stirring at 40°C for 20 minutes.
-
This compound was then added to the mixture.
-
The mixture was stirred until a clear and transparent solution was obtained, with a final this compound concentration of 1% (w/w).
-
The resulting SMEDDS was stored at room temperature.
-
2. Polyvinylpyrrolidone (PVP)-Modified Liposomes [3]
-
Method: A thin-film dispersion method coupled with sonication was employed.
-
Composition: The liposomes consisted of a soybean lecithin (B1663433) and cholesterol lipid bilayer, a protective hydrophilic polyvinylpyrrolidone-K30 (PVP-K30) coating, and sodium deoxycholate as a protective bile salt.
-
Procedure:
-
This compound, soybean lecithin, and cholesterol were dissolved in an organic solvent.
-
The solvent was evaporated under reduced pressure to form a thin lipid film.
-
The film was hydrated with an aqueous solution containing PVP-K30 and sodium deoxycholate.
-
The resulting suspension was sonicated to form small, unilamellar liposomes.
-
3. mPEG-PCC-VE Polymeric Nanoparticles [4]
-
Method: A solvent evaporation method was used.
-
Composition: this compound was encapsulated within nanoparticles made from a vitamin E-modified aliphatic polycarbonate polymer (mPEG-PCC-VE).
-
Procedure:
-
This compound and the mPEG-PCC-VE polymer were dissolved in an organic solvent.
-
This organic phase was then emulsified in an aqueous phase containing a surfactant.
-
The organic solvent was subsequently removed by evaporation, leading to the formation of nanoparticles.
-
4. Lactoferrin-Loaded Nanoparticles [2][8]
-
Method: A modified nanoparticle albumin-bound (NAB) technology was utilized.
-
Procedure:
-
This compound (0.2 g) was dissolved in 20 mL of a 7:3 solution of methylene (B1212753) dichloride and absolute ethyl alcohol at 60°C.
-
Lactoferrin was suspended in water to a concentration of 0.8% w/w and sonicated for 30 minutes for homogenous dissolution. The pH of the lactoferrin solution was adjusted to 4.0.
-
The this compound solution was then added to the lactoferrin solution under high-pressure homogenization for three cycles at approximately 50 MPa.
-
5. Solid Dispersion (PVP VA 64) [5]
-
Method: Hot Melt Extrusion (HME).
-
Procedure:
-
This compound and PVP VA 64 were physically mixed.
-
The mixture was fed into a hot melt extruder.
-
The molten mixture was then extruded and cooled to form a solid dispersion.
-
In Vivo Bioavailability Study in Rats
-
Animal Model: Male Sprague Dawley rats were typically used for these studies.[1][2][4][5]
-
Administration:
-
Blood Sampling:
-
Blood samples were collected from the retro-orbital plexus or jugular vein at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 36 hours).[1]
-
Blood was collected into heparinized tubes and centrifuged to separate the plasma.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time data using non-compartmental analysis.
-
Visualizing the Experimental Workflow
To better illustrate the process of evaluating the bioavailability of these novel formulations, the following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for in vivo bioavailability studies.
Conclusion
The data presented in this guide clearly demonstrate that advanced formulation strategies can dramatically enhance the oral bioavailability of this compound. SMEDDS, liposomes, nanoparticles, and solid dispersions have all shown significant improvements over conventional tablet formulations, with PVP-modified liposomes and SMEDDS exhibiting particularly high increases in relative bioavailability. These findings underscore the critical role of formulation science in unlocking the therapeutic potential of poorly soluble compounds like this compound, offering promising avenues for future drug development. Researchers and scientists are encouraged to consider these advanced delivery systems to overcome the biopharmaceutical challenges associated with this and other promising natural products.
References
- 1. Self-microemulsifying drug delivery system for improved oral bioavailability of this compound: design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, and in vitro/vivo studies of this compound-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Polymeric nanoparticles developed by vitamin E-modified aliphatic polycarbonate polymer to promote oral absorption of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of hot melt extrusion to enhance the dissolution and oral bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Evaluation of this compound Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. scispace.com [scispace.com]
- 10. A rapid UPLC-MS/MS method for the determination of this compound in rat plasma and liver tissue: application to plasma and liver pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of Oleanolic Acid and Its Synthetic Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological potency of the naturally occurring triterpenoid (B12794562), oleanolic acid, and its synthetic derivatives. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
This compound, a pentacyclic triterpenoid found in numerous plant species, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[1] However, its therapeutic potential is often limited by modest potency and poor bioavailability. To address these limitations, medicinal chemists have developed a wide array of synthetic derivatives, modifying the core this compound scaffold to enhance its biological activity.[2][3] This guide offers a comparative analysis of the potency of this compound versus its synthetic counterparts, focusing on key therapeutic areas.
Anticancer Potency: A Quantitative Comparison
Synthetic modifications of this compound have led to derivatives with significantly enhanced cytotoxic activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, demonstrating the increased potency of these synthetic analogs.
| Compound/Derivative | Cell Line | Potency (IC50/GI50 in µM) | Reference |
| This compound | B16 2F2 (Melanoma) | 4.8 | [4] |
| HCT-116 (Colon) | >50 | [5] | |
| LS-174T (Colon) | >50 | [5] | |
| Derivative 7-10 (imidazole-amide derivative) | MCF-7 (Breast) | Not specified, equivalent to Nilotinib | [6][7] |
| SGC7901 (Gastric) | Not specified, superior to Nilotinib | [6][7] | |
| Derivative 3 (1-en-2-cyano-3-oxo in ring A and a nitro at C-17) | HepG2 (Liver) | 1.75 | [8][9] |
| Col-02 (Colon) | 0.71 | [8][9] | |
| Achyranthoside H methyl ester (AH-Me) | MCF-7 (Breast) | 4.0 | [4] |
| MDA-MB-453 (Breast) | 6.5 | [4] | |
| Derivative 4d | HCT-116 (Colon) | 38.5 | [5] |
| Derivative 5d | LS-174T (Colon) | 38.0 | [5] |
| Compound 52 | A431 (Skin) | 2.67 | [10] |
Anti-inflammatory Activity: Enhanced Inhibition of Key Mediators
This compound derivatives have demonstrated superior anti-inflammatory effects compared to the parent compound. A prominent example is 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), which exhibits potency that is orders of magnitude greater.[11] This enhanced activity is often attributed to the modulation of key inflammatory pathways, such as the NF-κB signaling cascade.[2][11] The table below compares the inhibitory effects on nitric oxide (NO), a key inflammatory mediator.
| Compound/Derivative | Cell Model | Potency (IC50 in µM) | Reference |
| This compound | LPS-activated RAW 264.7 macrophages | Varies by study | [12] |
| CDDO | LPS-activated RAW 264.7 macrophages | Significantly lower than this compound | [11] |
| 11-Oxothis compound derivatives (Compounds 8 and 9) | LPS-induced BV2 cells | More potent than this compound | [12] |
Antiviral Efficacy: Broad-Spectrum Improvements
Synthetic derivatives of this compound have also shown promise as potent antiviral agents, with improved activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and herpes viruses.[13][14] Modifications to the this compound structure have resulted in compounds with enhanced ability to inhibit viral replication and entry.[14]
| Compound/Derivative | Virus | Potency (EC50 in µM) | Reference |
| This compound Derivative 32 | HIV-1 | 0.32 | [14] |
| 3-O-acyl-ursolic acids (related triterpenoid derivatives) | HIV-1 | 0.31 | [14] |
| This compound | Herpes Simplex Virus-1 (HSV-1) | 6.8 µg/mL | [15] |
| This compound | Herpes Simplex Virus-2 (HSV-2) | 7.8 µg/mL | [15] |
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed protocols for the key assays cited are provided below.
MTT Assay for Anticancer Activity
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its synthetic derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Determination of Anti-inflammatory Activity (Nitric Oxide, TNF-α, and IL-6)
This protocol outlines the measurement of key inflammatory mediators in macrophage cell cultures.
-
Cell Culture and Treatment: Culture RAW 264.7 macrophage cells in a 24-well plate. Pre-treat the cells with different concentrations of this compound or its derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[12]
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[1]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.[16]
-
-
TNF-α and IL-6 Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of TNF-α and IL-6, following the manufacturer's instructions.[17][18]
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration from a standard curve.
-
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the inhibition of viral infectivity.
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Titration: Perform serial dilutions of the virus stock to determine the titer that produces a countable number of plaques (typically 50-100 per well).[9]
-
Compound and Virus Incubation: Pre-incubate the cell monolayer with various concentrations of the test compounds for 1 hour. Then, infect the cells with the virus at the predetermined multiplicity of infection (MOI).[9]
-
Virus Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.[9]
-
Overlay Application: Remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.[9]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques, which appear as clear zones where cells have been lysed by the virus.[9]
-
Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value for each compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and the research methodology.
Caption: NF-κB signaling pathway and its inhibition by this compound derivatives.
Caption: A generalized workflow for comparing the biological potency of this compound and its derivatives.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. novamedline.com [novamedline.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Epithelial–Macrophage Crosstalk in Host Responses to Campylobacter jejuni Infection in Humans [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Antioxidant Capacity of Oleanolic Acid and Other Triterpenoids
Oleanolic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its antioxidant properties. This guide provides a comparative analysis of the antioxidant capacity of this compound against other structurally related triterpenoids, including ursolic acid, asiatic acid, and betulinic acid. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding of these compounds' therapeutic potential.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of triterpenoids is frequently evaluated using various in vitro assays that measure their ability to scavenge free radicals or chelate pro-oxidant metals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with lower values indicating greater activity. The following table summarizes the reported IC50 values for this compound and other selected triterpenoids from different antioxidant assays.
| Triterpenoid | DPPH Radical Scavenging IC50 (µg/mL) | Superoxide (B77818) Radical Scavenging IC50 (µg/mL) | Hydroxyl Radical Scavenging IC50 (µg/mL) | Nitric Oxide Radical Scavenging IC50 (µg/mL) | Hydrogen Peroxide Scavenging IC50 (mg/mL) | Ferrous Ion Chelating IC50 (mg/mL) |
| This compound | 32.46[1], 61.5[2] | 37.69[1] | 4.46[1] | 1.36[1] | 0.984[1] | 0.241[1] |
| Ursolic Acid | 43.35 (superoxide, not DPPH)[3] | 33.5% scavenging at 10µM[3] | ~60% scavenging at 0.003-0.016M[3] | - | - | 34.2% chelating at 10µM[3] |
| Asiatic Acid | - | - | - | - | Protective effects against H2O2 induced injury[4] | - |
| Betulinic Acid | - | - | - | - | - | - |
From the available data, this compound demonstrates significant dose-dependent inhibition of DPPH, superoxide, hydroxyl, and nitric oxide radicals.[1] In a comparative study against its isomer, ursolic acid, this compound showed significantly higher antioxidant activity in protecting against H2O2-induced DNA damage in L1210 and K562 leukemic cell lines.[5][6] However, in HL-60 cells, the protective effect of this compound was slightly lower than that of ursolic acid, though the difference was not statistically significant.[5][6] Both this compound and ursolic acid have been shown to possess potent antioxidant effects.[5] The minor structural difference, the position of a methyl group on ring E, is suggested to be responsible for the observed variations in their biological activities.[5][6]
Asiatic acid has also been shown to exhibit protective effects against hydrogen peroxide-induced cell injury, indicating its antioxidant potential.[4] Betulinic acid's antioxidant activity is reported to be mediated through the Nrf2/Keap1 signaling pathway, which is a key cellular defense mechanism against oxidative stress.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the experimental protocols for commonly used antioxidant capacity assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
-
Reagents: DPPH solution (typically in methanol (B129727) or ethanol), test compound (triterpenoid) at various concentrations, and a positive control (e.g., ascorbic acid, gallic acid).
-
Procedure:
-
A specific volume of the DPPH solution is added to the test compound solutions of varying concentrations.
-
The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (around 517 nm).
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the scavenging activity against the concentration of the test compound.
-
2. Superoxide Anion Radical Scavenging Assay (PMS-NADH system)
This assay measures the scavenging of superoxide radicals generated by the phenazine (B1670421) methosulfate (PMS)-NADH system.
-
Reagents: NADH (nicotinamide adenine (B156593) dinucleotide), NBT (nitroblue tetrazolium), PMS (phenazine methosulfate), phosphate (B84403) buffer, and the test compound.
-
Procedure:
-
The reaction mixture contains the test compound at different concentrations, NADH, and NBT in a phosphate buffer.
-
The reaction is initiated by adding PMS.
-
The mixture is incubated at room temperature for a specific duration (e.g., 5 minutes).
-
The absorbance is measured at a specific wavelength (around 560 nm).
-
The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.
-
3. Hydroxyl Radical Scavenging Assay (Fenton Reaction)
This assay evaluates the ability of an antioxidant to scavenge hydroxyl radicals, which are highly reactive and damaging. The Fenton reaction is a common method for generating these radicals.
-
Reagents: Ferrous sulfate (B86663) (FeSO4), hydrogen peroxide (H2O2), a detection molecule (e.g., salicylic (B10762653) acid or deoxyribose), and the test compound.
-
Procedure:
-
The test compound is mixed with the detection molecule and FeSO4.
-
H2O2 is added to initiate the Fenton reaction, generating hydroxyl radicals.
-
The mixture is incubated for a specific time at a controlled temperature.
-
The degradation of the detection molecule by hydroxyl radicals is measured, often by a colorimetric reaction with another reagent (e.g., thiobarbituric acid for deoxyribose degradation products).
-
The absorbance is read at a specific wavelength, and the scavenging activity and IC50 value are calculated.
-
Signaling Pathways and Experimental Workflows
The antioxidant effects of triterpenoids are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.
Antioxidant Response Element (ARE) Activation Workflow
Many triterpenoids, including oleanolic and betulinic acid, exert their antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7][8] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1) and targeted for degradation. In the presence of oxidative stress or inducers like certain triterpenoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.
Caption: Workflow of Nrf2-mediated antioxidant response activation by triterpenoids.
General Experimental Workflow for Antioxidant Capacity Assessment
The process of evaluating the antioxidant capacity of a triterpenoid typically follows a standardized workflow, from sample preparation to data analysis.
References
- 1. rroij.com [rroij.com]
- 2. This compound: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protective effects of ursolic acid and this compound in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Betulinic Acid Antioxidant Effect - LKT Labs [lktlabs.com]
- 8. Antioxidant activities of this compound in vitro: possible role of Nrf2 and MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Promise of Oleanolic Acid: A Comparative Guide to Preclinical Animal Models
For researchers, scientists, and drug development professionals, the transition from promising in vitro results to successful in vivo validation is a critical juncture in the therapeutic development pipeline. Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, has demonstrated a wide spectrum of pharmacological activities in cell-based assays. This guide provides a comparative overview of how these in vitro findings have been substantiated in various preclinical animal models, focusing on its anti-inflammatory, anti-diabetic, hepatoprotective, neuroprotective, and anti-cancer properties. The data is presented to facilitate objective comparison and is supported by detailed experimental protocols and signaling pathway visualizations.
Anti-Inflammatory Effects
This compound's potent anti-inflammatory properties, observed in vitro through the suppression of pro-inflammatory mediators, have been consistently validated in various in vivo models. These studies confirm its ability to mitigate inflammatory responses by inhibiting key signaling pathways and reducing the expression of inflammatory cytokines.
Comparative Efficacy of this compound in Animal Models of Inflammation
| Animal Model | This compound Dosage & Route | Challenge Agent | Key In Vivo Findings | Reference |
| Mice | Not specified | Acetic Acid | Suppression of vascular hyperpermeability | [1] |
| Mice | Not specified | Carboxymethylcellulose | Inhibition of leukocyte migration | [1] |
| Mice | Not specified | Lipopolysaccharide (LPS) | Suppression of TNF-α production and NF-κB activation | [1][2] |
| TPA-induced Ear Edema Mice | Not specified | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Potent anti-inflammatory effects (derivatives 8 and 9) | [3] |
| DSS-induced Colitis Mice | Not specified | Dextran Sulfate Sodium (DSS) | Inhibition of Th17 cells, downregulation of IL-1, NF-ĸB, MAPK, and RORγt expression | [4] |
| Male BL/6J Mice (Acute Ear Edema) | Not specified | TPA | Greater suppression of edema and decreased ear thickness compared to diclofenac (B195802) (OADP derivative) | [5] |
Experimental Protocols
LPS-Induced Inflammation Model in Mice:
-
Objective: To evaluate the effect of this compound on systemic inflammation.
-
Procedure: Mice are administered this compound prior to an intraperitoneal injection of lipopolysaccharide (LPS) from E. coli.
-
Data Collection: Serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are measured using ELISA. Activation of the Nuclear Factor-kappa B (NF-κB) pathway in tissues like the liver or spleen is assessed via Western blot analysis for phosphorylated IκBα and the p65 subunit of NF-κB.[1][2]
TPA-Induced Ear Edema Model in Mice:
-
Objective: To assess the topical anti-inflammatory activity of this compound.
-
Procedure: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone (B3395972) is applied to the surface of a mouse's ear to induce acute inflammation and edema. This compound or its derivatives are co-applied or applied as a pre-treatment.
-
Data Collection: The thickness of the ear is measured with a digital caliper at various time points after TPA application. A reduction in ear thickness in the OA-treated group compared to the control group indicates anti-inflammatory activity.[3][5]
Signaling Pathway
Caption: this compound inhibits LPS-induced inflammation by blocking NF-κB activation.
Anti-Diabetic Effects
In vitro studies have highlighted this compound's potential in managing diabetes by improving glucose metabolism. Preclinical studies in diabetic animal models have corroborated these findings, demonstrating its ability to regulate blood glucose levels, improve insulin (B600854) sensitivity, and protect against diabetic complications.
Comparative Efficacy of this compound in Animal Models of Diabetes
| Animal Model | This compound Dosage & Route | Key In Vivo Findings | Reference |
| Streptozotocin (B1681764) (STZ)-induced Diabetic Rats | 5 mg/kg, oral gavage for 21 days | Ameliorated inflammation and oxidative damage; normalized hyperglycemia; decreased TLR-9, IL-18, NF-κB, and MDA levels | [6] |
| Diet-induced Pre-diabetic Sprague Dawley Rats | 80 mg/kg for 12 weeks | Improved glucose homeostasis, reduced caloric intake, body weights, plasma ghrelin, and glycated hemoglobin (HbA1c) | [7] |
| Diet-induced Pre-diabetic Sprague Dawley Rats | 80 mg/kg for 12 weeks | Reduced differential white blood cell count and pro-inflammatory cytokines | [8] |
| STZ-induced Diabetic Sprague Dawley Rats | 40 and 60 mg/kg | Reduced polyuria, maintained kidney weight, increased reduced glutathione (B108866) levels in kidneys | [9] |
| Diet-induced Pre-diabetic Rats | 80 mg/kg for 12 weeks | Ameliorated body/liver weight ratio, decreased plasma triglycerides and VLDL, lowered hepatic oxidative stress and intrahepatic triglycerides | [10] |
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetes Model in Rats:
-
Objective: To evaluate the anti-hyperglycemic and protective effects of this compound in a model of type 1 diabetes.
-
Procedure: Diabetes is induced in rats (e.g., Sprague Dawley) via a single intraperitoneal injection of streptozotocin, which is toxic to pancreatic β-cells. Animals with blood glucose levels exceeding a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Treatment: Diabetic rats are treated with this compound, typically via oral gavage, for a specified period (e.g., 21 days).
-
Data Collection: Blood glucose levels are monitored regularly. At the end of the study, serum is collected to measure markers of inflammation (e.g., IL-18, NF-κB) and oxidative stress (e.g., malondialdehyde, MDA). Pancreatic tissue can be examined histopathologically for damage to the islets of Langerhans.[6][9]
High-Fat High-Carbohydrate (HFHC) Diet-Induced Pre-diabetes Model in Rats:
-
Objective: To assess this compound's ability to prevent the progression to type 2 diabetes.
-
Procedure: Rats are fed a high-fat, high-carbohydrate diet for an extended period (e.g., 20 weeks) to induce a pre-diabetic state, characterized by insulin resistance and impaired glucose tolerance.
-
Treatment: Pre-diabetic rats are then treated with this compound (e.g., 80 mg/kg) for several weeks, with or without a switch to a normal diet.
-
Data Collection: Parameters such as body weight, food intake, plasma glucose, glycated hemoglobin (HbA1c), and lipid profiles are measured. An oral glucose tolerance test (OGTT) is often performed to assess improvements in glucose homeostasis.[7][8][10]
Hepatoprotective Effects
This compound's ability to protect liver cells from various toxins, a key finding in vitro, has been extensively confirmed in animal models of liver injury. It mitigates liver damage by activating antioxidant pathways and reducing inflammation.
Comparative Efficacy of this compound in Animal Models of Liver Injury
| Animal Model | this compound Dosage & Route | Challenge Agent | Key In Vivo Findings | Reference | | :--- | :--- | :--- | :--- | | Mice | 200 µmol/kg, sc for 3 days | CCl₄, bromobenzene, acetaminophen, phalloidin, cadmium | Dramatically diminished liver injury, reduced serum ALT and IDH activities |[11] | | Concanavalin A (ConA)-induced Liver Injury Mice | Not specified | Concanavalin A | Attenuated elevation of serum aminotransferases, alleviated liver injury and inflammation, activated PPARα, and inhibited JNK signaling |[12] | | Mice | Not specified | Alcohol | Decreased serum AST, ALT, and ATP; increased hepatic GSH, SOD, and CAT; suppressed TNF-α and IL-6 via NRF-2 and HO-1 pathways |[4] |
Note: While OA is hepatoprotective at low doses, high doses and long-term use can be hepatotoxic.[13]
Experimental Protocols
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model in Mice:
-
Objective: To evaluate the protective effect of this compound against chemically-induced acute liver damage.
-
Procedure: Mice are pre-treated with this compound (e.g., subcutaneously for 3 days) before being challenged with an intraperitoneal injection of CCl₄, a potent hepatotoxin that induces free radical-mediated liver damage.
-
Data Collection: 24 hours after CCl₄ administration, blood is collected to measure serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). A significant reduction in these enzymes in the OA-treated group indicates hepatoprotection. Liver tissues are collected for histopathological examination to assess the degree of necrosis and inflammation.[11][12]
Signaling Pathway
Caption: this compound provides hepatoprotection by activating the Nrf2/HO-1 pathway.
Neuroprotective Effects
The neuroprotective potential of this compound seen in vitro, particularly its antioxidant and anti-inflammatory effects, has been validated in animal models of neurological disorders like ischemic stroke.
Comparative Efficacy of this compound in Animal Models of Neurological Damage
| Animal Model | this compound Dosage & Route | Injury Model | Key In Vivo Findings | Reference | | :--- | :--- | :--- | :--- | | Focal Cerebral Ischemia-Reperfusion Rats | 25 mg/kg | Middle Cerebral Artery Occlusion (MCAO) | Reduced pallid area in the brain, improved neurological deficit score, infarct area, and water content |[14] | | MCAO Rats | Not specified | MCAO | Reduced cerebral infarction area and neurological scores, reduced ROS production, suppressed GSK-3β activation, and upregulated HO-1 expression |[15] | | MCAO Mice | Not specified | MCAO | Attenuated brain infarction, functional deficits, and neuronal apoptosis; suppressed microglial and NLRP3 inflammasome activation |[16] | | MCAO Mice | 6 mg/kg/day for 3 days (pre-treatment) | MCAO | Decreased cerebral infarction area, neurological score, Evans blue leakage, and MDA generation |[17] | | MCAO Mice | 6 mg/kg/day for 6 weeks (post-treatment) | MCAO | Reduced brain loss, enhanced motor function, and improved learning and memory |[17] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents:
-
Objective: To simulate ischemic stroke and evaluate the neuroprotective effects of this compound.
-
Procedure: Anesthetized rats or mice undergo a surgical procedure where a filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, inducing focal cerebral ischemia. After a set period (e.g., 60-90 minutes), the filament is withdrawn to allow reperfusion, mimicking the conditions of a stroke.
-
Treatment: this compound can be administered before (pre-treatment) or after (post-treatment) the MCAO procedure.
-
Data Collection: Neurological deficits are scored based on motor and behavioral tests. After 24 hours or longer, brains are harvested. The infarct volume is measured using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[14][15][17] Cellular and molecular analyses, such as TUNEL staining for apoptosis and Western blotting for signaling proteins (e.g., GSK-3β, HO-1), are performed on brain tissue.[15]
Signaling Pathway
Caption: this compound protects against cerebral ischemia via the GSK-3β/HO-1 pathway.
Anti-Cancer Effects
This compound's in vitro anti-proliferative and pro-apoptotic effects on various cancer cell lines have been translated to in vivo models, where it has been shown to inhibit tumor growth and metastasis.
Comparative Efficacy of this compound in Animal Models of Cancer
| Animal Model | Tumor Type | Key In Vivo Findings | Reference |
| Nude Mice Xenograft | Prostate Cancer (PC-3 cells) | Suppressed tumor growth via inhibition of the PI3K/Akt pathway | [18] |
| Osteosarcoma Model | Osteosarcoma | Reduced lung metastasis | [19] |
| NSCLC Model | Non-Small Cell Lung Cancer (NSCLC) | Reduced lung metastasis | [19] |
| Rat Model | Colon Carcinogenesis | Inhibited tumor initiation | [19] |
| Meta-analysis of Animal Models | Various | Significant inhibitory effect on tumor growth and a decrease in tumor weight | [20] |
Experimental Protocols
Xenograft Tumor Model in Nude Mice:
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Procedure: Human cancer cells (e.g., PC-3 prostate cancer cells) are cultured and then injected subcutaneously into the flank of immunodeficient nude mice. Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection or oral gavage) or a vehicle control for a set period.
-
Data Collection: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be used for further analysis, such as Western blotting to investigate the effect on signaling pathways like PI3K/Akt, or immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[18]
Experimental Workflow
Caption: Workflow for a typical in vivo cancer xenograft study.
References
- 1. Anti-inflammatory Effects of this compound on LPS-Induced Inflammation In Vitro and In Vivo - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. The in vitro and in vivo study of this compound indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prophylactic and therapeutic roles of this compound and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Plant-derived this compound ameliorates markers of subclinical inflammation and innate immunity activation in diet-induced pre-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound prevents progression of streptozotocin induced diabetic nephropathy and protects renal microstructures in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protective effect of this compound against chemical-induced acute necrotic liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Hepatoprotection by this compound Preconditioning: Focusing on PPARα Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound reprograms the liver to protect against hepatotoxicants, but is hepatotoxic at high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. This compound Provides Neuroprotection against Ischemic Stroke through the Inhibition of Microglial Activation and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of this compound against cerebral ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of the Neuroprotective Effects of Oleanolic Acid and Standard Neuromodulatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of the natural triterpenoid (B12794562), oleanolic acid, against established standard-of-care drugs for neurodegenerative diseases and ischemic stroke. This document synthesizes experimental data to offer an objective performance analysis, supported by detailed methodologies and visual representations of key biological pathways.
Executive Summary
This compound, a pentacyclic triterpenoid found in numerous plant species, has demonstrated significant neuroprotective properties in a variety of preclinical models. Its mechanisms of action are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory activities. This guide compares the efficacy of this compound with that of Donepezil (B133215) and Memantine (B1676192), commonly prescribed for Alzheimer's disease; Riluzole (B1680632), used in the management of amyotrophic lateral sclerosis (ALS); and Edaravone (B1671096), a treatment for acute ischemic stroke. The comparative data suggest that this compound exhibits neuroprotective effects comparable to, and in some instances, potentially exceeding, those of these standard drugs, particularly in models of oxidative stress and neuronal cell death.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the neuroprotective effects of this compound and standard drugs.
Table 1: In Vitro Neuroprotection - Cell Viability and Neurotoxicity
| Compound | Cell Line | Neurotoxic Insult | Concentration(s) | Outcome Measure | Result | Citation(s) |
| This compound | SH-SY5Y | - | 100-1000 µg/mL | MTT Assay | Reduced cell viability to 71.5% (100 µg/mL), 61% (300 µg/mL), and 43% (1000 µg/mL) after 48h. IC50: 714.32 µg/mL. | [1][2][3][4] |
| BV2 | Lipopolysaccharide (LPS) | < 10 µM | MTT Assay | Maintained cell viability above 85%. | [5] | |
| PC12 | 6-hydroxydopamine (6-OHDA) | Not specified | MTT Assay | Attenuated 6-OHDA-induced cell death. | [6] | |
| Donepezil | PC12 | Aβ25-35 (20 µmol/L) | 5-50 µmol/L | MTT Assay | Significantly increased cell viability from 57.35% to 87.35%. | [7] |
| Rat Cortical Neurons | Oxygen-glucose deprivation | Not specified | LDH Release | Significantly decreased LDH release in a concentration-dependent manner. | [8] | |
| Memantine | Rat Cortical Neurons | NMDA (100 µmol/L) | 0.1-5 µmol/L | MTT & LDH Assays | Dose-dependently prevented NMDA-induced neurotoxicity. | [9][10] |
| Chick Embryo Neurons | Hypoxia (NaCN) | 1 µmol/L | Not specified | Protected against hypoxic damage. | [11] | |
| Riluzole | Cortical Cultures | Kainate/NMDA (30 µM) | 1-30 µM | Neuronal Death | Attenuated submaximal neuronal death. | [12] |
| SH-SY5Y | H2O2 (200 µM) | 1-10 µM | Cell Death | Limited H2O2-induced cell death. | [13] | |
| Edaravone | HT22 Neuronal Cells | Glutamate (5 mM) | 100 µM | WST & LDH Assays | Reduced glutamate-induced cell death. | [14] |
| Bovine Aortic Endothelial Cells | 15-HPETE (30 µM) | 1 µM | Cell Death | Inhibited cell death by 57%. | [15] |
Table 2: In Vitro Neuroprotection - Oxidative Stress and Apoptosis
| Compound | Cell Line/Model | Insult | Concentration(s) | Outcome Measure | Result | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | PC12 | 6-OHDA | Not specified | Intracellular ROS | Decreased intracellular ROS. |[6] | | | BV2 Microglia | LPS | Not specified | ROS Production | Inhibited ROS production. |[5] | | | Human Umbilical Vein Endothelial Cells | High Glucose | Not specified | ROS Production | Depressed ROS production. |[16] | | Donepezil | PC12 | Aβ25-35 | 5-50 µmol/L | LDH Release | Decreased LDH release from 164.57% to 138.25%. |[7] | | Memantine | Not specified | Not specified | Not specified | Not specified | Not specified | | | Riluzole | Cortical Cultures | FeCl3 | 1-30 µM | Lipid Peroxidation | Reduced Fe3+-induced lipid peroxidation. |[12] | | | SH-SY5Y | H2O2 (200 µM) | 1-10 µM | ROS Increase | Counteracted H2O2-induced ROS increase. |[13] | | Edaravone | Rat Brain Homogenate | Incubation | IC50: 15.3 µM | Lipid Peroxidation | Inhibited lipid peroxidation. |[17] | | | HT22 Neuronal Cells | Glutamate | 100 µM | Cell Death | Reduced oxidative cell death. |[14] |
Table 3: In Vivo Neuroprotection - Ischemic Stroke Models
| Compound | Animal Model | Insult | Dosage | Outcome Measure | Result | Citation(s) |
| This compound | Mice | MCAO | 10 mg/kg, p.o. | Neuronal Apoptosis (TUNEL) | Attenuated neuronal apoptosis 1 day post-tMCAO. | [18] |
| Mice | MCAO | 6 mg/kg/day | Infarct Volume, Neurological Score | Significantly decreased cerebral infarction area and neurological symptom score. | [19] | |
| Rats | MCAO | 10 and 20 mg/kg | Infarct Volume | Significantly and dose-dependently reduced infarct volumes. | [20] | |
| Edaravone | Rat | MCA occlusion | Not specified | Infarct Volume | Repeated infusion for 14 days significantly reduced ischemic damage. | [21] |
| Memantine | Rat | Transient Forebrain Ischemia | 10 mg/kg | Neuronal Damage (CA1) | Significantly protected CA1 neurons against ischemic damage. | [11] |
Key Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the compared standard drugs are mediated through various signaling pathways. Understanding these pathways is crucial for evaluating their therapeutic potential.
This compound: A Multi-Target Agent
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways, primarily centered on antioxidant and anti-inflammatory responses.
Caption: this compound's neuroprotective signaling pathways.
Standard Drugs: Targeted Mechanisms
Standard neuroprotective drugs typically have more targeted mechanisms of action, focusing on specific neurotransmitter systems or pathological processes.
Caption: Mechanisms of action for standard neuroprotective drugs.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Cell Viability (MTT) Assay
Objective: To assess the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 2x10^4 cells per well and incubate for 24 hours.[1][2]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound, donepezil) and/or the neurotoxic agent (e.g., Aβ25-35, 6-OHDA).[6][7]
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).[1][7]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.[1][2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[5]
Apoptosis (TUNEL) Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Tissue Preparation: Harvest and fix brain tissue in 4% paraformaldehyde (PFA).[18]
-
Sectioning: Prepare coronal brain sections (e.g., 20 µm thick) using a cryostat.[18]
-
Permeabilization: Treat the sections with a permeabilization solution.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
Counterstaining: Counterstain with a nuclear marker (e.g., DAPI) and a neuronal marker (e.g., NeuN) for co-localization.[18]
-
Imaging: Visualize and quantify TUNEL-positive cells using fluorescence microscopy.[18]
Oxidative Stress (ROS) Measurement
Objective: To quantify the levels of intracellular reactive oxygen species (ROS).
Protocol:
-
Cell Treatment: Treat cells with the test compound and/or the pro-oxidant stimulus.
-
DCFH-DA Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.[16]
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. The intensity of DCF fluorescence is proportional to the amount of intracellular ROS.[6][16]
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse cells or tissues to extract total protein.
-
Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-GSK-3β, HO-1).[20]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating and comparing the neuroprotective effects of this compound and standard drugs.
Caption: Workflow for comparing neuroprotective agents.
Conclusion
The compiled evidence suggests that this compound is a promising neuroprotective agent with a broad spectrum of activity. Its ability to modulate multiple signaling pathways involved in antioxidant defense and inflammation provides a robust mechanism for protecting neurons from various insults. While direct comparative clinical trials are lacking, the preclinical data presented in this guide indicate that this compound's efficacy is on par with, and in some aspects, potentially superior to, standard neuroprotective drugs in specific experimental paradigms. Further research, particularly head-to-head in vivo studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of neurodegenerative diseases and ischemic stroke. This guide serves as a valuable resource for researchers and drug development professionals in navigating the current landscape of neuroprotective agents and identifying promising candidates for future investigation.
References
- 1. preprints.org [preprints.org]
- 2. Neuroprotective Properties of this compound—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Properties of this compound-Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exerts a Neuroprotective Effect Against Microglial Cell Activation by Modulating Cytokine Release and Antioxidant Defense Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Mitigates 6-Hydroxydopamine Neurotoxicity by Attenuating Intracellular ROS in PC12 Cells and Striatal Microglial Activation in Rat Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidative and proapoptotic effects of riluzole on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound protects against oxidative stress-induced human umbilical vein endothelial cell injury by activating AKT/eNOS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. This compound Provides Neuroprotection against Ischemic Stroke through the Inhibition of Microglial Activation and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of this compound against cerebral ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Alleviates Cerebral Ischemia/Reperfusion Injury via Regulation of the GSK-3β/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
A Comparative Guide to Validated Analytical Methods for Oleanolic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of oleanolic acid, a widely distributed pentacyclic triterpenoid (B12794562) with numerous pharmacological activities, is crucial for quality control, pharmacokinetic studies, and formulation development.[1][2] This guide provides an objective comparison of common validated analytical methods—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—supported by experimental data and detailed protocols.
Comparison of Method Performance
The selection of an analytical method depends on factors such as required sensitivity, sample matrix complexity, available instrumentation, and throughput needs. The following tables summarize the quantitative performance of various validated methods for this compound quantification.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a robust and widely used technique for the quantification of this compound, offering good precision and accuracy.[1][3]
| Validation Parameter | Method A | Method B |
| Column | Diamonsil C18 (150 x 4.6 mm, 5 µm)[1][4] | INNO C18 (150 x 4.6 mm, 3 µm)[3][5] |
| Linearity Range | 2–100 µg/mL[1][4] | 62.5–2000 µg/mL[3][5] |
| Correlation Coefficient (r²) | 0.999[1][4] | 0.9996[3][5] |
| Limit of Detection (LOD) | 0.1 µg/mL[1][4] | 0.34 µg/mL[3][5] |
| Limit of Quantification (LOQ) | 1 µg/mL[1][4] | 1.042 µg/mL[3][5] |
| Accuracy (Recovery %) | 99.88–100.28%[1][4] | 99.44–103.66%[3][5] |
| Precision (%RSD, Intra- & Inter-day) | < 3.1%[1][4] | < 0.15%[3][5] |
| Citation | [1][4] | [3][5] |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Methods
HPTLC offers a simple, rapid, and cost-effective alternative for the quantification of this compound, particularly suitable for screening multiple samples and quality control of herbal materials.[6][7]
| Validation Parameter | Method C | Method D |
| Stationary Phase | Silica (B1680970) gel 60 F254 plates[6][8] | Silica gel G 60 F254 plates[7] |
| Linearity Range | 100–600 ng/spot[6][8] | Not Specified |
| Correlation Coefficient (r²) | 0.990[6][8] | Not Specified |
| Limit of Detection (LOD) | 9.30 ng/spot[6][8] | 10 ng/spot[7] |
| Limit of Quantification (LOQ) | 28.1 ng/spot[6][8] | 30 ng/spot[7] |
| Accuracy (Recovery %) | Not Specified | 98.98%[7] |
| Rf Value | 0.53[6][8] | Not Specified |
| Citation | [6][8] | [7] |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
LC-MS and LC-MS/MS provide the highest sensitivity and specificity, making them ideal for analyzing this compound in complex biological matrices like plasma, where concentrations are often very low.[9][10]
| Validation Parameter | Method E (LC-IT-MS) | Method F (LC-MS/MS) |
| Matrix | Chinese Herbs[10] | Human/Rat Plasma[9][11] |
| Linearity Range | 0.04–40 µg/mL[10] | 1–300 ng/mL[9] |
| Correlation Coefficient (r²) | Not Specified | > 0.995[9] |
| Limit of Detection (LOD) | 5 ng/mL[10] | Not specified (LLOQ reported) |
| Limit of Quantification (LOQ/LLOQ) | Not Specified | 1–3 ng/mL[9] |
| Accuracy (Recovery %) | 97.1–106.2%[10] | Not Specified |
| Precision (%RSD, Intra- & Inter-day) | 0.78–2.15%[10] | < 12%[9] |
| Citation | [10] | [9] |
Experimental Protocols
Detailed and standardized protocols are fundamental for reproducible and reliable analytical results.
General Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose and is a critical step in drug development and quality control.[8]
Caption: General workflow for analytical method validation.
Protocol 1: HPLC-UV Method
This protocol is based on the method developed by Zhao et al. for the determination of this compound in submicron emulsions.[1][4]
-
Chromatographic System: HPLC with a UV/VWD detector.
-
Mobile Phase: An isocratic mixture of methanol (B129727) and water (95:5, v/v).[1][4]
-
Sample Preparation:
Protocol 2: HPTLC-Densitometry Method
This protocol is adapted from a method for quantifying this compound in plant bark extract.[6][8]
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[6][8]
-
Sample Application: Apply standard and sample solutions as bands using an appropriate applicator.
-
Mobile Phase (Developing Solvent): A mixture of Toluene, acetic acid, and formic acid (9:4:0.5, v/v/v).[6][8]
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Derivatization (if necessary): After development, dry the plate and spray with a suitable reagent (e.g., anisaldehyde-sulphuric acid) followed by heating to visualize the spots.
-
Quantification: Perform densitometric scanning in absorbance/reflectance mode at the wavelength of maximum absorbance (e.g., 560 nm).[6][8] The amount of this compound is calculated by comparing the peak area of the sample to that of the standard.
Protocol 3: LC-MS/MS Method for Biological Samples
This generalized protocol is for the quantification of this compound in plasma, emphasizing the need for an internal standard to correct for matrix effects.[9]
-
Internal Standard (IS): A stable isotope-labeled standard like this compound-d3 is recommended for highest accuracy.[9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of the IS working solution.[9]
-
Add a suitable organic extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex to mix and centrifuge to separate the layers.[9]
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[9]
-
Reconstitute the residue in the mobile phase.[9]
-
-
Chromatographic System:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[9]
-
Mobile Phase: Gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI), often in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[9]
-
MRM Transition: A common transition for this compound is monitoring the deprotonated molecule [M-H]⁻ at m/z 455.4, as it can be difficult to fragment.[9]
-
Conclusion
The choice of an analytical method for this compound quantification is dictated by the specific requirements of the study.
-
HPLC-UV is a reliable and accurate method suitable for routine analysis and quality control of raw materials and finished products where concentration levels are relatively high.[3][4]
-
HPTLC provides a rapid and high-throughput option for screening and quality control of herbal extracts, offering simplicity and low operational costs.[6][7]
-
LC-MS/MS is the gold standard for bioanalytical studies, delivering unparalleled sensitivity and specificity for quantifying this compound in complex biological matrices.[9][10]
Each method, when properly validated according to ICH guidelines, can provide accurate and precise data.[8] Researchers should select the most appropriate technique based on the sample matrix, required sensitivity, and available resources.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an analytical method for the quantification of oleanonic acid from mastic gum using HPLC/PDA -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 6. jocpr.com [jocpr.com]
- 7. akjournals.com [akjournals.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
Unveiling the Transcriptomic Landscape: A Comparative Guide to Oleanolic Acid's Cellular Impact
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the transcriptomic effects of oleanolic acid (OA) on cancer cells, benchmarked against its structural isomer, ursolic acid (UA), and standard chemotherapeutic agents. The information presented is compiled from publicly available experimental data to facilitate informed decisions in drug discovery and development.
This compound, a pentacyclic triterpenoid (B12794562) found in numerous plant species, has garnered significant attention for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and hepatoprotective effects. Understanding its impact on gene expression is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This guide provides a comparative summary of transcriptomic data from cells treated with this compound and other relevant compounds.
Comparative Analysis of Differentially Expressed Genes (DEGs)
The following tables summarize the quantitative data on differentially expressed genes in various cancer cell lines upon treatment with this compound, its isomer ursolic acid, and the standard chemotherapeutic drug doxorubicin (B1662922). This comparative overview allows for a direct assessment of the transcriptomic impact of these compounds.
Table 1: Transcriptomic Effects of this compound on Cancer Cells
| Cell Line | Treatment Concentration & Duration | Upregulated Genes | Downregulated Genes | Total DEGs | Key Affected Pathways | Data Source / Reference |
| MCF-7 (Breast Cancer) | 40 μM for 6 hours | 67 | 260 | 327 | p53, TNF, mTOR signaling | --INVALID-LINK--[1] |
| PLC-PRF-5 (Liver Cancer) | Not specified in abstract | HMOX1, PIM1, ICAM1 (Upregulated) | HDAC1, HDAC2 (Downregulated) | Not specified in abstract | Oxidative stress, Ferroptosis, p53, Nrf2 | --INVALID-LINK--[2] |
Table 2: Comparative Transcriptomic Effects of Ursolic Acid and Doxorubicin
| Compound | Cell Line | Treatment Concentration & Duration | Upregulated Genes | Downregulated Genes | Total DEGs | Key Affected Pathways | Data Source / Reference |
| Ursolic Acid | MCF-7 (Breast Cancer) | 20 μM for 6 hours | 355 | 121 | 476 | IKK/NF-κB, RAF/ERK | --INVALID-LINK-- |
| Doxorubicin | MCF-7 (Breast Cancer) | 30 µM for 24 hours | Not specified | Not specified | Not specified | Mitophagy, DNA damage response | --INVALID-LINK--[3] |
| Doxorubicin | MCF-7 (Doxorubicin-Resistant) | Not specified | 2,150 | 1,813 | 3,963 | Drug metabolism, Cell cycle, Apoptosis | --INVALID-LINK--[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.
This compound Treatment of MCF-7 Cells (Liang et al., 2021)
-
Cell Culture: Human breast cancer cell line MCF-7 was cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were treated with 40 μM this compound for 6 hours. Control cells were treated with the vehicle (DMSO).
-
RNA Sequencing: Total RNA was extracted, and libraries were prepared for sequencing on the Illumina HiSeq X10 platform.
-
Data Analysis: Raw sequencing data was processed, and differentially expressed genes were identified using DESeq2 with a threshold of |log2 fold change| > 1 and a p-value < 0.05.[5]
Ursolic Acid Treatment of MCF-7 Cells (Chen et al., 2020)
-
Cell Culture: MCF-7 cells were maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells were treated with 20 μM ursolic acid for 6 hours.
-
Microarray Analysis: Total RNA was extracted and hybridized to Agilent SurePrint G3 Human Gene Expression v3 Microarrays.
-
Data Analysis: Genes with a fold change > 2 were considered differentially expressed.
Doxorubicin Treatment of MCF-7 Cells (Naso et al., 2024)
-
Cell Culture: MCF-7 cells were cultured under standard conditions.
-
Treatment: Cells were treated with 30 µM doxorubicin for 24 hours.
-
Microarray Analysis: Gene expression profiling was performed using microarray analysis to identify genes modulated by doxorubicin treatment, with a focus on those involved in mitophagy.[3]
Visualizing a Key Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams were generated using the DOT language.
References
- 1. Transcriptome study of this compound in the inhibition of breast tumor growth based on high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrative transcriptome and single-cell sequencing technology analysis of the potential therapeutic benefits of this compound in liver injury and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. Integrated Chromatin Accessibility and Transcriptome Landscapes of Doxorubicin-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome study of this compound in the inhibition of breast tumor growth based on high-throughput sequencing | Aging [aging-us.com]
Assessing the Clinical Relevance of Preclinical Oleanolic Acid Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oleanolic acid (OA), a pentacyclic triterpenoid (B12794562) ubiquitously found in the plant kingdom, has garnered significant attention for its diverse pharmacological activities.[1][2][3] Preclinical studies have extensively documented its potential as an anticancer, anti-inflammatory, antidiabetic, neuroprotective, and hepatoprotective agent.[2][4][5] This guide provides a comparative analysis of the preclinical data on this compound, offering a resource for researchers and drug development professionals to assess its clinical translation potential. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding of its mechanisms of action.
Anticancer Activity
This compound and its derivatives have demonstrated significant anticancer effects across various cancer cell lines and animal models.[1][4][6][7][8] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[4][6][7] Synthetic derivatives, such as 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) and its methyl ester (CDDO-Me), have shown potent antitumor activities and have entered phase I clinical trials.[1][6]
Comparative Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 50 | 24 | [9][10] |
| SMMC-7721 | Hepatoma | 15-60 | Not Specified | [10] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [7] |
| HCT-116 | Colorectal Cancer | Not Specified | Not Specified | [7] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay) [10]
-
Cell Culture: Cancer cell lines (e.g., HepG2, SMMC-7721) are cultured in complete medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0, 5, 25, 50 µM) dissolved in a suitable solvent like DMSO.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated to allow the formation of formazan (B1609692) crystals.
-
Data Analysis: The absorbance is measured at 570 nm to determine cell viability and calculate the half-maximal inhibitory concentration (IC50).
-
Cell Treatment: HepG2 cells are treated with different concentrations of this compound (e.g., 0, 5, 25, 50 µM).
-
Staining: After treatment, cells are harvested, fixed, and stained with propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1 for apoptosis).
Signaling Pathways in Anticancer Activity
This compound modulates multiple signaling pathways involved in cancer progression.[1][11][12] A key mechanism is the induction of apoptosis through mitochondrial-dependent pathways, involving the regulation of Bcl-2 family proteins and caspases.[11][12] It also inhibits pro-survival pathways such as PI3K/Akt/mTOR.[12]
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
Anti-inflammatory Activity
This compound and its derivatives exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5][13][14] This is achieved through the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.[2][15]
Comparative Efficacy of this compound Derivatives in Inflammation Models
| Compound | Model | Key Findings | Reference |
| This compound (OA) | LPS-stimulated HUVECs | Inhibited hyperpermeability, CAM expression, and monocyte adhesion. | [13] |
| OADP (diamine-PEGylated OA) | LPS-stimulated RAW 264.7 cells | IC50 for NO inhibition: ~1 µg/mL (48h). 30-fold more potent than OA. | [14] |
| 11-Oxothis compound derivatives | TPA-induced mouse ear edema | Stronger anti-inflammatory effects than OA. | [5][16] |
| CDDO-Me | Rodent model of chronic colon inflammation | Decreased expression of pro-inflammatory markers (COX-2, IL-6, TNF-α). | [5] |
Experimental Protocols
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages) [14]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured.
-
Treatment: Cells are pre-treated with various concentrations of this compound or its derivatives for a specified time, followed by stimulation with lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Measurement: The production of nitric oxide in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using ELISA.
In Vivo Anti-inflammatory Assay (TPA-induced Mouse Ear Edema) [14][16]
-
Animal Model: Male BL/6J mice are used.
-
Induction of Edema: Acute ear edema is induced by topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone.
-
Treatment: Mice are treated topically on the ear with a solution of this compound derivative (e.g., 0.5 mg/ear) or a reference drug (e.g., diclofenac).
-
Measurement: Ear thickness is measured at different time points to assess the reduction in edema.
Signaling Pathways in Anti-inflammatory Activity
This compound's anti-inflammatory effects are largely mediated by the inhibition of the NF-κB pathway, a central regulator of inflammation.[2][15] It prevents the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes like iNOS and COX-2. It also modulates MAPK signaling pathways.[15]
Caption: this compound's inhibitory effect on inflammatory signaling pathways.
Antidiabetic Activity
Preclinical studies suggest that this compound possesses significant antidiabetic properties, including improving insulin (B600854) sensitivity, reducing blood glucose levels, and protecting against diabetes-related complications.[17][18][19] It has been shown to be effective in diet-induced pre-diabetic and streptozotocin (B1681764) (STZ)-induced diabetic animal models.[17][20]
Comparative Efficacy of this compound in Diabetes Models
| Model | Treatment | Key Findings | Reference |
| Diet-induced pre-diabetic rats | OA (80 mg/kg) for 12 weeks | Decreased fasting blood glucose and 2-h postprandial glucose. Improved lipid metabolism. | [17][20] |
| STZ-induced diabetic mice | OA (100 mg/kg/day) for 2 weeks | Decreased urine glucose and improved kidney structure. | [18] |
| db/db diabetic mice | BS-016 (OA derivative) | Lowered plasma glucose and improved glucose homeostasis. | [21] |
| GK/Jcl diabetic rats | OA (1 mg/kg) | Reduced blood glucose by 23% 30 min after a starch meal. | [19] |
Experimental Protocols
Diet-Induced Pre-diabetes Rat Model [17][20]
-
Animal Model: Male Sprague Dawley rats.
-
Induction of Pre-diabetes: Rats are fed a high-fat, high-carbohydrate diet for an extended period (e.g., 20 weeks) to induce impaired fasting glucose and glucose tolerance.
-
Treatment: Pre-diabetic rats are treated with this compound (e.g., 80 mg/kg) or a control vehicle daily for a specified duration (e.g., 12 weeks).
-
Measurements: Fasting blood glucose, oral glucose tolerance tests (OGTT), and lipid profiles are monitored throughout the study.
STZ-Induced Diabetes Model [18]
-
Animal Model: Mice.
-
Induction of Diabetes: Diabetes is induced by an injection of streptozotocin (STZ).
-
Treatment: Diabetic mice are treated with this compound (e.g., 100 mg/kg/day).
-
Measurements: Blood glucose levels, urine glucose, and kidney function parameters are assessed.
Signaling Pathways in Antidiabetic Activity
This compound's antidiabetic effects are attributed to its ability to enhance insulin signaling and glucose uptake. It can stimulate the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and adipose tissues.[17] It also acts as a TGR5 agonist, which can stimulate insulin secretion.[2]
Caption: Mechanisms of this compound in improving glucose homeostasis.
Neuroprotective Activity
This compound has demonstrated neuroprotective effects in various models of neurological damage, including ischemic stroke and neuroinflammation.[22][23][24] Its protective mechanisms involve the inhibition of microglial activation, reduction of oxidative stress, and suppression of inflammatory responses in the brain.[22][23]
Comparative Efficacy of this compound in Neuroprotection Models
| Model | Treatment | Key Findings | Reference |
| tMCAO mouse model of ischemic stroke | OA administration post-reperfusion | Attenuated brain infarction, neurological deficits, and neuronal apoptosis. | [22] |
| LPS-activated microglial cells | OA pretreatment | Inhibited the release of IL-1β, IL-6, TNF-α, and NO. | [23] |
| Aβ-induced memory deficit in mice | OA treatment | Improved memory deficits. | [23] |
| OGD/R-exposed SH-SY5Y cells | OA treatment | Attenuated cytotoxicity and ROS overproduction. | [24] |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model [22]
-
Animal Model: Mice.
-
Induction of Ischemia: Transient focal cerebral ischemia is induced by occluding the middle cerebral artery, followed by reperfusion.
-
Treatment: this compound is administered at different time points relative to reperfusion (e.g., immediately after or 3 hours after).
-
Assessments: Neurological deficits are scored, and brain infarct volume is measured. Immunohistochemistry is used to assess neuronal apoptosis and microglial activation.
In Vitro Neuroinflammation Model [23]
-
Cell Culture: Microglial cells are cultured.
-
Treatment: Cells are pre-treated with this compound before being activated with lipopolysaccharide (LPS).
-
Measurements: The release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide (NO) into the culture medium is quantified.
Signaling Pathways in Neuroprotective Activity
A key aspect of this compound's neuroprotective action is the activation of the Nrf2/HO-1 pathway, which upregulates antioxidant enzymes and protects against oxidative stress.[24][25] It also inhibits the activation of the NLRP3 inflammasome in microglia, a critical step in the neuroinflammatory cascade.[22]
Caption: Neuroprotective signaling pathways modulated by this compound.
Hepatoprotective Activity
This compound is well-documented for its hepatoprotective effects against various toxins.[26][27][28] It protects the liver by activating antioxidant pathways and reducing inflammation. However, it is important to note that at high doses or with long-term use, this compound can be hepatotoxic.[27]
Comparative Efficacy of this compound in Hepatotoxicity Models
| Model | Toxin | Treatment | Key Findings | Reference |
| Wild-type mice | Acetaminophen (B1664979) | OA (90 mg/kg, i.p.) for 3 days | Protected against hepatotoxicity, partially via Nrf2 activation. | [26] |
| Male Balb/C mice | Antituberculosis drugs | UA/OA mixture (10 mg/kg) for 60 days | Reduced hepatic enzyme levels (AST, ALT, ALP) and steatosis. | [2] |
| Mice | CCl4 | OA derivatives | Increased levels of SOD and GSH-PX activities. | [5] |
| Rat primary hepatocyte cultures | Immunological liver injury | This compound | Showed both hepatoprotective action and weak hepatotoxicity. | [29] |
Experimental Protocols
Acetaminophen-Induced Hepatotoxicity Model [26]
-
Animal Model: Wild-type and Nrf2-null mice.
-
Treatment: Mice are pre-treated with this compound (e.g., 90 mg/kg, i.p.) for several days.
-
Induction of Hepatotoxicity: A hepatotoxic dose of acetaminophen is administered.
-
Assessments: Serum levels of liver enzymes (ALT, AST) are measured to assess liver damage. Liver tissues are analyzed for gene expression of Nrf2 target genes (e.g., Nqo1, Gclc, Ho-1).
Signaling Pathways in Hepatoprotective Activity
The primary mechanism of this compound's hepatoprotective effect is the activation of the Nrf2 transcription factor.[26][27] Nrf2 activation leads to the upregulation of a battery of antioxidant and cytoprotective genes, enhancing the liver's ability to detoxify harmful substances and combat oxidative stress. This compound also activates the Takeda G-protein-coupled receptor 5 (TGR5).[5][27]
Caption: Experimental workflow for assessing hepatoprotective effects.
Clinical Relevance and Future Directions
The extensive preclinical data strongly support the therapeutic potential of this compound and its derivatives for a range of diseases. Its ability to modulate multiple signaling pathways makes it an attractive candidate for conditions with complex pathologies, such as cancer and metabolic disorders.[1][11][18]
However, a significant hurdle for the clinical translation of this compound is its poor bioavailability due to low aqueous solubility and permeability.[2][30] Much of the current research is focused on developing novel delivery systems, such as nanoparticles, to enhance its oral absorption and efficacy.[30][31] For instance, this compound-loaded lactoferrin nanoparticles have been shown to significantly increase bioavailability in rats.[30]
Furthermore, the dose-dependent hepatotoxicity of this compound is a critical consideration for its clinical development.[27] Future research must carefully define the therapeutic window to ensure safety.
References
- 1. This compound and its synthetic derivatives for the prevention and therapy of cancer: preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of this compound: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prophylactic and therapeutic roles of this compound and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of this compound and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Anticancer and apoptotic activities of this compound are mediated through cell cycle arrest and disruption of mitochondrial membrane potential in HepG2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The in vitro and in vivo study of this compound indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Effects of Plant-Derived this compound on Selected Parameters of Glucose Homeostasis in a Diet-Induced Pre-Diabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Biochemical Basis of the Antidiabetic Activity of this compound and Related Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plant-derived this compound ameliorates markers of subclinical inflammation and innate immunity activation in diet-induced pre-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. This compound Provides Neuroprotection against Ischemic Stroke through the Inhibition of Microglial Activation and NLRP3 Inflammasome Activation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 23. mdpi.com [mdpi.com]
- 24. This compound Alleviates Cerebral Ischemia/Reperfusion Injury via Regulation of the GSK-3β/HO-1 Signaling Pathway [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. This compound Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound reprograms the liver to protect against hepatotoxicants, but is hepatotoxic at high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Hepatoprotective and hepatotoxic actions of this compound-type triterpenoidal glucuronides on rat primary hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Preparation, characterization, and in vitro/vivo studies of this compound-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Oleanolic Acid: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the naturally derived triterpenoid, oleanolic acid. While utilized in a variety of research applications for its potential therapeutic properties, its disposal requires adherence to specific procedures to mitigate potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile).[1]
-
Ventilation: Handle solid this compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]
-
Hazard Awareness: this compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3][4]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous chemical waste stream.[1] Adherence to institutional, local, regional, and national regulations is mandatory.[4]
-
Waste Identification and Classification:
-
Waste Segregation and Collection:
-
Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and compatible hazardous waste container.[1]
-
Do not mix this compound waste with non-hazardous waste.[1] The container must be chemically resistant to the compound and any solvents used.[1]
-
-
Container Labeling:
-
Dissolution for Disposal (if necessary):
-
For solid this compound, dissolution in a combustible solvent is a recommended step prior to incineration.[2]
-
This compound is soluble in several organic solvents.[1][7] Dimethyl formamide (B127407) (DMF) offers the highest solubility.[1][7]
-
The table below provides solubility data for this compound in common laboratory solvents.
-
-
Final Disposal Method:
-
The preferred method for the disposal of this compound is incineration by a licensed disposal company.[2] The compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Under no circumstances should this compound or its solutions be disposed of down the drain. [2][8]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[6]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[6]
-
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents, which is critical information for preparing it for disposal.
| Solvent | Solubility | Reference |
| Dimethyl formamide (DMF) | ~30 mg/mL | [1][7] |
| Ethanol | ~5 mg/mL | [1][7] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~3 mg/mL | [1][7] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | [7] |
| Water | Practically insoluble (1.748 µg/L) | [6] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. actenviro.com [actenviro.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. epa.gov [epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. mdpi.com [mdpi.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling Oleanolic Acid
Essential Safety and Handling Guide for Oleanolic Acid
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring personnel safety and environmental protection. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential risks.[1][2][3] Therefore, a cautious approach, treating the substance as potentially hazardous, is recommended.
Hazard Identification and Personal Protective Equipment
Proper handling requires a clear understanding of potential hazards and the corresponding protective equipment. The following tables summarize the key risks and recommended Personal Protective Equipment (PPE).
Table 1: Summary of Potential Hazards
| Hazard Category | Description |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2][4] |
| Skin Irritation | Causes skin irritation.[4][5][6][7] |
| Eye Irritation | Causes serious eye irritation.[4][5][6][7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[4][5][6][7] |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye & Face Protection | Safety goggles or face shield | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][6][7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) & Lab coat | Inspect gloves prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Wear long-sleeved clothing.[4][6][8] |
| Respiratory Protection | Not typically required with proper ventilation | Use in a well-ventilated area or under a fume hood.[4][5] If dust formation is unavoidable, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4][6] |
Operational and Disposal Plan: A Step-by-Step Guide
This section provides a detailed, procedural workflow for the safe handling and disposal of this compound.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation risk.[4][5][8]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][6][8]
-
PPE Donning: Before handling the compound, put on all required PPE as detailed in Table 2: a lab coat, safety goggles, and chemical-resistant gloves.
-
Work Surface: Prepare a clean, designated area for handling. Cover the work surface with absorbent, disposable bench paper.
Step 2: Handling this compound
-
Avoid Dust Formation: Handle the compound carefully to avoid creating dust.[1][5][7][8][9] When weighing, use weighing paper or a container that minimizes dispersal.
-
Personal Hygiene: Avoid all personal contact, including inhalation and contact with skin and eyes.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly before breaks and at the end of the workday.[1][7]
-
First Aid:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[6][7]
-
In case of skin contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1][6][7]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6][7]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][7]
-
Step 3: Spill Management
-
Containment: For any spills, immediately alert personnel in the area.[9]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
Step 4: Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][6][8]
-
Temperature: Store in a cool place.[2] Recommended storage temperatures are often refrigerated at 4°C or frozen at -20°C for long-term stability.[3][8]
-
Incompatibilities: Keep away from strong oxidizing agents.[5]
Step 5: Disposal Plan
-
Classification: this compound waste should be managed as a hazardous chemical waste stream.[4]
-
Segregation: Do not mix this compound waste with non-hazardous materials.[4]
-
Collection: Collect all waste, including contaminated materials like gloves, weighing paper, and pipette tips, in a designated and chemically compatible hazardous waste container.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4]
-
Final Disposal: All waste disposal must be handled in accordance with local, state, and federal regulations.[9] It is recommended to use a licensed disposal company for surplus and non-recyclable solutions.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. times-bio.com [times-bio.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
